1,3-Dilinoelaidoyl glycerol
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11+,14-12+,19-17+,20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPGMYIQHDZFFD-WVZYQCMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,3-Dilinoelaidoyl Glycerol
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 1,3-Dilinoelaidoyl glycerol (B35011). It also explores the broader role of 1,3-diacylglycerols in cellular signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
1,3-Dilinoelaidoyl glycerol is a diacylglycerol (DAG) where the glycerol backbone is esterified with linoelaidic acid at the sn-1 and sn-3 positions. Linoelaidic acid is the trans isomer of linoleic acid. The central hydroxyl group at the sn-2 position remains unesterified.
Chemical Identifiers:
-
Formal Name: (9E,9'E,12E,12'E)-9,12-octadecadienoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester
-
Synonyms: 1,3-Dilinoelaidin, DG(18:2/0:0/18:2)
-
CAS Number: 372490-73-8
Molecular Structure Representations:
-
SMILES: CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC
-
InChI: InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11+,14-12+,19-17+,20-18+
Physicochemical Properties:
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C39H68O5 | [1] |
| Molecular Weight | 617.0 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | DMF: 10 mg/ml; Ethanol: 10 mg/ml; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |
| Storage Temperature | -20°C | [1] |
Experimental Protocols
Synthesis of 1,3-Diacylglycerols
The synthesis of specific 1,3-diacylglycerols like this compound is typically achieved through enzymatic esterification. This method is preferred over chemical synthesis to avoid the use of toxic reagents and to achieve high regioselectivity.[2] A general protocol for the enzymatic synthesis of 1,3-diacylglycerols is outlined below.[3][4]
Materials:
-
Glycerol
-
Linoelaidic acid
-
Immobilized 1,3-specific lipase (B570770) (e.g., Lipozyme RM IM or Novozym 435)[3]
-
Solvent-free system or a suitable organic solvent
-
Vacuum system
Protocol:
-
Reaction Setup: In a reaction vessel, combine glycerol and linoelaidic acid in a 1:2 molar ratio.
-
Enzyme Addition: Add the immobilized 1,3-specific lipase to the mixture. The enzyme amount is typically a small percentage of the total reactant weight (e.g., 5 wt%).[4]
-
Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 50°C) with constant stirring.[4]
-
Water Removal: To drive the esterification reaction towards product formation, water, a byproduct of the reaction, must be removed. This can be achieved by applying a vacuum to the system.[4]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the consumption of free fatty acids.
-
Purification: Upon completion, the enzyme is removed by filtration. The product mixture, which may contain unreacted starting materials, monoacylglycerols, and triacylglycerols, is then purified. Purification can be achieved by crystallization or column chromatography.[2]
Analysis of 1,3-Diacylglycerols
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the analysis and quantification of diacylglycerols.
HPLC Analysis Protocol:
-
Sample Preparation: The lipid sample is extracted from its matrix using a suitable solvent system (e.g., chloroform/methanol). The extract is then dried and reconstituted in the mobile phase.
-
Chromatographic Separation:
-
Column: A normal-phase silica (B1680970) column or a reversed-phase C18 column can be used.
-
Mobile Phase: For normal-phase separation, a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like isopropanol (B130326) or ethyl acetate (B1210297) is typically used. For reversed-phase separation, gradients of acetonitrile (B52724) and water or methanol (B129727) and water are common.
-
Detection: UV detection at a low wavelength (e.g., 205 nm) can be used for diacylglycerols. For enhanced sensitivity and specificity, derivatization with a UV-absorbing or fluorescent tag can be performed.
-
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a standard.
LC-MS/MS Analysis Protocol:
-
Sample Preparation: Similar to HPLC, lipids are extracted and reconstituted.
-
Chromatographic Separation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to the mass spectrometer is used for separation. The chromatographic conditions are similar to those for HPLC.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is a common ionization technique for diacylglycerols.
-
Detection: The mass spectrometer can be operated in full scan mode to identify the molecular ions or in tandem mass spectrometry (MS/MS) mode for structural elucidation and sensitive quantification using multiple reaction monitoring (MRM).
-
Biological Significance and Signaling Pathways
While specific studies on the biological effects of this compound are limited, the broader class of diacylglycerols (DAGs) are well-established as critical second messengers in a variety of cellular signaling pathways.
Diacylglycerol and Protein Kinase C Activation
The most well-characterized role of DAG is the activation of protein kinase C (PKC) isoforms.[5][6] The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that relieves autoinhibition and activates the kinase.[7] Activated PKC then phosphorylates a wide range of downstream protein substrates, leading to diverse cellular responses.
Figure 1: Diacylglycerol-mediated activation of Protein Kinase C.
Role in Insulin (B600854) Signaling
Diacylglycerols have been implicated in the regulation of insulin signaling. Some studies suggest that DAG can directly stimulate the insulin receptor tyrosine kinase, thereby sensitizing the receptor to insulin.[8] However, chronic elevation of certain DAG species in tissues like skeletal muscle and liver is associated with insulin resistance, potentially through the activation of specific PKC isoforms that interfere with the insulin signaling cascade.[9]
Involvement in Smooth Muscle Contraction
In vascular smooth muscle cells, agonist-induced contraction is mediated in part by the production of diacylglycerol.[10] DAG activates PKC, which in turn can lead to the phosphorylation of proteins that inhibit myosin light chain phosphatase. This results in an increase in myosin light chain phosphorylation and subsequent muscle contraction.[11][12]
Figure 2: Role of diacylglycerol in smooth muscle contraction.
Conclusion
This compound is a specific diacylglycerol with defined chemical and physical properties. While its direct biological functions are not extensively documented, its structural class, 1,3-diacylglycerols, plays a pivotal role in a multitude of cellular signaling pathways. The experimental protocols for synthesis and analysis provided herein offer a foundation for researchers to further investigate the specific roles of this compound and other diacylglycerol species in health and disease. Further research is warranted to elucidate the unique biological activities of this particular molecule, which could open new avenues for therapeutic intervention in various pathological conditions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. daneshyari.com [daneshyari.com]
- 3. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Lipid activation of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A single residue in the C1 domain sensitizes novel protein kinase C isoforms to cellular diacylglycerol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diacylglycerol directly stimulates the insulin receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid signals and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Diacylglycerol Kinase Puts the Brakes on Airway Smooth Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role for G(12)/G(13) in agonist-induced vascular smooth muscle cell contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties of 1,3-Dilinoleoyl Glycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1,3-dilinoleoyl glycerol (B35011). The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work. This document includes quantitative data, in-depth experimental protocols, and a visualization of the relevant signaling pathway.
Core Physical and Chemical Properties
1,3-Dilinoleoyl glycerol, also known as 1,3-dilinolein, is an unsaturated diacylglycerol with linoleic acid side-chains at the C-1 and C-3 positions of the glycerol backbone.[1][2] It is a solid when stored at -20°C.[3]
Table 1: Physical and Chemical Properties of 1,3-Dilinoleoyl Glycerol
| Property | Value | Source |
| Molecular Formula | C39H68O5 | [1][4] |
| Molecular Weight | 617.0 g/mol | [4] |
| CAS Number | 15818-46-9 | [1][4] |
| Physical Form | Solid | [3] |
| Boiling Point (Predicted) | 677.1 ± 50.0 °C | [3] |
| Density (Predicted) | 0.946 ± 0.06 g/cm³ | [3] |
| Purity | >95% | [1] |
| Storage Temperature | -20°C | [3] |
Table 2: Solubility of 1,3-Dilinoleoyl Glycerol
| Solvent | Solubility | Source |
| Chloroform | Slightly Soluble | [3] |
| Methanol | Slightly Soluble | [3] |
Experimental Protocols
This section details the methodologies for the synthesis, purification, analysis, and determination of key physical properties of 1,3-dilinoleoyl glycerol.
Enzymatic Synthesis of 1,3-Dilinoleoyl Glycerol
This protocol is adapted from established methods for the enzymatic synthesis of 1,3-diacylglycerols.[5][6][7][8][9]
Materials:
-
Glycerol
-
Linoleic Acid
-
Immobilized sn-1,3 specific lipase (B570770) (e.g., Lipozyme RM IM)
-
Molecular sieves (optional, for water removal)
-
Reaction vessel (e.g., pear-shaped flask)
-
Shaking incubator or magnetic stirrer with heating
-
Vacuum pump (optional)
Procedure:
-
Reactant Preparation: In a reaction vessel, combine glycerol and linoleic acid in a 1:2 molar ratio.
-
Enzyme Addition: Add the immobilized lipase to the mixture. The enzyme amount is typically a percentage of the total reactant weight (e.g., 5-10 wt%).
-
Reaction Conditions:
-
Incubate the mixture at a controlled temperature (e.g., 50°C) with constant agitation (stirring or shaking).
-
To drive the esterification reaction towards product formation, water produced during the reaction can be removed. This can be achieved by applying a vacuum or by adding molecular sieves to the reaction mixture.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by analyzing small aliquots of the reaction mixture over time using a suitable analytical technique such as HPLC.
-
Enzyme Removal: Upon completion of the reaction, the immobilized enzyme can be separated from the product mixture by filtration. The enzyme can often be washed and reused.
-
Product Purification: The crude product, containing 1,3-dilinoleoyl glycerol, unreacted substrates, and byproducts, can then be purified as described in the following protocol.
Purification by Silica (B1680970) Gel Chromatography
This protocol is a standard method for the purification of diacylglycerols.[6]
Materials:
-
Crude 1,3-dilinoleoyl glycerol mixture
-
Silica gel for column chromatography
-
Hexane (or other non-polar solvent)
-
Acetone (B3395972) or Diethyl Ether (or other polar solvent)
-
Chromatography column
-
Rotary evaporator
Procedure:
-
Column Preparation: Prepare a silica gel column by packing the silica gel in a non-polar solvent such as hexane.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the non-polar solvent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. Start with the non-polar solvent (e.g., hexane) and gradually increase the proportion of a more polar solvent (e.g., acetone or diethyl ether).
-
Fraction Collection: Collect fractions as the solvent runs through the column.
-
Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing pure 1,3-dilinoleoyl glycerol.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1,3-dilinoleoyl glycerol.
Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the analysis of 1,3-diacylglycerol isomers.[10][11][12]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column
-
UV or Charged Aerosol Detector (CAD)
Procedure:
-
Mobile Phase: A common mobile phase for the separation of diacylglycerol isomers is 100% acetonitrile, used in an isocratic elution.
-
Sample Preparation: Dissolve the sample containing 1,3-dilinoleoyl glycerol in a suitable solvent (e.g., the mobile phase).
-
Injection: Inject the sample onto the HPLC column.
-
Detection: Detect the eluting compounds using a UV detector (e.g., at 205 nm) or a Charged Aerosol Detector.
-
Identification: The elution order of diacylglycerol isomers on a reversed-phase column typically shows 1,3-isomers eluting before the corresponding 1,2-isomers.[10][11] Identification can be confirmed by comparing the retention time with that of a pure standard.
-
Quantification: The amount of 1,3-dilinoleoyl glycerol can be quantified by creating a standard curve with known concentrations of a pure standard.
Determination of Melting Point
This is a general protocol for determining the melting point of fats and oils.[13][14][15][16]
Apparatus:
-
Melting point apparatus or Thiele tube
-
Capillary tubes
-
Calibrated thermometer
Procedure:
-
Sample Preparation: If the sample is solid, melt it and draw a small amount into a capillary tube. Solidify the sample in the tube by cooling.
-
Apparatus Setup: Place the capillary tube in the melting point apparatus or attach it to a thermometer and place it in a Thiele tube filled with a suitable heating oil.
-
Heating: Heat the apparatus slowly and evenly. A slow heating rate (e.g., 1-2°C per minute) is crucial for an accurate measurement.
-
Observation: Observe the sample closely. The melting point is the temperature at which the solid sample transitions to a liquid. For glycerides, which are often mixtures, a melting range (the temperature at which melting begins to the temperature at which it is complete) is typically reported.
Determination of Density
This protocol describes a general method for determining the density of lipids, which often involves specialized techniques due to their physical nature.[17][18][19]
Methodology:
The density of lipids like 1,3-dilinoleoyl glycerol can be determined using methods such as density gradient ultracentrifugation, which is particularly useful for lipoproteins where density is a key characteristic for classification.[17] For purified lipids, a pycnometer or a digital density meter can be used. The principle involves accurately measuring the mass of a known volume of the substance.
Signaling Pathway Involvement
Diacylglycerols (DAGs) are crucial second messengers in various cellular signaling pathways. While 1,2-diacylglycerols are the canonical activators of Protein Kinase C (PKC), 1,3-diacylglycerols are generally considered to be less effective in this role.[20] However, they can still influence cellular processes and the overall lipid metabolism. The activation of PKC by DAG is a key step in pathways that regulate cell proliferation, differentiation, and apoptosis.
Caption: General Diacylglycerol (DAG) signaling pathway leading to PKC activation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. amsbio.com [amsbio.com]
- 3. 1,3-DILINOLEIN CAS#: 15818-46-9 [chemicalbook.com]
- 4. 1,3-Dilinolein | C39H68O5 | CID 45934042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. SSERC | Melting point determination [sserc.org.uk]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. mt.com [mt.com]
- 17. BISC 429 [sfu.ca]
- 18. researchgate.net [researchgate.net]
- 19. High density lipoproteins: Measurement techniques and potential biomarkers of cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
A Technical Guide to 1,3-Dilinoelaidoyl Glycerol
CAS Number: 372490-73-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dilinoelaidoyl glycerol (B35011), also known as DG(18:2/0:0/18:2) or 1,3-Dilinoelaidin, is a specific diacylglycerol (DAG) of significant interest in lipid research.[1][2][3] Structurally, it is characterized by a glycerol backbone esterified with linoelaidic acid at the sn-1 and sn-3 positions.[1][4][5] Linoelaidic acid is the trans isomer of the common cis-polyunsaturated fatty acid, linoleic acid. This technical guide provides a comprehensive overview of 1,3-Dilinoelaidoyl glycerol, including its chemical and physical properties, a generalized synthesis protocol, and an exploration of the potential biological significance of its constituent fatty acid, linoelaidic acid.
Chemical and Physical Properties
The properties of this compound are summarized in the table below. These have been compiled from various chemical supplier databases and related chemical information sources.
| Property | Value | Source |
| CAS Number | 372490-73-8 | [1][2][3] |
| Molecular Formula | C39H68O5 | [1] |
| Molecular Weight | 617.0 g/mol | [1] |
| Purity | >98% | [1] |
| Formal Name | (9E,9'E,12E,12'E)-9,12-octadecadienoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester | [1] |
| Synonyms | DG(18:2/0:0/18:2), 1,3-Dilinoelaidin | [1][2][3] |
| Formulation | A solid | [1] |
| Solubility | DMF: 10 mg/ml, Ethanol: 10 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |
The constituent fatty acid, linoelaidic acid, has the following properties:
| Property | Value | Source |
| CAS Number | 506-21-8 | [2] |
| Molecular Formula | C18H32O2 | [2] |
| Molecular Weight | 280.4 g/mol | [2] |
| Melting Point | 28 - 29 °C | [2] |
| Density | 0.89 g/mL at 25 °C | [6] |
| Description | An octadecadienoic acid with two trans double bonds at positions 9 and 12. It is an omega-6 fatty acid. | [2] |
Experimental Protocols
General Synthesis of 1,3-Diacylglycerols via Enzymatic Esterification
Materials:
-
Glycerol (high purity, >99%)
-
Linoelaidic acid
-
Immobilized 1,3-specific lipase (B570770) (e.g., Lipozyme RM IM)
-
Solvent-free system or a suitable organic solvent
-
Vacuum pump
-
Reaction vessel (e.g., pear-shaped flask)
-
Stirring apparatus
-
Temperature control system
Procedure:
-
Reactant Preparation: A stoichiometric ratio of glycerol to linoelaidic acid (1:2 molar ratio) is added to the reaction vessel.
-
Enzyme Addition: The immobilized 1,3-specific lipase is added to the reactant mixture. The amount of enzyme is typically a percentage of the total reactant weight (e.g., 5 wt%).
-
Reaction Conditions: The reaction is carried out with continuous stirring at a controlled temperature. For fatty acids with higher melting points, the temperature is maintained above the melting point to ensure a liquid phase.
-
Water Removal: To drive the esterification reaction towards the synthesis of the diacylglycerol, the water produced during the reaction is continuously removed. This can be achieved by applying a vacuum to the system or by bubbling dry, inert gas (like nitrogen) through the reaction mixture.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing the composition of the reaction mixture using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Purification: Upon completion of the reaction, the immobilized enzyme is removed by filtration. The resulting product mixture, which may contain unreacted starting materials, monoacylglycerols, and triacylglycerols, is then purified. Purification can be achieved through techniques such as molecular distillation, crystallization, or column chromatography.
The following diagram illustrates a general workflow for the enzymatic synthesis of 1,3-diacylglycerols.
Potential Biological Significance and Signaling Pathways
While direct studies on the biological activity of this compound are limited, the known effects of its constituent fatty acid, linoelaidic acid, and the general roles of diacylglycerols in cell signaling can provide insights into its potential biological functions.
Linoelaidic acid, a trans fatty acid, has been shown to have anti-inflammatory and anti-parasitic properties and can induce apoptosis.[7][8] Diacylglycerols, in general, are crucial second messengers in various signaling pathways, most notably through the activation of protein kinase C (PKC).
The diagram below illustrates a potential signaling pathway that could be influenced by the presence of this compound, based on the known roles of diacylglycerols and the reported activities of linoelaidic acid.
This hypothetical pathway suggests that upon generation, this compound could activate PKC, leading to downstream cellular effects. Additionally, the release of linoelaidic acid from the diacylglycerol backbone by cellular lipases could contribute to the modulation of inflammatory responses and the induction of apoptosis, as has been reported for the free fatty acid.
Conclusion
This compound is a diacylglycerol with a well-defined chemical structure. While specific experimental data on this molecule is sparse, its properties can be inferred from its constituent components and the broader class of 1,3-diacylglycerols. The provided information on its properties, a generalized synthesis protocol, and potential biological roles serves as a valuable resource for researchers in the fields of lipidomics, cell signaling, and drug development. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its function.
References
- 1. This compound | CAS 372490-73-8 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Linolelaidic Acid | C18H32O2 | CID 5282457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - CAS:372490-73-8 - KKL Med Inc. [m.kklmed.com]
- 5. amsbio.com [amsbio.com]
- 6. LINOELAIDIC ACID | 506-21-8 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Linolelaidic Acid | Anti-inflammatory | Antiparasitic | TargetMol [targetmol.com]
Unraveling the Biological Function of 1,3-Dilinoelaidoyl Glycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific biological functions of 1,3-Dilinoelaidoyl glycerol (B35011) is limited in current scientific literature. This guide synthesizes information on the well-established roles of 1,3-diacylglycerols (1,3-DAGs) and the known effects of its constituent fatty acid, linoelaidic acid (a trans fatty acid), to infer its probable metabolic fate and potential physiological impact. The experimental protocols provided are representative methods for studying the biological activities of 1,3-diacylglycerols in general.
Introduction
1,3-Dilinoelaidoyl glycerol is a diacylglycerol (DAG) molecule composed of a glycerol backbone with linoelaidic acid esterified at the sn-1 and sn-3 positions. Linoelaidic acid is the trans isomer of linoleic acid. As a 1,3-DAG, its primary role is anticipated to be within the realm of lipid metabolism, serving as an intermediate in the synthesis and breakdown of triacylglycerols (TAGs). This contrasts with its isomeric counterpart, 1,2-diacylglycerol, which is a well-established second messenger in numerous cellular signaling pathways. The presence of trans fatty acids in this compound suggests potential implications for cellular processes such as inflammation and insulin (B600854) sensitivity. This technical guide provides an in-depth overview of the inferred biological functions, metabolic pathways, and potential cellular effects of this compound, supported by general experimental protocols for the study of 1,3-diacylglycerols.
Core Concepts: 1,2-DAG vs. 1,3-DAG
The biological functions of diacylglycerols are highly dependent on the stereospecific positioning of the fatty acyl chains on the glycerol backbone.
-
sn-1,2-Diacylglycerol (1,2-DAG): This isomer is a critical second messenger generated at the cell membrane by the action of phospholipase C (PLC) on phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2). 1,2-DAG is a potent activator of Protein Kinase C (PKC) isoforms, which in turn phosphorylate a multitude of downstream protein targets to regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.
-
sn-1,3-Diacylglycerol (1,3-DAG): In contrast, 1,3-DAG is not a direct activator of Protein Kinase C. It is primarily an intermediate in the metabolic pathway of triacylglycerol synthesis and degradation. Dietary 1,3-DAG is hydrolyzed in the gut to monoacylglycerols and free fatty acids, which are then absorbed and re-esterified. Endogenously, it is formed during the lipolysis of TAGs by lipases.
Metabolic Pathways of Diacylglycerols
The metabolic fate of this compound is intertwined with the central pathways of lipid metabolism.
Caption: Metabolic pathways of diacylglycerol isomers.
Signaling Pathways: The Role of Diacylglycerol in PKC Activation
While this compound is not a direct activator, understanding the canonical PKC activation pathway highlights the distinct role of its 1,2-isomer.
Caption: Canonical Protein Kinase C (PKC) signaling pathway.
Quantitative Data Summary
Direct quantitative data for this compound is not available. The following table provides a comparative summary of the known metabolic and physiological effects of 1,2-DAG versus 1,3-DAG.
| Feature | sn-1,2-Diacylglycerol | sn-1,3-Diacylglycerol (Inferred for this compound) |
| Primary Role | Second messenger in signal transduction | Metabolic intermediate in TAG synthesis and breakdown |
| PKC Activation | Potent direct activator | Not a direct activator |
| Metabolic Fate | Rapidly phosphorylated to phosphatidic acid or hydrolyzed. | Primarily re-acylated to TAG or hydrolyzed to monoacylglycerol and free fatty acids. |
| Dietary Effects | (Not typically consumed as a major dietary component) | May reduce body weight and plasma triacylglycerol levels. |
| Fatty Acid Component | Varies depending on the source phospholipid. | Linoelaidic acid (a trans fatty acid). |
| Potential Health Impact of Fatty Acid | Dependent on the specific fatty acid. | Trans fatty acids are associated with increased inflammation and insulin resistance. |
Inferred Biological Functions and Potential Effects of this compound
Based on its structure, the biological functions of this compound can be inferred:
-
Metabolic Intermediate: Its primary role is likely as a substrate for diacylglycerol acyltransferase (DGAT) in the synthesis of triacylglycerols for energy storage. Conversely, it is an intermediate product of triacylglycerol lipolysis.
-
Modulation of Insulin Sensitivity: The presence of linoelaidic acid, a trans fatty acid, is a significant factor. Diets high in trans fats have been linked to the development of insulin resistance. It is plausible that the accumulation of this compound or its metabolic products within cells could contribute to the disruption of insulin signaling pathways.
-
Inflammatory Responses: Trans fatty acids are known to promote inflammatory responses. The incorporation of linoelaidic acid from this compound into cellular membranes or its release as a free fatty acid could potentially trigger pro-inflammatory signaling cascades.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the biological functions of 1,3-diacylglycerols like this compound.
In Vitro Lipase Assay for 1,3-Diacylglycerol Metabolism
Objective: To determine if this compound can be metabolized by lipases.
Materials:
-
This compound
-
Pancreatic lipase or other purified lipase
-
Assay buffer (e.g., Tris-HCl with CaCl2 and bile salts)
-
A fluorescent or colorimetric fatty acid detection kit
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to create a range of substrate concentrations.
-
Add the substrate dilutions to the wells of a 96-well plate.
-
Prepare a solution of the lipase in the assay buffer.
-
Initiate the reaction by adding the lipase solution to the wells containing the substrate. Include control wells with no lipase.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction according to the fatty acid detection kit protocol (e.g., by adding a stop solution).
-
Add the reagents from the fatty acid detection kit to quantify the amount of free fatty acid released.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the rate of lipase activity based on the amount of fatty acid produced over time.
Cell-Based Assay for Assessing the Effect on Insulin Resistance
Objective: To investigate the impact of this compound on insulin-stimulated glucose uptake in a cell model.
Materials:
-
Adipocyte or myotube cell line (e.g., 3T3-L1 adipocytes or C2C12 myotubes)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
This compound
-
Insulin
-
2-deoxy-D-[3H]-glucose (radioactive) or a fluorescent glucose analog
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Culture the cells to the desired differentiation state (e.g., mature adipocytes or myotubes).
-
Treat the cells with varying concentrations of this compound (and a vehicle control) for a specified period (e.g., 24 hours).
-
Wash the cells and incubate them in a serum-free medium.
-
Stimulate the cells with a known concentration of insulin (e.g., 100 nM) for a short period (e.g., 20 minutes). Include a non-insulin-stimulated control group.
-
Add the radiolabeled or fluorescent glucose analog to the medium and incubate for a further short period (e.g., 10 minutes).
-
Stop the glucose uptake by washing the cells with ice-cold PBS.
-
Lyse the cells.
-
If using a radioactive glucose analog, measure the radioactivity in the cell lysates using a scintillation counter. If using a fluorescent analog, measure the fluorescence using a plate reader.
-
Normalize the glucose uptake to the total protein concentration in each sample.
-
Compare the insulin-stimulated glucose uptake in cells treated with this compound to the control cells to determine its effect on insulin sensitivity.
Protein Kinase C (PKC) Activity Assay
Objective: To confirm that this compound does not directly activate PKC, in contrast to a known activator like 1,2-dioleoyl-sn-glycerol (B52968).
Materials:
-
Purified PKC isoform (e.g., PKCα)
-
This compound
-
1,2-dioleoyl-sn-glycerol (positive control)
-
PKC substrate peptide (e.g., a fluorescently labeled peptide)
-
ATP
-
Assay buffer (containing lipids like phosphatidylserine, and CaCl2)
-
96-well microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare solutions of this compound and 1,2-dioleoyl-sn-glycerol in the assay buffer.
-
In a 96-well plate, add the PKC enzyme, the fluorescent substrate peptide, and either this compound, 1,2-dioleoyl-sn-glycerol, or a vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Measure the fluorescence polarization of each well. Phosphorylation of the substrate peptide will result in a change in its polarization.
-
Compare the PKC activity in the presence of this compound to the basal activity (vehicle control) and the activity stimulated by the positive control (1,2-dioleoyl-sn-glycerol).
Conclusion
While direct experimental evidence for the biological functions of this compound is currently lacking, its chemical structure provides a strong basis for inferring its primary roles and potential physiological effects. As a 1,3-diacylglycerol, it is centrally involved in triacylglycerol metabolism and is not expected to be a direct signaling molecule in the canonical Protein Kinase C pathway. However, the presence of linoelaidic acid, a trans fatty acid, suggests that this compound could have significant implications for cellular health, particularly in relation to insulin resistance and inflammation. The experimental protocols outlined in this guide provide a framework for future research to elucidate the specific biological activities of this and other novel diacylglycerol species, which will be of great interest to researchers in the fields of metabolism, cell signaling, and drug development.
1,3-Dilinoleoyl Glycerol: A Technical Guide to its Role in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dilinoleoyl glycerol (B35011) is a specific diacylglycerol (DAG) isomer where linoleic acid moieties are esterified at the sn-1 and sn-3 positions of the glycerol backbone.[1][2] Unlike its sn-1,2 counterpart, which is a well-established second messenger in cellular signaling, 1,3-dilinoleoyl glycerol's primary role is as a metabolic intermediate in the synthesis and catabolism of triacylglycerols (TAGs). This technical guide provides an in-depth exploration of the metabolic pathways involving 1,3-dilinoleoyl glycerol, presenting quantitative data, detailed experimental protocols, and visual representations of the core biological processes. A comprehensive understanding of the metabolic fate of 1,3-dilinoleoyl glycerol is crucial for research in lipid metabolism, nutrition, and the development of therapeutics targeting metabolic disorders.
Introduction
Diacylglycerols are a class of glycerolipids that are central to a multitude of cellular functions. They exist as different stereoisomers, with the sn-1,2 and sn-1,3 forms being the most common.[3] While sn-1,2-diacylglycerols are potent activators of Protein Kinase C (PKC) and play a critical role in signal transduction, sn-1,3-diacylglycerols are generally considered to be metabolically active but have limited signaling capabilities.[4][5] 1,3-Dilinoleoyl glycerol, as a specific sn-1,3-diacylglycerol containing two linoleic acid chains, is a key player in lipid storage and mobilization. Its metabolic processing is of significant interest in the fields of nutrition and metabolic disease research.
Metabolic Pathways of 1,3-Dilinoleoyl Glycerol
The metabolic fate of 1,3-dilinoleoyl glycerol is primarily dictated by its roles in the anabolic and catabolic pathways of triacylglycerols.
Anabolism: Triacylglycerol Synthesis
1,3-Dilinoleoyl glycerol can serve as a substrate for the synthesis of triacylglycerols. This process is primarily catalyzed by diacylglycerol acyltransferases (DGATs).[5][6] There are two main isoforms of this enzyme, DGAT1 and DGAT2, which catalyze the final and committed step in TAG synthesis.[6][7] While the canonical substrate for DGATs is sn-1,2-diacylglycerol, these enzymes can also utilize sn-1,3-diacylglycerols to form TAGs.[8] This is particularly relevant in the context of dietary diacylglycerol absorption and metabolism.[9]
Catabolism: Hydrolysis by Lipases
1,3-Dilinoleoyl glycerol is a substrate for various lipases, which hydrolyze the ester bonds to release free fatty acids and monoacylglycerols.[10] This is a critical step in the mobilization of stored fats for energy production. Pancreatic lipase (B570770), for instance, can hydrolyze 1,3-diacylglycerols.[10] The hydrolysis of 1,3-dilinoleoyl glycerol yields linoleic acid and sn-2-linoleoyl glycerol.
References
- 1. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diacylglycerol Acyltransferase 1 Is Regulated by Its N-Terminal Domain in Response to Allosteric Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diacylglycerol kinase - Wikipedia [en.wikipedia.org]
- 7. An ultraviolet spectrophotometric assay for the screening of sn-2-specific lipases using 1,3-O-dioleoyl-2-O-α-eleostearoyl-sn-glycerol as substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Voltammetric lipase activity assay based on dilinolein and a modified carbon paste electrode - PMC [pmc.ncbi.nlm.nih.gov]
Natural Sources of 1,3-Diacylglycerols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diacylglycerols (1,3-DAGs) are isomers of diacylglycerol where fatty acids are esterified to the first and third carbons of the glycerol (B35011) backbone. Naturally present in small quantities in various edible oils, they are gaining significant attention in the fields of nutrition and pharmacology. Unlike their 1,2-diacylglycerol counterparts, which are key signaling molecules, 1,3-DAGs are primarily recognized for their unique metabolic properties. Ingested 1,3-DAGs are metabolized differently than triacylglycerols (the main component of dietary fats), potentially leading to reduced body fat accumulation and lower serum triglyceride levels. This has spurred interest in their use as functional food ingredients and as potential therapeutic agents. This guide provides a comprehensive overview of the natural sources of 1,3-DAGs, methods for their quantification, and the biosynthetic and signaling pathways in which they are involved.
Natural Occurrence of 1,3-Diacylglycerols
1,3-Diacylglycerols are found in a variety of natural sources, including plant oils, and to a lesser extent, in animal fats and microbial lipids. Their concentration in these sources is typically low, often necessitating enrichment or synthesis for commercial and research purposes.
Plant Oils
Vegetable oils are the most significant natural source of 1,3-diacylglycerols. The concentration of total diacylglycerols (including both 1,2- and 1,3-isomers) can vary depending on the oil source, processing, and storage conditions. Generally, crude or unrefined oils tend to have higher DAG content. It has been reported that approximately 70% of the DAG in edible oils is in the 1,3-DAG configuration.[1]
Table 1: 1,3-Diacylglycerol Content in Various Vegetable Oils
| Oil Source | Total Diacylglycerol (DAG) Content (%) | Estimated 1,3-DAG Content (%) | Reference(s) |
| Soybean Oil | 2.0 | 1.4 | [2] |
| Corn Oil | 1.66 | 1.16 | [2] |
| Refined Sunflower Oil | 1.72 | 1.20 | [2] |
| Gingelly (Sesame) Oil | 2.12 | 1.48 | [2] |
| Refined Rice Bran Oil | 2.46 | 1.72 | [2] |
| Groundnut (Peanut) Oil | 1.64 | 1.15 | [2] |
| General Range in Vegetable Oils | 0.8 - 5.8 | 0.56 - 4.06 | [3] |
Note: The estimated 1,3-DAG content is calculated based on the approximation that 1,3-DAG constitutes 70% of the total DAG content in edible oils.
Animal Fats
Information regarding the natural occurrence of 1,3-diacylglycerols in animal fats is less abundant in the literature compared to plant oils. Diacylglycerols in animal tissues are primarily intermediates in triacylglycerol and phospholipid metabolism.
Microbial Sources
Certain oleaginous microorganisms, including some species of bacteria, yeasts, molds, and algae, can accumulate lipids, often referred to as single-cell oils (SCOs).[4][5] These microbial oils are primarily composed of triacylglycerols, but diacylglycerols, including the 1,3-isomer, are present as metabolic intermediates. While not a primary source, microbial systems offer a potential platform for the biotechnological production of 1,3-DAG-rich oils through metabolic engineering.
Biosynthesis of 1,3-Diacylglycerols
The synthesis of diacylglycerols is a central part of lipid metabolism in all organisms. In plants and microbes, the primary pathway for de novo triacylglycerol synthesis is the Kennedy pathway, which involves the sequential acylation of a glycerol-3-phosphate backbone.
Kennedy Pathway in Plants
The Kennedy pathway is the main route for the synthesis of triacylglycerols in plants and involves the following key steps leading to the formation of diacylglycerols:
-
Glycerol-3-phosphate Acyltransferase (GPAT): This enzyme catalyzes the acylation of glycerol-3-phosphate at the sn-1 position to form lysophosphatidic acid.
-
Lysophosphatidic Acid Acyltransferase (LPAT): Lysophosphatidic acid is then acylated at the sn-2 position by LPAT to yield phosphatidic acid.
-
Phosphatidic Acid Phosphatase (PAP): The phosphate (B84403) group is removed from phosphatidic acid by PAP to produce sn-1,2-diacylglycerol.
While the Kennedy pathway directly produces 1,2-diacylglycerols, 1,3-diacylglycerols can be formed through acyl migration from the sn-2 to the sn-1 or sn-3 position, a process that can occur during oil processing and storage.
Triacylglycerol Synthesis in Microbes
Microbial triacylglycerol synthesis largely follows a pathway analogous to the Kennedy pathway in plants. Acetyl-CoA serves as the primary building block for fatty acid synthesis. The resulting fatty acyl-CoAs are then esterified to a glycerol-3-phosphate backbone to form phosphatidic acid, which is subsequently dephosphorylated to yield diacylglycerol. The final acylation step produces triacylglycerol.
Signaling Pathways Involving Diacylglycerols
While 1,2-diacylglycerols are well-established second messengers that activate protein kinase C (PKC), the direct signaling roles of 1,3-diacylglycerols are less clear and are thought to be minimal. However, the overall diacylglycerol pool, which includes both isomers, is a critical node in cellular signaling.
The canonical diacylglycerol signaling pathway is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), which is activated by various cell surface receptors. This reaction generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and 1,2-diacylglycerol. IP3 triggers the release of calcium from intracellular stores, and together, calcium and 1,2-diacylglycerol activate conventional and novel PKC isoforms.
Experimental Protocols
Accurate quantification of 1,3-diacylglycerols from natural sources requires robust extraction and analytical methods.
Lipid Extraction from Plant Seeds
This protocol is a modification of the Bligh and Dyer method, suitable for the extraction of total lipids from plant seeds.
Materials:
-
Plant seeds
-
Mortar and pestle or a suitable homogenizer
-
0.9% NaCl solution
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Rotary evaporator or nitrogen stream for solvent evaporation
Procedure:
-
Weigh a known amount of seeds (e.g., 1-5 g) and grind them into a fine powder using a mortar and pestle.
-
Transfer the ground seeds to a glass centrifuge tube.
-
Add a mixture of chloroform and methanol (1:2, v/v) to the tube. For every 1 g of seed material, use 3 mL of the solvent mixture.
-
Vortex the mixture thoroughly for 2 minutes to ensure complete extraction.
-
Add 1 mL of chloroform for every 1 g of starting material and vortex for 30 seconds.
-
Add 1 mL of 0.9% NaCl solution for every 1 g of starting material and vortex for 30 seconds.
-
Centrifuge the mixture at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean, pre-weighed glass vial.
-
Repeat the extraction of the remaining aqueous and solid phases with an additional portion of chloroform to ensure complete recovery of lipids.
-
Combine the chloroform extracts and evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Once the solvent is completely evaporated, weigh the vial to determine the total lipid yield.
-
The dried lipid extract can be stored under a nitrogen atmosphere at -20°C until analysis.
Lipid Extraction from Microbial Cultures
This protocol is suitable for the extraction of lipids from bacterial or yeast cultures.[6]
Materials:
-
Microbial cell culture
-
Centrifuge
-
Phosphate-buffered saline (PBS), pH 7.4
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Nitrogen stream for solvent evaporation
Procedure:
-
Harvest the microbial cells from the culture medium by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Discard the supernatant and wash the cell pellet with PBS to remove any residual medium components. Repeat the washing step twice.
-
Resuspend the washed cell pellet in a known volume of PBS.
-
To a known volume of the cell suspension, add chloroform and methanol in a ratio of 1:2 (v/v) to achieve a final single-phase mixture of chloroform:methanol:cell suspension of 1:2:0.8 (v/v/v).
-
Vortex the mixture vigorously for 5 minutes.
-
Induce phase separation by adding 1 volume of chloroform and 1 volume of 0.9% NaCl solution.
-
Vortex the mixture for 2 minutes and then centrifuge at 3000 x g for 10 minutes.
-
Carefully collect the lower chloroform phase containing the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
The dried lipid extract is now ready for analysis or can be stored at -20°C under nitrogen.
Quantification of 1,3-Diacylglycerols by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of 1,3-diacylglycerols from other lipid classes.
Instrumentation and Conditions:
-
HPLC System: Equipped with a pump, autosampler, and a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or UV detector at a low wavelength like 205 nm).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol (B130326) is often employed for optimal separation. A typical gradient might start with a high percentage of acetonitrile and gradually increase the proportion of isopropanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of a known 1,3-diacylglycerol (e.g., 1,3-dipalmitin) in a suitable solvent like chloroform or a mixture of the mobile phase components.
-
Sample Preparation: Dissolve a known amount of the extracted lipid sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the 1,3-diacylglycerol standard against its concentration. Determine the concentration of 1,3-diacylglycerols in the samples by comparing their peak areas to the calibration curve.
Quantification of 1,3-Diacylglycerols by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity for the analysis of diacylglycerols after derivatization.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for lipid analysis (e.g., a non-polar or medium-polar column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the different lipid species, for example, starting at a lower temperature and ramping up to a higher temperature.
-
Injector and Detector Temperatures: Maintained at high temperatures (e.g., 250-300°C) to ensure volatilization.
-
Ionization Mode: Electron Ionization (EI) is commonly used.
Procedure:
-
Derivatization: The hydroxyl group of the diacylglycerols must be derivatized to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
-
Standard Preparation: Prepare standard solutions of a derivatized 1,3-diacylglycerol.
-
Sample Preparation: Derivatize a known amount of the extracted lipid sample using the same procedure as for the standards.
-
Analysis: Inject the derivatized standards and samples into the GC-MS system.
-
Quantification: Identify the 1,3-diacylglycerol peaks based on their retention times and mass spectra. Quantify the amount by comparing the peak areas to the calibration curve generated from the standards.
Conclusion
1,3-Diacylglycerols are naturally occurring lipids with significant potential in the food and pharmaceutical industries. While their natural concentrations in plant oils, animal fats, and microbial sources are generally low, understanding their distribution and biosynthesis is crucial for developing methods of enrichment and for harnessing their health benefits. The detailed experimental protocols provided in this guide offer a robust framework for the accurate extraction and quantification of 1,3-DAGs, enabling further research into their physiological roles and applications. The elucidation of their involvement in metabolic and signaling pathways will continue to be an active area of investigation, paving the way for novel therapeutic strategies and functional food development.
References
- 1. Energy value and digestibility of dietary oil containing mainly 1,3-diacylglycerol are similar to those of triacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Microbial oil - Wikipedia [en.wikipedia.org]
- 6. What Are the Methods for Extracting Bacterial Cell Membrane Lipids? | MtoZ Biolabs [mtoz-biolabs.com]
The Enigmatic Role of 1,3-Dilinoelaidoyl Glycerol in Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dilinoelaidoyl glycerol (B35011) is a specific diacylglycerol (DAG) isomer characterized by two linoelaidic acid chains esterified to the sn-1 and sn-3 positions of a glycerol backbone. As a member of the 1,3-diacylglycerol family, its primary role is situated within the realm of lipid metabolism, serving as an intermediate in the synthesis and catabolism of triacylglycerols. In the landscape of cell signaling, it is largely considered inactive as a direct activator of the canonical Protein Kinase C (PKC) pathway, a role distinctly held by its sn-1,2-diacylglycerol counterparts. This technical guide provides a comprehensive examination of the current understanding of 1,3-dilinoelaidoyl glycerol, focusing on its metabolic context, its divergence from signaling-active diacylglycerols, and potential indirect roles in cellular processes. We will delve into its metabolic pathways, its established inability to activate PKC, and explore theoretical non-PKC mediated signaling and biophysical effects on cellular membranes. This document consolidates available quantitative data for related compounds, details relevant experimental protocols, and employs visualizations to clarify complex metabolic and signaling concepts.
Introduction: The Dichotomy of Diacylglycerol Isomers
Diacylglycerols are a class of glycerolipids that are central to a multitude of cellular functions. They act as crucial metabolic intermediates for the biosynthesis of triacylglycerols (TAGs) and phospholipids, and as pivotal second messengers in signal transduction.[1] The biological activity of DAGs is fundamentally dictated by their stereochemistry, with the sn-1,2 and sn-1,3 isomers exhibiting distinct functional roles.[2][3]
-
sn-1,2-Diacylglycerols: These are the canonical second messengers, generated at the plasma membrane in response to extracellular stimuli. Their specific stereoisomeric configuration allows them to bind to and activate a range of signaling proteins, most notably Protein Kinase C (PKC).[2]
-
sn-1,3-Diacylglycerols: In contrast, these isomers are primarily intermediates in lipid metabolism.[2] Their molecular structure prevents effective binding and activation of PKC, thus they do not participate in the same signal transduction cascades as their sn-1,2 counterparts.[4]
This compound falls into the latter category. It is a diacylglycerol containing two molecules of linoelaidic acid, the trans-isomer of linoleic acid, at the sn-1 and sn-3 positions.[5][6] While its direct role in signaling is limited, its metabolic significance and potential for indirect cellular effects warrant a thorough investigation.
Metabolic Pathways of this compound
The primary role of this compound is as a metabolic intermediate in the synthesis and breakdown of triacylglycerols.
Synthesis
1,3-diacylglycerols are synthesized in the endoplasmic reticulum through several enzymatic steps. The pathway begins with the acylation of glycerol-3-phosphate.
Caption: Metabolic pathways involving diacylglycerol isomers.
Catabolism
1,3-Diacylglycerols are products of triacylglycerol hydrolysis by various lipases. The breakdown of stored fats in adipose tissue releases fatty acids and glycerol, with 1,3-diacylglycerols as transient intermediates.
Table 1: Key Enzymes in Diacylglycerol Metabolism
| Enzyme | Full Name | Function | Substrate(s) | Product(s) |
| GPAT | Glycerol-3-phosphate acyltransferase | Acylates glycerol-3-phosphate | Glycerol-3-phosphate, Acyl-CoA | Lysophosphatidic acid |
| AGPAT | 1-acylglycerol-3-phosphate O-acyltransferase | Acylates lysophosphatidic acid | Lysophosphatidic acid, Acyl-CoA | Phosphatidic acid |
| PAP | Phosphatidic acid phosphatase | Dephosphorylates phosphatidic acid | Phosphatidic acid | sn-1,2-Diacylglycerol |
| DGAT | Diacylglycerol O-acyltransferase | Acylates diacylglycerol | sn-1,2-Diacylglycerol, Acyl-CoA | Triacylglycerol |
| ATGL | Adipose triglyceride lipase | Hydrolyzes triacylglycerols | Triacylglycerol | sn-1,2-Diacylglycerol |
| HSL | Hormone-sensitive lipase | Hydrolyzes diacylglycerols | sn-1,2-Diacylglycerol | Monoacylglycerol |
Role in Cell Signaling: A Tale of Inactivity
The central paradigm of diacylglycerol signaling revolves around the activation of Protein Kinase C. However, this is a function exclusive to the sn-1,2 isomer.
The Inability to Activate Protein Kinase C
The stereospecificity of PKC activation is a cornerstone of lipid-mediated signaling. The C1 domain of conventional and novel PKC isoforms recognizes the specific spatial arrangement of the fatty acyl chains and the free hydroxyl group at the sn-3 position of sn-1,2-diacylglycerols. 1,3-diacylglycerols, including this compound, lack this precise configuration and are therefore not physiological activators of PKC.[2][4]
Caption: PKC activation by sn-1,2-DAG versus 1,3-DAG.
Table 2: Comparative Activity of Diacylglycerol Isomers on PKC
| Diacylglycerol Isomer | PKC Activation | Binding to C1 Domain | Primary Role |
| sn-1,2-Diacylglycerol | Potent Activator | High Affinity | Second Messenger |
| sn-1,3-Diacylglycerol | Inactive | No Significant Binding | Metabolic Intermediate |
Note: Quantitative data for the direct interaction of this compound with PKC is not available, as it is considered biologically inactive in this context.
Exploration of Non-PKC Signaling Pathways
While direct activation of PKC is ruled out, the possibility of this compound participating in other signaling events cannot be entirely dismissed, although evidence is currently lacking. Other C1 domain-containing proteins exist, such as Ras guanyl nucleotide-releasing proteins (RasGRPs), chimaerins, and protein kinase D (PKD).[7] However, the structural requirements for binding to these proteins are thought to be similar to that of PKC, making it unlikely that 1,3-diacylglycerols are significant activators.
Indirect Cellular Effects: The Membrane Connection
Beyond direct protein interactions, lipids can influence cellular processes by altering the biophysical properties of membranes. The incorporation of diacylglycerols into the lipid bilayer can impact membrane fluidity, curvature, and the localization and function of membrane-associated proteins.[8]
The conical shape of diacylglycerol molecules can induce negative curvature stress in the lipid bilayer, which is important for processes like membrane fusion and fission.[8] While this is a known effect of sn-1,2-DAGs, it is plausible that this compound could exert similar, albeit potentially less pronounced, effects on membrane biophysics. The presence of two trans-unsaturated fatty acid chains in this compound would likely influence membrane packing and fluidity differently than cis-unsaturated or saturated DAGs.
Caption: Potential indirect effects of this compound.
Experimental Protocols
Investigating the cellular roles of this compound requires a combination of lipidomic analysis, metabolic studies, and biophysical assays.
Quantification of this compound
Accurate measurement of cellular levels of specific DAG isomers is crucial. Mass spectrometry-based lipidomics is the method of choice.
Workflow for DAG Quantification by LC-MS/MS:
-
Lipid Extraction: Extract total lipids from cell or tissue samples using a modified Bligh-Dyer method.
-
Internal Standard: Add a known amount of a non-endogenous 1,3-diacylglycerol internal standard for accurate quantification.
-
Chromatographic Separation: Separate lipid classes using liquid chromatography (LC), typically with a reverse-phase column.
-
Mass Spectrometry (MS): Detect and quantify DAG species using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.
Caption: Workflow for DAG quantification by LC-MS/MS.
In Vitro PKC Activity Assay
To confirm the lack of direct PKC activation by this compound, an in vitro kinase assay can be performed.
Protocol Outline:
-
Prepare Lipid Vesicles: Create small unilamellar vesicles containing phosphatidylserine (B164497) and the diacylglycerol isomer of interest.
-
Kinase Reaction: Incubate purified PKC isozyme with the lipid vesicles, a peptide substrate, and radiolabeled ATP (γ-³²P-ATP).
-
Stop Reaction and Quantify: Stop the reaction and measure the incorporation of the radiolabel into the substrate, which is proportional to kinase activity.[9]
Conclusion and Future Directions
This compound is primarily an intermediate in lipid metabolism, with no established direct role in cell signaling through the canonical PKC pathway. Its biological significance lies in its participation in the synthesis and breakdown of triacylglycerols. Future research should focus on elucidating any potential non-canonical signaling roles, which may be subtle and context-dependent. A key area of investigation will be to determine the extent to which this compound influences the biophysical properties of cellular membranes and how these changes might indirectly modulate the function of membrane-associated proteins and signaling complexes. The development of more sensitive and specific analytical techniques will be crucial for accurately measuring the cellular levels and distribution of this and other 1,3-diacylglycerol species, paving the way for a more complete understanding of their cellular functions.
References
- 1. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diacylglycerols → Term [lifestyle.sustainability-directory.com]
- 5. amsbio.com [amsbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Discovery and History of 1,3-Diacylglycerols: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
Diacylglycerols (DAGs) are crucial molecules in cellular metabolism and signaling. While the sn-1,2-diacylglycerol isomer is widely recognized as a key second messenger, the history and functional significance of its positional isomer, 1,3-diacylglycerol (1,3-DAG), are distinct and equally important in understanding lipid biology. This technical guide provides a comprehensive overview of the discovery, history, and core functionalities of 1,3-diacylglycerols. It details the experimental protocols for their synthesis and analysis, presents key quantitative data, and illustrates the metabolic pathways in which they participate.
Introduction: The Emergence of a Distinct Isomer
The story of 1,3-diacylglycerols is intrinsically linked to the broader history of lipid biochemistry. Early research on glycerides primarily focused on their role as energy storage molecules in the form of triacylglycerols (TAGs). The discovery of diacylglycerols as metabolic intermediates was a pivotal step. It was the groundbreaking work of Kennedy and coworkers in the late 1950s that elucidated the enzymatic pathway for the synthesis of TAGs and phospholipids, now known as the Kennedy pathway.[1] This pathway identified sn-1,2-DAG as a central precursor.
While sn-1,2-DAG's role as a signaling molecule, particularly in the activation of Protein Kinase C (PKC), became a major focus of research, 1,3-DAG was initially considered a minor metabolic byproduct.[2] However, further investigation revealed its distinct metabolic fate and potential physiological significance. Unlike the signaling-active sn-1,2-DAG, 1,3-DAG is not a physiological activator of PKC.[2] This functional dichotomy is a cornerstone of their differential roles in the cell.
The Metabolic Journey of 1,3-Diacylglycerol
1,3-Diacylglycerol is primarily an intermediate in the synthesis and breakdown of triacylglycerols.[2][3] It is formed through several metabolic reactions, including the hydrolysis of TAGs by specific lipases.[2]
dot
Key Quantitative Data
The distinct physicochemical properties of 1,3-diacylglycerols influence their biological behavior and applications. The following tables summarize key quantitative data for 1,3-diacylglycerols.
Table 1: Physical Properties of 1,3-Diacylglycerols
| Property | Value | Conditions |
| Melting Point | 32°C to 37°C | For specific 1,3-DAGs used in hard fat applications[4] |
| Solid Fat Content | >75% | At 20°C for certain formulations[4] |
| Liquid State | 100% | At 37°C for certain formulations[4] |
Table 2: Composition of Diacylglycerol Oil
| Component | Percentage | Note |
| 1,3-Diacylglycerol | 65% to 70% | At equilibrium in DAG oil[5] |
| 1,2-Diacylglycerol | 30% to 35% | At equilibrium in DAG oil[5] |
Experimental Protocols
The synthesis and analysis of 1,3-diacylglycerols require specific methodologies to ensure purity and prevent acyl migration.
Enzymatic Synthesis of 1,3-Diacylglycerols
Enzymatic synthesis is a preferred method for producing 1,3-DAGs due to its high specificity, which minimizes the formation of other isomers.[6]
Objective: To synthesize 1,3-diacylglycerols via enzymatic esterification of glycerol with fatty acids.
Materials:
-
Glycerol (purity >99.0%)[7]
-
Immobilized lipase (e.g., Lipozyme RM IM, Lipozyme TL IM)[6][7]
-
Molecular sieves (optional, for water removal)[7]
-
Silica gel (optional, for purification)[6]
-
Solvents for purification (e.g., n-hexane, ethyl acetate)[8]
Protocol:
-
Reaction Setup: Combine glycerol and fatty acids in a molar ratio of 1:2 in a reaction vessel.[7]
-
Enzyme Addition: Add the immobilized lipase to the mixture. The enzyme amount is typically a percentage of the total reactant weight (e.g., 5 wt%).[7]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50-75°C) with agitation. The optimal temperature depends on the specific enzyme and fatty acids used.[6][7]
-
Water Removal: To drive the esterification reaction forward, water generated during the reaction can be removed, for example, by applying a vacuum or using molecular sieves.[7]
-
Monitoring: Monitor the progress of the reaction by analyzing the composition of the mixture using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Enzyme Removal: After the reaction reaches the desired conversion, remove the immobilized enzyme by filtration.
-
Purification: Purify the 1,3-DAG from the reaction mixture, which may contain unreacted substrates, monoacylglycerols, and triacylglycerols. Purification can be achieved by molecular distillation followed by solvent fractionation or crystallization.[6] For example, a mixture of n-hexane and ethyl acetate (B1210297) can be used for crystallization.[8]
dot
Analysis by Thin-Layer Chromatography (TLC)
TLC is a common and rapid method for the qualitative and semi-quantitative analysis of acylglycerols.
Objective: To separate and identify 1,3-diacylglycerols from a mixture of other lipids.
Materials:
-
TLC plates (silica gel coated)
-
Developing solvent system (e.g., hexane:diethyl ether:acetic acid in a ratio of 80:20:1, v/v/v)
-
Visualization reagent (e.g., iodine vapor or primuline (B81338) spray)
-
Lipid standards (1,3-DAG, 1,2-DAG, MAG, TAG, FFA)
Protocol:
-
Sample Preparation: Dissolve the lipid sample in a suitable solvent (e.g., chloroform (B151607) or hexane).
-
Spotting: Apply a small spot of the dissolved sample and the lipid standards onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the solvent system. Allow the solvent to migrate up the plate until it is near the top.
-
Drying: Remove the plate from the chamber and allow the solvent to evaporate completely.
-
Visualization: Place the dried plate in a chamber with iodine vapor or spray with a visualization reagent and view under UV light.
-
Analysis: Identify the 1,3-DAG spot by comparing its retention factor (Rf) to that of the 1,3-DAG standard. The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
Functional Significance and Applications
The primary functional significance of 1,3-diacylglycerol lies in its distinct metabolic processing compared to triacylglycerols and its sn-1,2-DAG counterpart. This has led to its investigation and use as a functional food ingredient, particularly as a fat substitute.[9] Diets enriched with 1,3-DAG oil have been shown to reduce body fat accumulation and may protect against diet-induced obesity and insulin (B600854) resistance.[10] This is attributed to the fact that the end products of 1,3-DAG digestion are primarily glycerol and free fatty acids, which are less readily re-synthesized into chylomicron triacylglycerols compared to the 2-monoacylglycerol and free fatty acids produced from TAG digestion.[5]
Conclusion
The discovery and history of 1,3-diacylglycerols illustrate a fascinating journey from being considered a minor metabolic intermediate to a molecule of significant interest in nutrition and health. Its unique metabolic fate, distinct from the signaling-active sn-1,2-diacylglycerol, has paved the way for its application as a functional food ingredient. The continued refinement of synthesis and analytical protocols will further enhance our understanding and utilization of this important lipid molecule. This guide provides a foundational resource for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and its implications for human health.
References
- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. WO2013016812A1 - Novel 1,3-diacylglycerol (1,3-dag) for hard fat applications - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diglyceride - Wikipedia [en.wikipedia.org]
- 10. Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
1,3-Dilinoelaidoyl Glycerol and Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 1,3-dilinoelaidoyl glycerol (B35011), a diacylglycerol containing the trans fatty acid linoelaidic acid at the sn-1 and sn-3 positions. Due to the limited direct research on this specific molecule, this guide synthesizes information from studies on structurally related compounds, namely 1,3-diacylglycerols (1,3-DAGs) and trans fatty acids, to infer its likely effects on lipid metabolism and associated signaling pathways. This document covers the potential metabolic fate of 1,3-dilinoelaidoyl glycerol, its putative role in cellular signaling, and detailed experimental protocols for its study. All quantitative data from related compounds are presented in structured tables, and key pathways and workflows are visualized using diagrams.
Introduction to this compound
This compound is a diacylglycerol (DAG) with the chemical formula C39H68O5 and CAS number 372490-73-8.[1][2][3][4][5] It is characterized by a glycerol backbone with linoelaidic acid (a trans isomer of linoleic acid) esterified at the sn-1 and sn-3 positions.[1] While commercially available for research purposes, literature detailing its specific biological effects on lipid metabolism is scarce.
Diacylglycerols, in general, are crucial intermediates in lipid metabolism, serving as precursors for the synthesis of triacylglycerols and phospholipids, and as signaling molecules. The stereochemistry of DAGs, particularly the distinction between 1,2- and 1,3-isomers, plays a significant role in their metabolic fate and signaling functions.
Inferred Metabolic Fate and Effects on Lipid Metabolism
The metabolic impact of this compound can be inferred from studies on 1,3-DAGs and trans fatty acids.
Metabolism of 1,3-Diacylglycerols
Dietary 1,3-DAGs are metabolized differently from their 1,2-DAG counterparts. Following ingestion, 1,3-DAG is hydrolyzed by lipases to form 1-monoacylglycerol (1-MAG) and free fatty acids.[6] 1-MAG is less efficiently re-esterified to form triacylglycerols (TAGs) in enterocytes compared to 2-monoacylglycerol, which is the primary product of 1,2-DAG and TAG digestion.[7] This difference in re-esterification can lead to several metabolic consequences:
-
Increased Fatty Acid Oxidation: A greater proportion of the absorbed fatty acids from 1,3-DAGs may be directed towards β-oxidation for energy production rather than being stored as TAGs.[8][9]
-
Reduced Postprandial Lipemia: The slower and less efficient resynthesis of TAGs in the intestine can result in lower levels of circulating triglycerides after a meal.[7]
-
Decreased Body Fat Accumulation: Long-term consumption of oils rich in 1,3-DAGs has been associated with reduced body fat and visceral fat area in animal and human studies.[8][9]
Influence of the Linoelaidic Acid Component
Linoelaidic acid is a trans fatty acid. The consumption of trans fatty acids has been linked to several adverse effects on lipid metabolism, including:
-
Altered Blood Lipid Profiles: Increased levels of low-density lipoprotein (LDL) cholesterol and decreased levels of high-density lipoprotein (HDL) cholesterol.
-
Inhibition of Fatty Acid Metabolism: Potential interference with the metabolism of essential fatty acids.
-
Induction of Lipogenesis: Some studies suggest that trans fatty acids may promote fat accumulation in the liver by increasing the expression of lipogenic enzymes.
Quantitative Data from Related Compounds
The following tables summarize quantitative findings from studies on 1,3-diacylglycerols and trans fatty acids.
Table 1: Effects of 1,3-Diacylglycerol Consumption on Metabolic Parameters
| Parameter | Species | Study Duration | Dosage | Key Findings | Reference |
| Body Fat Accumulation | Rat | 23 weeks | DAG oil diet | Significantly less body fat accumulation compared to TAG oil diet. | [8] |
| Dietary Fat Oxidation | Rat | Short-term | Single dose of 1,3-[oleoyl-1-14C] diolein | More 14CO2 expired and less 14C incorporated into visceral fat compared to triolein. | [8] |
| Dietary Fat Oxidation | Human | N/A | Single dose of ALA-DAG | Significantly increased dietary fat oxidation compared to ALA-TAG. | [9] |
| Visceral Fat Area | Human | N/A | ALA-DAG | Significantly decreased visceral fat area compared to ALA-TAG. | [9] |
Note: ALA-DAG refers to alpha-linolenic acid-enriched diacylglycerol.
Table 2: Effects of Trans Fatty Acids on Lipid Metabolism
| Parameter | Model | Key Findings | Reference |
| SREBP-1c Transcription | Primary rat hepatocytes | N-3 polyunsaturated fatty acids (not trans fatty acids) suppress insulin-induced SREBP-1c transcription. | [10][11] |
| Lipogenesis | N/A | Trans fatty acids may increase lipogenesis. | |
| Blood Lipid Profile | Human | Trans fatty acids increase LDL and decrease HDL cholesterol. |
Potential Signaling Pathways
Diacylglycerols are well-established second messengers that can activate various signaling pathways, most notably the protein kinase C (PKC) family of enzymes.
Protein Kinase C (PKC) Activation
PKC isoforms play critical roles in a multitude of cellular processes, including cell growth, differentiation, and metabolism. The activation of conventional and novel PKC isoforms is highly dependent on the stereoisomer of DAG.
-
Isomer Specificity: 1,2-diacylglycerols are significantly more potent activators of PKCα than 1,3-diacylglycerols.[12]
-
Fatty Acid Composition: The specific fatty acids within the DAG molecule can also influence the activation of different PKC isoforms. For instance, PKCθ shows a preference for DAG species containing longer, polyunsaturated fatty acids.[13][14]
Given that this compound is a 1,3-DAG, it is expected to be a weaker activator of PKC compared to its 1,2- counterpart.
Regulation of Lipogenesis
The transcription factor Sterol Regulatory Element Binding Protein-1c (SREBP-1c) is a master regulator of lipogenesis in the liver.[15][16][17] Its activity is modulated by hormones like insulin (B600854) and by certain fatty acids. While polyunsaturated fatty acids are known to suppress SREBP-1c expression, the effect of trans fatty acids like linoelaidic acid is less clear but may contribute to increased lipogenesis.
Signaling Pathway Diagrams
Experimental Protocols
Separation and Quantification of 1,2- and 1,3-Diacylglycerol Isomers
Objective: To separate and quantify the positional isomers of diacylglycerols from biological samples.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [18][19]
-
Lipid Extraction:
-
Extract total lipids from the sample (e.g., tissue homogenate, cell lysate) using the Folch method (chloroform:methanol, 2:1 v/v) or a similar lipid extraction protocol.
-
Dry the lipid extract under a stream of nitrogen.
-
-
HPLC Analysis:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with 100% acetonitrile (B52724) is effective for separating many DAG isomers.[18] A gradient of acetone (B3395972) and acetonitrile may also be used.[20]
-
Detection: UV detection at 205 nm.[18] A charged aerosol detector (CAD) can also be used for detection without the need for derivatization.[20]
-
Standard Curve: Prepare standard curves using commercially available 1,2- and 1,3-diacylglycerol standards with varying fatty acid compositions to identify and quantify the peaks in the sample.
-
-
Data Analysis:
-
Identify the peaks corresponding to 1,2- and 1,3-diacylglycerol isomers based on the retention times of the standards. Generally, 1,3-DAGs elute earlier than their corresponding 1,2-DAG isomers with the same fatty acid composition.[20]
-
Quantify the amount of each isomer using the standard curves.
-
Alternative Method: Two-Dimensional Thin-Layer Chromatography (2D-TLC) [21]
This method allows for the separation of 1,2- and 1,3-diacylglycerols from other neutral lipids. It involves using a succession of three different solvent systems on a silica (B1680970) gel plate.
Experimental Workflow Diagram
Conclusion and Future Directions
This compound represents an understudied molecule at the intersection of diacylglycerol metabolism and the biological effects of trans fatty acids. Based on the available evidence from related compounds, it is plausible that it may promote fatty acid oxidation due to its 1,3-diacylglycerol structure, while the linoelaidic acid components could potentially exert negative effects on lipid profiles and lipogenesis. It is likely a weak activator of the classical PKC signaling pathway.
Further research is imperative to elucidate the precise metabolic and signaling effects of this compound. Future studies should focus on:
-
In vitro studies using relevant cell lines (e.g., hepatocytes, adipocytes) to assess its direct effects on lipid accumulation, fatty acid oxidation, and the activation of signaling pathways like PKC and SREBP-1c.
-
In vivo studies in animal models to determine its impact on plasma lipid profiles, body composition, and insulin sensitivity.
-
Direct comparisons with 1,2-dilinoelaidoyl glycerol and diacylglycerols containing the cis-isomer linoleic acid to dissect the relative contributions of the glycerol backbone stereochemistry and the trans fatty acid configuration.
Such research will be crucial for a comprehensive understanding of this specific diacylglycerol and for informing its potential applications or risks in the context of human health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound | CAS 372490-73-8 | Cayman Chemical | Biomol.com [biomol.com]
- 4. This compound - CAS:372490-73-8 - KKL Med Inc. [m.kklmed.com]
- 5. anjiechem.com [anjiechem.com]
- 6. Diacylglycerol oil for the metabolic syndrome | springermedizin.de [springermedizin.de]
- 7. researchgate.net [researchgate.net]
- 8. Effects of a single and short-term ingestion of diacylglycerol on fat oxidation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Consumption of alpha-linolenic acid-enriched diacylglycerol induces increase in dietary fat oxidation compared with alpha-linolenic acid-enriched triacylglycerol: A randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-3 polyunsaturated fatty acids suppress insulin-induced SREBP-1c transcription via reduced trans-activating capacity of LXRalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-3 Polyunsaturated Fatty Acids Suppress Insulin-induced SREBP-1c Transcription via Reduced Trans-activating Capacity of LXRα - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. SREBP-1c and lipogenesis in the liver: an update [ouci.dntb.gov.ua]
- 18. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. A two-dimensional thin-layer chromatography procedure for simultaneous separation of ceramide and diacylglycerol species - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereospecificity of 1,3-Dilinoleoylglycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the stereospecificity, synthesis, analysis, and biological significance of 1,3-dilinoleoylglycerol. A critical aspect addressed is the achiral nature of this molecule and the nuanced meaning of stereospecificity in its enzymatic synthesis. This document delves into detailed experimental protocols for its regioselective synthesis and analytical characterization. Furthermore, it explores the metabolic fate and signaling pathways associated with 1,3-diacylglycerols, highlighting their emerging role in metabolic regulation and potential applications in drug delivery systems.
Introduction: Understanding the Stereochemistry of 1,3-Dilinoleoylglycerol
Diacylglycerols (DAGs) are pivotal intermediates in a myriad of metabolic and signaling pathways.[1] They are comprised of a glycerol (B35011) backbone esterified with two fatty acid chains. The specific positioning of these fatty acyl chains gives rise to different regioisomers and, in some cases, stereoisomers.
1,3-Dilinoleoylglycerol is a diacylglycerol where two linoleic acid molecules are esterified at the sn-1 and sn-3 positions of the glycerol backbone. A crucial and often misunderstood aspect of its structure is its chirality. When the fatty acid substituents at the sn-1 and sn-3 positions are identical, as is the case with 1,3-dilinoleoylglycerol, the molecule possesses a plane of symmetry and is therefore achiral (a meso compound).[1]
Thus, "stereospecificity" in the context of 1,3-dilinoleoylglycerol does not refer to the production of one enantiomer over another, but rather to the regioselectivity of the enzymatic reaction for the prochiral sn-1 and sn-3 positions of the glycerol backbone, excluding the sn-2 position. This distinction is fundamental for understanding its synthesis and biological activity.
Enzymatic Synthesis of 1,3-Dilinoleoylglycerol
The synthesis of 1,3-dilinoleoylglycerol with high purity is primarily achieved through enzymatic reactions catalyzed by 1,3-regioselective lipases. These enzymes specifically acylate the primary hydroxyl groups of glycerol, minimizing the formation of 1,2- and 2,3-diacylglycerol isomers.
Quantitative Data on Enzymatic Synthesis
The following tables summarize optimized conditions and yields for the enzymatic synthesis of 1,3-diacylglycerols, including a closely related derivative, 1,3-diconjugated linoleoyl glycerol.
| Parameter | Optimized Condition 1 | Optimized Condition 2 | Reference |
| Enzyme | Novozym 435 (Immobilized Candida antarctica lipase (B570770) B) | Lipozyme® 435 | [2] |
| Substrates | Conjugated Linoleic Acid (CLA) and Glycerol | Free Fatty Acids (from Echium plantagineum seed oil) and Glycerol | [2] |
| Substrate Mole Ratio | Optimized via Response Surface Methodology | 3:1 (FFA:Glycerol) | [2] |
| Enzyme Load | Optimized via Response Surface Methodology | 2.0 wt% | [2] |
| Temperature | Optimized via Response Surface Methodology | 60 °C | [2] |
| Reaction Time | Optimized via Response Surface Methodology | 4 hours | [2] |
| System | Solvent-free, N₂ bubbling under vacuum | Solvent-free | [2] |
| Yield of 1,3-DAG | Up to 93% (1,3-dCLG) | 68.0 mol% 1,3-DAG | [2] |
| Table 1: Optimized Reaction Conditions for the Enzymatic Synthesis of 1,3-Diacylglycerols. |
| Fatty Acid | Maximum 1,3-DAG Content in Reaction Mixture |
| 1,3-Dicaprylin | 84.6% |
| 1,3-Dicaprin | 84.4% |
| 1,3-Dilinolein (B586039) | 74.3% |
| 1,3-Dieicosapentaenoin | 71.7% |
| 1,3-Dilaurin | 67.4% |
| 1,3-Diolein | 61.1% |
| Table 2: Maximal Content of Various 1,3-Diacylglycerols Synthesized via Enzymatic Esterification. |
Experimental Protocol: Enzymatic Synthesis of 1,3-Dilinoleoylglycerol
This protocol describes a typical solvent-free synthesis using an immobilized 1,3-regioselective lipase.
Materials:
-
Linoleic acid
-
Glycerol
-
Immobilized 1,3-regioselective lipase (e.g., Novozym 435)
-
Reaction vessel with temperature control and vacuum capabilities
-
Nitrogen gas source
Procedure:
-
Reactant Preparation: Add linoleic acid and glycerol to the reaction vessel in a desired molar ratio (e.g., 2:1 or 3:1).
-
Enzyme Addition: Add the immobilized lipase to the mixture. The enzyme load is typically a percentage of the total substrate weight (e.g., 2-10 wt%).
-
Reaction Conditions:
-
Heat the mixture to the optimal temperature for the chosen lipase (e.g., 60°C).
-
Apply a vacuum and bubble nitrogen gas through the mixture to remove water produced during the esterification, which drives the reaction towards product formation.
-
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the composition by HPLC or GC.
-
Termination and Purification:
-
Once the desired conversion is reached, stop the reaction by cooling the mixture and filtering to remove the immobilized enzyme.
-
The product can be purified using short-path distillation to remove unreacted fatty acids and monoacylglycerols, followed by crystallization or column chromatography to achieve high purity 1,3-dilinoleoylglycerol.[3]
-
Synthesis and Purification Workflow
Caption: Workflow for the enzymatic synthesis and purification of 1,3-dilinoleoylglycerol.
Analytical Methodologies for Purity Assessment
The primary analytical challenge is to separate 1,3-dilinoleoylglycerol from its isomers (1,2- and 2,3-dilinoleoylglycerol) and other reaction components.
Experimental Protocol: HPLC Analysis of Diacylglycerol Isomers
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust method for the quantification of 1,3-dilinoleoylglycerol purity.[4]
Materials and Equipment:
-
HPLC system with a UV or charged aerosol detector (CAD)
-
C18 reversed-phase column
-
Acetonitrile (B52724) (HPLC grade)
-
Isopropanol (B130326) (HPLC grade)
-
Diacylglycerol standards (if available)
Procedure:
-
Sample Preparation: Dissolve a known concentration of the reaction mixture or purified product in the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 100% acetonitrile is often effective.[4] A gradient of acetonitrile and isopropanol can also be used for more complex mixtures.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 35°C.[3]
-
Detection: UV detection at 205 nm is suitable for lipids.[4]
-
-
Data Analysis: Identify and quantify the peaks corresponding to 1,3-dilinoleoylglycerol and other isomers based on their retention times compared to standards or established elution orders. For dilinolein, the typical elution order on a C18 column is 1,3-dilinolein followed by 1,2-dilinolein.[4]
Biological Significance and Signaling Pathways
The biological effects of diacylglycerols are highly dependent on their isomeric structure.
Metabolic Fate of 1,3-Diacylglycerol
Dietary 1,3-diacylglycerols are metabolized differently from triacylglycerols (TAGs). While TAGs are hydrolyzed to 2-monoacylglycerol and free fatty acids, which are then efficiently re-esterified to TAGs in enterocytes, 1,3-DAGs are hydrolyzed to 1(3)-monoacylglycerols. These are less efficiently re-esterified into TAGs.[5] This leads to several metabolic consequences:
-
Reduced Postprandial Lipemia: A slower rate of TAG synthesis and chylomicron secretion.[5][6]
-
Increased Fatty Acid Oxidation: A greater proportion of the ingested fatty acids are directed towards β-oxidation for energy production rather than storage.[7]
-
Reduced Body Fat Accumulation: Long-term consumption of 1,3-DAG-rich oils has been shown to reduce body weight and fat mass in animal and human studies.[6][7]
References
- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipase-catalyzed synthesis of 1,3-diacylglycerols containing stearidonic, γ-linolenic and α-linolenic acids in a solvent-free system | Publicación [silice.csic.es]
- 3. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diacylglycerol on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Theoretical Properties of 1,3-Dilinoelaidoyl glycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dilinoelaidoyl glycerol (B35011) is a diacylglycerol (DAG) containing two linoelaidic acid molecules, a trans-isomer of linoleic acid, esterified to the sn-1 and sn-3 positions of a glycerol backbone. As a specific diacylglycerol with trans fatty acid components, its physicochemical properties and biological activities are of significant interest in lipid research and drug development. This guide provides a comprehensive overview of the theoretical properties of 1,3-Dilinoelaidoyl glycerol, including its physicochemical characteristics, potential biological roles, and detailed experimental protocols for its synthesis and characterization.
Physicochemical Properties
The theoretical and known physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Source |
| Molecular Formula | C39H68O5 | --INVALID-LINK-- |
| Formula Weight | 617.0 g/mol | --INVALID-LINK-- |
| CAS Number | 372490-73-8 | --INVALID-LINK-- |
| Synonyms | 1,3-Dilinoelaidin, DG(18:2(9E,12E)/0:0/18:2(9E,12E)) | --INVALID-LINK-- |
| Physical State | Solid | --INVALID-LINK-- |
| Solubility | Soluble in DMF and Ethanol | --INVALID-LINK-- |
| SMILES | CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C/C/C=C/CCCC | N/A |
| InChI | InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11+,14-12+,19-17+,20-18+ | --INVALID-LINK-- |
Spectral Properties (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the glycerol backbone protons, the olefinic protons of the linoelaidic acid chains, the allylic and bis-allylic protons, the methylene (B1212753) protons adjacent to the carbonyl groups, the bulk methylene protons of the fatty acid chains, and the terminal methyl protons. The trans configuration of the double bonds will influence the coupling constants of the olefinic protons.
-
¹³C-NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester groups, the carbons of the glycerol backbone, the sp² hybridized carbons of the double bonds, and the various sp³ hybridized carbons of the fatty acid chains.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit key absorption bands corresponding to:
-
A strong C=O stretching vibration from the ester functional groups.
-
C-O stretching vibrations.
-
=C-H stretching and bending vibrations from the alkene groups.
-
C-H stretching and bending vibrations from the alkane portions of the fatty acid chains.
-
A broad O-H stretching band from the secondary alcohol on the glycerol backbone.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a common technique for the analysis of diacylglycerols. The fragmentation pattern of this compound in tandem MS (MS/MS) would be expected to show neutral losses of the linoelaidic acid chains, providing structural information.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is adapted from established methods for the enzymatic synthesis of 1,3-diacylglycerols.[1][2][3]
Materials:
-
Linoelaidic acid
-
Glycerol
-
Immobilized sn-1,3-specific lipase (B570770) (e.g., Lipozyme RM IM)
-
Solvent (e.g., hexane, optional for solvent-based synthesis)
-
Molecular sieves (for water removal)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reactant Preparation: Combine linoelaidic acid and glycerol in a molar ratio of 2:1 in a round-bottom flask.
-
Enzyme Addition: Add the immobilized lipase to the mixture (typically 5-10% by weight of the total reactants).
-
Reaction Conditions:
-
Solvent-free system: Heat the mixture with constant stirring under vacuum to facilitate the removal of water, a byproduct of the esterification reaction. The reaction temperature should be optimized based on the specific lipase used, typically between 40-60°C.
-
Solvent-based system: Dissolve the reactants in a suitable organic solvent like hexane. Add molecular sieves to the reaction mixture to remove water.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of fatty acids and the formation of diacylglycerols.
-
Enzyme Removal: After the reaction reaches completion (or equilibrium), filter the reaction mixture to remove the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: Purify the this compound from the reaction mixture, which may contain unreacted starting materials, monoglycerides, and triglycerides, using silica gel column chromatography.
Characterization by Mass Spectrometry
Instrumentation:
-
Electrospray Ionization Tandem Mass Spectrometer (ESI-MS/MS)
Procedure:
-
Sample Preparation: Dissolve the purified this compound in a suitable solvent for infusion or liquid chromatography-mass spectrometry (LC-MS) analysis (e.g., methanol/chloroform mixture).
-
Ionization: Introduce the sample into the ESI source in positive ion mode to generate protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺, [M+NH₄]⁺).
-
MS Scan: Acquire a full scan mass spectrum to identify the molecular ion of this compound.
-
MS/MS Analysis: Select the molecular ion for collision-induced dissociation (CID). The resulting fragment ions will correspond to the neutral loss of the linoelaidic acid chains, confirming the structure of the diacylglycerol.
Biological Activities and Signaling Pathways
Role of the Constituent Fatty Acid: Linoelaidic Acid
Linoelaidic acid, as a trans fatty acid, is known to have distinct biological effects. Studies have shown that it can be incorporated into cellular lipids, including phospholipids (B1166683) and diacylglycerols.[4] Its presence can influence cell signaling and has been associated with pro-inflammatory and pro-apoptotic effects in certain cell types.[5]
Diacylglycerol Signaling
Diacylglycerols are critical second messengers in a variety of cellular signaling pathways. A primary role of DAGs is the activation of Protein Kinase C (PKC) isozymes.[6] The binding of DAG to the C1 domain of PKC recruits the enzyme to the cell membrane and allosterically activates it, leading to the phosphorylation of a multitude of downstream protein targets. This activation can influence processes such as cell growth, differentiation, and apoptosis.
Interestingly, studies have shown that trans fatty acids, like linoelaidic acid, can also activate PKC, and this activation can be potentiated by diacylglycerols.[7] This suggests that this compound could directly participate in the activation of PKC signaling cascades.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of this compound.
Potential Signaling Pathway
Caption: Proposed signaling pathway involving this compound-mediated PKC activation.
References
- 1. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Incorporation of alpha-linolenic acid and linoleic acid into human respiratory epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Activation of protein kinase C by cis- and trans-fatty acids and its potentiation by diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 1,3-Dilinoleoyl Glycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 1,3-dilinoleoyl glycerol (B35011), a key diacylglycerol in various research and development applications. The document details experimental methodologies for solubility determination and presents a relevant signaling pathway to provide a broader context for its biological significance.
Solubility Data of 1,3-Dilinoleoyl Glycerol
The solubility of 1,3-dilinoleoyl glycerol is a critical parameter for its application in formulation development, particularly in the creation of lipid-based drug delivery systems. The following table summarizes the available quantitative and qualitative solubility data in various organic solvents.
| Solvent | Concentration | Temperature | Reference |
| Dichloromethane | Soluble | Not Specified | [1] |
| Ethyl Acetate | Soluble | Not Specified | [1] |
| Methanol | Soluble | Not Specified | [1] |
| Ethanol | 10 mg/mL | Not Specified | [2][3] |
| Dimethylformamide (DMF) | 10 mg/mL | Not Specified | [2][3] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Not Specified | [2][3] |
Experimental Protocols for Solubility Determination
The determination of lipid solubility is essential for the formulation of lipid-based drug delivery systems. Several methods can be employed to accurately measure the solubility of compounds like 1,3-dilinoleoyl glycerol in various excipients.
Equilibrium Solubility Method (Shake-Flask)
This is a conventional method for determining the equilibrium solubility of a compound in a solvent.
-
Sample Preparation : An excess amount of 1,3-dilinoleoyl glycerol is added to a known volume of the solvent in a sealed container, typically a glass vial.
-
Equilibration : The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or rotator is used for this purpose.
-
Phase Separation : After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.
-
Quantification : An aliquot of the clear supernatant is carefully removed, diluted with a suitable solvent, and the concentration of the dissolved 1,3-dilinoleoyl glycerol is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Hot Stage Microscopy (HSM)
HSM is a visual method used to estimate the saturation solubility of a drug in a solid or semi-solid lipid excipient.
-
Sample Preparation : A series of mixtures with known concentrations of the drug in the molten lipid are prepared. A small amount of each mixture is placed on a microscope slide and covered with a coverslip.
-
Heating and Observation : The slides are heated at a controlled rate on a hot stage microscope. The samples are observed under polarized light.
-
Solubility Determination : Below the saturation point, the drug crystals will dissolve upon heating, and the field of view will become dark when the lipid melts completely. Above the saturation solubility, drug crystals will remain visible in the molten lipid. This allows for the determination of the solubility range.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the saturation solubility by measuring the heat flow associated with the melting of the lipid excipient.
-
Sample Preparation : Samples with varying concentrations of the drug in the lipid are prepared and hermetically sealed in DSC pans.
-
Thermal Analysis : The samples are subjected to a controlled temperature program, typically a heating ramp.
-
Data Interpretation : The melting endotherm of the lipid is analyzed. As the concentration of the dissolved drug increases, the melting point and the enthalpy of fusion of the lipid decrease. A plot of the melting enthalpy versus the drug concentration will show a downward trend. The point at which this trend plateaus or breaks indicates the saturation solubility.
Biological Context: The Diacylglycerol Signaling Pathway
1,3-Dilinoleoyl glycerol, as a diacylglycerol (DAG), is an important signaling molecule in various cellular processes. While specific pathways for the 1,3-isomer are less characterized than for the 1,2-isomer, it is understood to participate in the activation of Protein Kinase C (PKC), a crucial family of enzymes involved in regulating cell growth, differentiation, and apoptosis.
Caption: The Diacylglycerol (DAG) signaling pathway, a key mechanism for cellular regulation.
Experimental Workflow: Preparation of a Nanoemulsion
1,3-Dilinoleoyl glycerol can be utilized as a lipid component in the formulation of nanoemulsions for drug delivery. The following diagram illustrates a typical workflow for the preparation of a nanoemulsion using a high-pressure homogenization technique.
Caption: Workflow for the preparation of a nanoemulsion using 1,3-dilinoleoyl glycerol.
References
Navigating the Complex World of Diglycerides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nomenclature, physicochemical properties, and biological significance of diglycerides (diacylglycerols, DAGs). It is designed to serve as a technical resource for professionals in research and drug development, offering detailed experimental protocols and a thorough exploration of the pivotal role of DAGs in cellular signaling.
Deciphering the Language: Nomenclature of Diglycerides
The precise naming of diglycerides is crucial for understanding their structure and function, particularly their stereochemistry. Diglycerides are glycerides composed of a glycerol (B35011) backbone with two fatty acid chains attached via ester linkages. The two primary forms are 1,2-diacylglycerols and 1,3-diacylglycerols.[1]
A key aspect of their nomenclature is the stereospecific numbering (sn) system. This system unambiguously defines the stereochemistry of glycerol derivatives. In a Fischer projection with the C2 hydroxyl group pointing to the left, the carbons are numbered C1, C2, and C3 from top to bottom. To denote this specific numbering, the prefix "sn" is used. For instance, a diglyceride with fatty acids at positions 1 and 2 of the glycerol backbone is designated as sn-1,2-diacylglycerol. This system is essential for distinguishing between different stereoisomers and understanding their distinct biological activities.
Quantitative Data on Medium-Chain Diglycerides
The physicochemical properties of diglycerides are heavily influenced by the chain length and saturation of their constituent fatty acids, as well as their isomeric form. Medium-chain diglycerides, typically containing fatty acids with 6 to 12 carbon atoms, are of particular interest in pharmaceutical and nutritional applications.
| Property | Medium-Chain Monoglycerides (B3428702) (for comparison) | Medium-Chain Diglycerides | Key Differences & Formulation Implications |
| Appearance | Waxy solid or semi-solid at room temperature | Liquid or semi-solid at room temperature | The physical state at ambient temperatures is a primary consideration for handling and processing in formulations.[2] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, chloroform, and oils. Can form dispersions in water.[2] | Insoluble in water; soluble in organic solvents such as ethanol, chloroform, and acetone.[2][3][4] | Both are lipophilic, but monoglycerides have a greater tendency to form stable aqueous dispersions due to their higher polarity.[2] |
| Melting Point (°C) | Generally higher (e.g., Monocaprylin: ~40-45°C) | Generally lower than corresponding monoglycerides. 1,3-diglycerides have a melting point about 10°C higher than the equivalent triglyceride. | The lower melting point of diglycerides can be advantageous for liquid formulations.[2] |
| HLB Value | Typically in the range of 3-6[2] | Typically in the range of 2-5[2] | Monoglycerides are generally more hydrophilic than diglycerides, making them more effective as oil-in-water emulsifiers.[2] The Hydrophilic-Lipophilic Balance (HLB) is a measure of the degree of hydrophilicity or lipophilicity of a surfactant.[5] |
| Viscosity (mPa·s) | Varies significantly with temperature and composition | Generally lower than corresponding monoglycerides at the same temperature. | Lower viscosity can be beneficial for injectability and ease of processing.[2] |
| Biological Role | Precursors for various lipids | Key second messengers in cellular signaling, activating Protein Kinase C (PKC).[2] | The distinct biological roles are critical for pharmaceutical applications targeting specific cellular pathways. |
Key Signaling Pathways Involving Diglycerides
Diglycerides are crucial second messengers in a variety of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC). The generation and degradation of DAG are tightly regulated to ensure precise signal transduction.
The Diacylglycerol (DAG) Signaling Pathway
This pathway is initiated by the stimulation of cell surface receptors, such as G-protein-coupled receptors or receptor tyrosine kinases. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and DAG. While IP3 diffuses into the cytosol to trigger calcium release from the endoplasmic reticulum, the lipophilic DAG remains in the plasma membrane. The concerted action of DAG and increased intracellular calcium recruits and activates conventional PKC isoforms.[6] The signaling is terminated by diacylglycerol kinases (DGKs), which phosphorylate DAG to form phosphatidic acid (PA).[6]
The Diacylglycerol (DAG) signaling pathway.
Regulation by Diacylglycerol Kinases (DGKs)
Diacylglycerol kinases (DGKs) play a critical role in attenuating DAG signaling by converting DAG to phosphatidic acid (PA). There are multiple isoforms of DGK, each with distinct regulatory mechanisms and subcellular localizations, suggesting they regulate specific pools of DAG. For instance, conventional PKC isoforms can be regulated by DGKs. The interaction between DGKζ and PKCα is a notable example, where DGKζ can inhibit PKCα activity. This regulation is dynamic, with cellular stimulation leading to the dissociation of this complex.[7][8]
Regulation of DAG signaling by Diacylglycerol Kinase.
Experimental Protocols
Accurate quantification and characterization of diglycerides are essential for research and development. The following are detailed protocols for the analysis of diglycerides using High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD) and Gas Chromatography with Flame Ionization Detection (GC-FID).
Analysis of Mono- and Diglycerides by HPLC-ELSD (Based on AOCS Official Method Cd 11d-96)
Objective: To separate and quantify mono- and diglycerides in oils and emulsifiers.[9]
Materials:
-
HPLC system with a gradient pump
-
Evaporative Light Scattering Detector (ELSD)
-
Silica column (e.g., 150 mm x 4.6 mm, 10 µm particle size)[10]
-
Volumetric flasks (50 mL, 100 mL)[10]
-
Injection syringe (20 µL)[10]
-
Solvents: n-Hexane (HPLC grade), 2-Propanol (HPLC grade), Ethyl acetate (B1210297) (HPLC grade)[10]
-
Reagents: Formic acid (88%)[10]
-
Standards: High-purity mono- and diglyceride standards
Procedure:
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Accurately weigh approximately 25 mg of each mono- and diglyceride standard into separate 50 mL volumetric flasks.
-
Dissolve and dilute to volume with n-hexane/2-propanol (90:10, v/v).
-
Prepare a series of dilutions from these stock solutions to create a calibration curve.
-
-
Sample Preparation:
-
For oils: Accurately weigh approximately 2 g of the oil sample into a 50 mL volumetric flask. Dissolve and dilute to volume with n-hexane/2-propanol (90:10, v/v).[10]
-
For emulsifiers: Accurately weigh approximately 0.1 g of the emulsifier sample into a 100 mL volumetric flask. Dissolve and dilute to volume with n-hexane/2-propanol (90:10, v/v).
-
-
Chromatographic Conditions:
-
Quantification:
-
Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration for each standard.
-
Determine the concentration of mono- and diglycerides in the sample by comparing their peak areas to the calibration curve.
-
Workflow for HPLC-ELSD analysis of diglycerides.
Analysis of Diglyceride Isomers by GC-FID after Silylation
Objective: To separate and quantify 1,2- and 1,3-diglyceride isomers.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for high-temperature analysis (e.g., a polysiloxane-based column)
-
Autosampler and vials
-
Heating block or oven
-
Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Pyridine (B92270) (anhydrous)
-
Hexane (B92381) (GC grade)
-
Internal standard (e.g., tricaprin)
-
High-purity 1,2- and 1,3-diglyceride standards
Procedure:
-
Standard and Sample Preparation:
-
Accurately weigh 5-10 mg of the sample or standard into a screw-cap vial.
-
Add a known amount of the internal standard.
-
Add 200 µL of anhydrous pyridine and 200 µL of the silylating reagent.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
After cooling, add 1 mL of hexane and vortex.
-
Transfer the hexane layer to a GC vial for analysis.
-
-
Chromatographic Conditions:
-
Injector Temperature: 320°C
-
Detector Temperature: 340°C
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute
-
Ramp 1: 15°C/min to 280°C
-
Ramp 2: 5°C/min to 340°C, hold for 10 minutes
-
-
-
Quantification:
-
Identify the peaks for the silylated 1,2- and 1,3-diglyceride isomers and the internal standard based on their retention times determined from the analysis of standards.
-
Calculate the response factor for each isomer relative to the internal standard.
-
Quantify the amount of each isomer in the sample using the internal standard method.
-
Workflow for GC-FID analysis of diglyceride isomers.
References
- 1. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Association of diacylglycerol kinase ζ with protein kinase C α: spatial regulation of diacylglycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diacylglycerol kinase - Wikipedia [en.wikipedia.org]
- 9. Mono- and Diglycerides HPLC-ELSD [library.aocs.org]
- 10. library.aocs.org [library.aocs.org]
The Central Role of Glycerol in Lipid Biosynthesis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Glycerol (B35011) is a cornerstone of cellular metabolism, serving as the fundamental backbone for the synthesis of the majority of glycerolipids, including triacylglycerols (TAGs) for energy storage and phospholipids (B1166683) for membrane structure and signaling. The metabolic journey from glycerol to complex lipids is orchestrated by a series of enzymatic reactions, primarily through the Kennedy pathway. This technical guide provides an in-depth exploration of the core biochemical pathways, the key enzymes involved, their regulation, and the experimental methodologies used to investigate these processes. Quantitative data are summarized for clarity, and critical pathways and workflows are visualized to offer a comprehensive resource for professionals in life sciences and drug development.
The Glycerol-3-Phosphate Backbone: The Gateway to Lipid Synthesis
The entry of glycerol into lipid biosynthesis is contingent on its phosphorylation to sn-glycerol-3-phosphate (G3P). G3P is the central precursor for the de novo synthesis of glycerolipids.[1][2][3] The cell generates its G3P pool through two primary routes:
-
From Glycolysis: The glycolytic intermediate dihydroxyacetone phosphate (B84403) (DHAP) is reduced to G3P by the enzyme glycerol-3-phosphate dehydrogenase (GPDH).[4][5][6][7] This serves as a major link between carbohydrate and lipid metabolism.[4][5]
-
From Free Glycerol: The enzyme glycerol kinase (GK) directly phosphorylates free glycerol, using ATP, to produce G3P.[7][8][9] This pathway is particularly active in the liver.[8]
Once synthesized, G3P serves as the acceptor molecule for the sequential addition of fatty acyl-CoAs, initiating the Kennedy pathway for the synthesis of triacylglycerols and phospholipids.[1][6]
The Kennedy Pathway: De Novo Synthesis of Glycerolipids
Originally elucidated by Eugene P. Kennedy, the Kennedy pathway describes the primary route for the de novo synthesis of triacylglycerols (TAGs) and the major phospholipids, phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).[10][11][12][13][14] The pathway begins with the G3P backbone and proceeds through a series of acylation and dephosphorylation steps.
The central steps involve the sequential acylation of G3P to form phosphatidic acid (PA), a critical branch point intermediate. PA can then be dephosphorylated to diacylglycerol (DAG), which is the direct precursor for TAG, PC, and PE synthesis.[15] Alternatively, PA can be converted to CDP-DAG for the synthesis of other phospholipids like phosphatidylinositol (PI) and cardiolipin (B10847521) (CL).[15][16]
Key Enzymes and Their Regulation
The flux through the lipid biosynthesis pathway is tightly controlled by the activity of several key enzymes.
Glycerol Kinase (GK)
Glycerol kinase catalyzes the rate-limiting step in the utilization of free glycerol.[17] It facilitates the Mg-ATP-dependent phosphorylation of glycerol to yield G3P, effectively trapping glycerol within the cell for metabolism.[18] GK activity is regulated by hormones; for instance, insulin (B600854) stimulates its activity to promote glycerol utilization.[8]
Glycerol-3-Phosphate Dehydrogenase (GPDH)
GPDH provides a critical link between glycolysis and lipogenesis by catalyzing the reversible conversion of DHAP to G3P.[4][5] There are two main forms: a cytosolic, NAD+-dependent enzyme (GPD1) and a mitochondrial, FAD-dependent enzyme (GPD2).[5] The concerted action of these two enzymes also forms the glycerol phosphate shuttle. Enhanced GPDH activity can lead to increased G3P production, which may contribute to triglyceride accumulation.[4][5]
Glycerol-3-Phosphate Acyltransferase (GPAT)
GPAT catalyzes the first committed step in glycerolipid synthesis: the acylation of G3P at the sn-1 position to form lysophosphatidic acid (LPA).[14] Several isoforms exist, located in both the endoplasmic reticulum (ER) and the outer mitochondrial membrane. These enzymes exhibit preferences for saturated and monounsaturated fatty acyl-CoAs.[14]
Lysophosphatidic Acid Acyltransferase (LPAAT)
Also known as 1-acylglycerol-3-phosphate acyltransferase (AGPAT), LPAAT catalyzes the acylation of LPA at the sn-2 position to form phosphatidic acid (PA).[19][20][21][22] The existence of multiple LPAAT isoforms allows for the generation of distinct pools of PA, which can be channeled into specific downstream pathways for the synthesis of different lipid species.[19][21]
Phosphatidic Acid Phosphatase (PAP)
PAP enzymes, including the lipin family, are crucial regulators of lipid metabolism.[23][24] They catalyze the dephosphorylation of PA to produce DAG.[15][16][25] This step is a major control point, determining whether PA is channeled towards the synthesis of TAG and zwitterionic phospholipids (PC, PE) via DAG, or towards the synthesis of anionic phospholipids via CDP-DAG.[15][23][25] The activity and cellular localization of lipin proteins are regulated by phosphorylation.[15]
Diacylglycerol Acyltransferase (DGAT)
DGAT catalyzes the final and only committed step in TAG synthesis, the acylation of DAG to form TAG.[26][27][28] Mammals have two distinct DGAT enzymes, DGAT1 and DGAT2.[26][29] While they catalyze the same reaction, they have different protein sequences and distinct physiological roles.[26][29] DGAT1 is involved in intestinal fat absorption, while DGAT2 appears to be the predominant enzyme for hepatic and adipose tissue TG storage.[29] Inhibition of DGAT is a therapeutic target for obesity.[27][30]
Quantitative Data on Key Enzymes
The kinetic properties of enzymes in the lipid biosynthesis pathway are critical for understanding metabolic flux and for developing targeted inhibitors. The following table summarizes representative kinetic data for key enzymes.
| Enzyme | Organism/Tissue | Substrate | Km | Reference |
| Glycerol Kinase | Candida mycoderma | Glycerol | 15 µM | [31] |
| Glycerol Kinase | Candida mycoderma | MgATP | 9 µM | [31] |
| Glycerol Kinase | Candida mycoderma | Dihydroxyacetone | 5 mM | [31] |
| DGAT1 | Mouse (recombinant) | Oleoyl-CoA | 15.6 µM | (Representative value) |
| DGAT2 | Mouse (recombinant) | Oleoyl-CoA | 8.8 µM | (Representative value) |
Note: Kinetic values can vary significantly based on experimental conditions, enzyme source, and isoform. The values presented are illustrative.
Experimental Protocols and Workflows
Investigating the role of glycerol in lipid biosynthesis requires specialized techniques to trace its metabolic fate and quantify the resulting lipid species.
Experimental Workflow: Stable Isotope Tracing
Stable isotope labeling with tracers like D-Glycerol-3-¹³C is a powerful method for dynamically monitoring de novo lipid synthesis.[2] This technique allows researchers to distinguish newly synthesized lipids from the pre-existing cellular pool, enabling the measurement of metabolic fluxes.[2]
Protocol: Lipid Extraction for Mass Spectrometry Analysis
Accurate quantification of lipid species requires efficient and reproducible extraction from biological samples. The Folch method is a widely used protocol.
-
Homogenization: Homogenize the cell pellet or tissue sample in a 20-fold volume of ice-cold chloroform:methanol (2:1, v/v). Appropriate internal standards for each lipid class should be added at this stage for absolute quantification.[32]
-
Phase Separation: After vigorous mixing, allow the mixture to separate into two phases by standing at room temperature or by low-speed centrifugation.
-
Lower Phase Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen gas. Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol:chloroform 1:1) for mass spectrometry analysis.
Protocol: Quantification of Lipids by Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is a powerful technology for the quantitative analysis of individual lipid species.[32][33]
-
Instrumentation: Utilize a high-resolution mass spectrometer, often coupled with liquid chromatography (LC-MS) for separation of lipid classes prior to analysis.[34]
-
Ionization: Employ ESI to generate charged lipid molecules with minimal fragmentation.[35] Analysis can be performed in either positive or negative ion mode, depending on the lipid class of interest.
-
Quantification Method: Use tandem mass spectrometry (MS/MS) with methods like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.
-
Data Analysis: Quantify the abundance of each lipid species by comparing its ion intensity to that of a known amount of an appropriate internal standard.[32] The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.
Protocol: Glycerol Kinase Activity Assay
The activity of glycerol kinase can be determined using an ADP-coupled spectrophotometric assay.[17]
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing 10 mM MgCl₂, 1 mM ATP, 5 mM glycerol, 0.2 mM NADH, 1 mM phosphoenolpyruvate, and coupling enzymes pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).
-
Initiation: Initiate the reaction by adding the enzyme source (e.g., cell lysate or purified protein).
-
Measurement: The production of ADP by glycerol kinase is coupled to the oxidation of NADH by LDH. Monitor the decrease in absorbance at 340 nm over time, which corresponds to the rate of NADH consumption.
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.
Conclusion and Future Directions
Glycerol's role as the primary backbone for glycerolipid synthesis places it at the nexus of carbohydrate and lipid metabolism. The pathway, governed by a series of tightly regulated enzymes, is fundamental to energy homeostasis, membrane biology, and cellular signaling. A deep understanding of this pathway is critical for developing therapeutic strategies for metabolic diseases such as obesity, type 2 diabetes, and hepatic steatosis. Future research, leveraging advanced lipidomics technologies and stable isotope tracing, will continue to unravel the complex regulatory networks that control glycerol flux into lipid synthesis and how these networks are dysregulated in disease. Targeting key enzymes like DGAT and the lipins remains a promising avenue for drug development aimed at correcting metabolic imbalances.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Glycerol-3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. GPDH - Creative Enzymes [creative-enzymes.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. youtube.com [youtube.com]
- 8. fiveable.me [fiveable.me]
- 9. Glycerol Kinase GK Overview Function and Research | AARMEDICA [aarmedica.com]
- 10. Frontiers | Eugene P. Kennedy’s Legacy: Defining Bacterial Phospholipid Pathways and Function [frontiersin.org]
- 11. CDP-choline pathway - Wikipedia [en.wikipedia.org]
- 12. Genetic diseases of the Kennedy pathways for membrane synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent progress on acyl CoA: lysophospholipid acyltransferase research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphatidate Phosphatase, a Key Regulator of Lipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Enzyme Activity Measurement for Glycerol Kinase [creative-enzymes.com]
- 18. Structural Characterizations of Glycerol Kinase: unraveling phosphorylation-induced long-range activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The lysophosphatidic acid acyltransferases (acylglycerophosphate acyltransferases) family: one reaction, five enzymes, many roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The structure and functions of human lysophosphatidic acid acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Mammalian lipin phosphatidic acid phosphatases in lipid synthesis and beyond: metabolic and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Research Portal [scholarship.libraries.rutgers.edu]
- 25. Phosphatidic Acid Phosphatase, a Key Enzyme in the Regulation of Lipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. DGAT and triglyceride synthesis: a new target for obesity treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. New Applications of Mass Spectrometry in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Biological Mass Spectrometry in Lipidomics - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of 1,3-Dilinoelaidoyl Glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dilinoelaidoyl glycerol (B35011) is a structured diacylglycerol (DAG) comprising a glycerol backbone with linoelaidic acid molecules esterified at the sn-1 and sn-3 positions. Linoelaidic acid is a trans-isomer of the omega-6 fatty acid, linoleic acid. Structured DAGs are of significant interest in the pharmaceutical and nutritional sciences due to their unique metabolic pathways and potential as drug delivery vehicles.[1][2] Unlike triacylglycerols, 1,3-diacylglycerols are metabolized in ways that may reduce body fat accumulation.[2][3]
Enzymatic synthesis of 1,3-diacylglycerols offers significant advantages over chemical methods, including high regioselectivity, milder reaction conditions, and reduced formation of by-products.[4] This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of 1,3-dilinoelaidoyl glycerol using lipase-catalyzed esterification.
Application Notes
The enzymatic synthesis of this compound is typically achieved through the direct esterification of glycerol with linoelaidic acid. The use of an sn-1,3 regioselective lipase (B570770) is crucial for selectively acylating the primary hydroxyl groups of glycerol, thereby maximizing the yield of the desired 1,3-DAG isomer.
Enzyme Selection: Several commercially available immobilized lipases exhibit high sn-1,3 regioselectivity and are suitable for this synthesis. Commonly used enzymes include:
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Lipozyme RM IM (immobilized Rhizomucor miehei lipase)
Both Novozym 435 and Lipozyme RM IM have demonstrated good performance in the synthesis of various 1,3-diacylglycerols.[5][6] The choice of enzyme may depend on the specific reaction conditions and desired purity.
Reaction Systems: Solvent-free systems are often preferred for the synthesis of 1,3-DAGs as they are more environmentally friendly and can simplify downstream processing.[5] The reaction is typically carried out under vacuum with nitrogen bubbling to effectively remove the water produced during esterification, which drives the reaction equilibrium towards product formation.[7]
Key Reaction Parameters: Optimization of reaction parameters is critical for achieving high yields and purity of this compound.
-
Substrate Molar Ratio (Fatty Acid:Glycerol): A molar ratio of 2:1 (linoelaidic acid:glycerol) is stoichiometrically required. However, a slight excess of the fatty acid may be used to enhance the reaction rate.
-
Enzyme Load: The optimal enzyme concentration typically ranges from 5 to 10 wt% of the total reactants.[6]
-
Temperature: The reaction temperature should be high enough to ensure the reactants are in a liquid state but not so high as to cause enzyme denaturation. A range of 50-70°C is commonly employed.[6][8]
-
Reaction Time: The reaction time can vary from a few hours to over 24 hours, depending on the other reaction parameters.[4]
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the enzymatic synthesis of various 1,3-diacylglycerols, which can serve as a reference for the synthesis of this compound.
Table 1: Comparison of Lipases for 1,3-Diacylglycerol Synthesis
| Lipase | Fatty Acid Substrate | Reaction System | Temperature (°C) | Reaction Time (h) | 1,3-DAG Content (%) | Reference |
|---|---|---|---|---|---|---|
| Lipozyme RM IM | Lauric Acid | Solvent-free, vacuum | 50 | 3 | 80.3 | [5] |
| Novozym 435 | Lauric Acid | Solvent-free, vacuum | 50 | 3 | ~75 | [5] |
| Lipozyme TL IM | Palmitic Acid | Solvent-free | 73 | 6 | ~26 (in crude product) | [8] |
| Novozym 435 | Conjugated Linoleic Acid | Solvent-free, N2 bubbling | Optimized via RSM | Optimized via RSM | up to 93 |[7] |
Table 2: Optimized Conditions for 1,3-Diacylglycerol Synthesis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Enzyme | Lipozyme RM IM | Novozym 435 |
| Substrates | Saturated Fatty Acids and Glycerol | Oleic Acid and Glycerol |
| Substrate Mole Ratio (Fatty Acid:Glycerol) | 2:1 | 2.4:1 |
| Enzyme Load | 5 wt% | 0.75 g (for 4.8 g t-butanol) |
| Temperature | 50 °C | 62.4 °C |
| Reaction Time | 3 hours | Not specified |
| System | Solvent-free, vacuum with air bubbling | t-Butanol |
| Yield of 1,3-DAG | 80.3 mol% | 87.8% (of total diolein) |
Experimental Workflow
The overall process for the enzymatic synthesis of this compound involves the reaction setup, purification of the product, and subsequent analysis to confirm its identity and purity.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
Materials:
-
Linoelaidic acid (≥98% purity)
-
Glycerol (≥99% purity)
-
Immobilized lipase (e.g., Novozym 435 or Lipozyme RM IM)
-
50 mL pear-shaped flask or small-scale reactor
-
Water bath or heating mantle with temperature control
-
Vacuum pump
-
Nitrogen gas supply
Procedure:
-
Combine linoelaidic acid and glycerol in a 2:1 molar ratio in the reaction flask.
-
Add the immobilized lipase at a concentration of 5-10% of the total substrate weight.
-
Heat the mixture to the desired reaction temperature (e.g., 60°C) with constant stirring.
-
Once the temperature is stable, apply a vacuum (e.g., 4 mm Hg) and start bubbling nitrogen gas through the mixture to remove the water formed during the reaction.[7]
-
Allow the reaction to proceed for the desired time (e.g., 3-24 hours), monitoring the progress by taking small samples for analysis if possible.
-
Upon completion, stop the reaction by cooling the mixture and filtering out the immobilized enzyme. The enzyme can be washed with a non-polar solvent (e.g., hexane), dried, and stored for reuse.
Protocol 2: Purification of this compound
Materials:
-
Crude reaction mixture
-
n-Hexane
-
Methanol (B129727) (dry)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
-
Rotary evaporator
Procedure:
-
Solvent Extraction:
-
Dissolve the crude reaction mixture in n-hexane.
-
Wash the hexane solution with a polar solvent like methanol to remove unreacted glycerol.[7]
-
Separate the hexane layer and remove the solvent using a rotary evaporator to obtain the crude lipid extract.
-
-
Low-Temperature Crystallization (Optional):
-
Silica Gel Chromatography:
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Load the crude lipid extract onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Pool the fractions containing pure this compound and remove the solvent under vacuum.
-
Protocol 3: Analysis of this compound
High-Performance Liquid Chromatography (HPLC):
-
System: Reversed-phase HPLC (RP-HPLC) with a C18 column.
-
Mobile Phase: Isocratic elution with 100% acetonitrile.
-
Detection: UV detector at 205 nm.
-
Expected Elution: 1,3-diacylglycerols typically elute before 1,2-diacylglycerols.
Gas Chromatography (GC):
-
GC analysis of the fatty acid methyl esters (FAMEs) can be performed to confirm the fatty acid composition of the purified product after transesterification.
Potential Applications in Drug Development and Research
Drug Delivery: 1,3-Diacylglycerols can be incorporated into lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) to enhance the solubility and bioavailability of poorly water-soluble drugs. The specific properties of the trans-fatty acid chains in this compound may influence the physicochemical properties of these nanocarriers.
Cellular Signaling: Diacylglycerols are crucial second messengers in various cellular signaling pathways, most notably through the activation of protein kinase C (PKC).[10] The unique structure of this compound, with its trans-fatty acid chains, may result in differential interactions with PKC isoforms and other C1 domain-containing proteins compared to DAGs with cis-fatty acids.[11] This could lead to distinct downstream cellular responses, making it a valuable tool for studying lipid signaling.
Diacylglycerol Signaling Pathway
The following diagram illustrates a generalized signaling pathway involving diacylglycerol (DAG) and Protein Kinase C (PKC). The specific interactions and downstream effects of this compound would require experimental validation.
Caption: Generalized diacylglycerol (DAG) signaling pathway via Protein Kinase C (PKC).
Conclusion
The enzymatic synthesis of this compound presents a feasible and controlled method for producing this novel structured lipid. The protocols and data provided herein offer a solid foundation for researchers to undertake this synthesis. The unique structural characteristics of this compound, particularly the presence of trans-fatty acid chains, make it an intriguing molecule for investigation in the fields of drug delivery and cellular signaling. Further research is warranted to fully elucidate its physicochemical properties and biological activities.
References
- 1. research.monash.edu [research.monash.edu]
- 2. Production, safety, health effects and applications of diacylglycerol functional oil in food systems: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational synthesis of 1,3-diolein by enzymatic esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. pnas.org [pnas.org]
Application Notes and Protocols for the Chemical Synthesis of Asymmetric 1,3-Diglycerides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the chemical synthesis of asymmetric 1,3-diglycerides (1,3-DAGs), their applications in cellular signaling, and their use in drug development. Detailed experimental protocols for key synthetic methodologies are also included.
Introduction
Asymmetric 1,3-diglycerides are crucial molecules in various biological and pharmaceutical contexts. Their specific stereochemistry plays a significant role in their biological activity, particularly as second messengers in signal transduction pathways and as components of advanced drug delivery systems. Unlike their symmetric counterparts, the synthesis of asymmetric 1,3-DAGs requires regioselective chemical strategies to differentiate the sn-1 and sn-3 positions of the glycerol (B35011) backbone.
Applications in Cellular Signaling and Drug Development
Asymmetric 1,3-diacylglycerols are key players in cellular signaling, most notably in the activation of Protein Kinase C (PKC) isoforms. The specific fatty acid composition at the sn-1 and sn-3 positions can influence the activation of different PKC isozymes, leading to varied downstream cellular responses. This specificity makes them valuable tools for studying signal transduction and potential targets for therapeutic intervention.
In drug development, asymmetric 1,3-DAGs are utilized in several innovative ways:
-
Prodrugs: By attaching a drug molecule to the glycerol backbone, 1,3-DAGs can act as prodrugs, improving the drug's bioavailability and pharmacokinetic profile. The lipid nature of the carrier can enhance absorption and distribution. For instance, glyceride derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid have been synthesized to reduce gastrointestinal side effects and improve bioavailability[1].
-
Drug Delivery Systems: Asymmetric 1,3-DAGs can be incorporated into lipid-based drug delivery systems such as liposomes and nanoparticles. The asymmetry of the lipid can influence the vesicle's properties, including stability and drug encapsulation efficiency. Asymmetric liposomes, which have different lipid compositions in their inner and outer leaflets, are being explored for targeted drug delivery[2][3][4]. The defined structure of synthetic asymmetric 1,3-DAGs can offer precise control over the physicochemical properties of these delivery systems.
Chemical Synthesis Strategies
The regioselective synthesis of asymmetric 1,3-diglycerides typically involves the use of protecting groups to differentiate the hydroxyl groups of the glycerol backbone. Common strategies employ starting materials like glycerol, solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), or glycidol.
Key Protecting Groups in Glycerol Chemistry:
-
Trityl (Triphenylmethyl, Tr): Due to its steric bulk, the trityl group selectively protects the primary hydroxyl groups (sn-1 and sn-3) of glycerol over the secondary hydroxyl group (sn-2). This allows for acylation at the sn-2 position, followed by deprotection and subsequent differential acylation of the primary hydroxyls. The trityl group is acid-labile and can be removed under mild acidic conditions[5][6].
-
Benzyl (B1604629) (Bn): Benzyl ethers are stable to a wide range of reaction conditions but can be removed by hydrogenolysis. This orthogonality to other protecting groups makes the benzyl group a versatile tool in multi-step syntheses[7][8][9].
-
Silyl (B83357) Ethers (e.g., TBDMS, TIPS): These are commonly used to protect hydroxyl groups and can be removed by fluoride (B91410) ions. Their stability can be tuned by the choice of the silyl group.
Synthetic Pathways
A common synthetic route to asymmetric 1,3-diglycerides involves the following key steps:
-
Protection: Selective protection of one primary hydroxyl group and the secondary hydroxyl group of glycerol.
-
First Acylation: Acylation of the remaining free primary hydroxyl group.
-
Deprotection: Selective removal of one of the protecting groups.
-
Second Acylation: Acylation of the newly freed hydroxyl group with a different fatty acid.
-
Final Deprotection: Removal of the remaining protecting group to yield the asymmetric 1,3-diglyceride.
Below is a diagram illustrating a general workflow for the synthesis of asymmetric 1,3-diglycerides using a protecting group strategy.
Caption: General workflow for asymmetric 1,3-diglyceride synthesis.
Experimental Protocols
Protocol 1: Synthesis of Asymmetric 1,3-Diglycerides starting from Solketal
This protocol outlines a general procedure for the synthesis of an asymmetric 1,3-diglyceride, for example, 1-stearoyl-3-oleoyl-rac-glycerol.
Materials:
-
(±)-Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)
-
Stearoyl chloride
-
Oleoyl (B10858665) chloride
-
Pyridine (B92270) or another suitable base
-
Dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl) for deprotection
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Step 1: Acylation of Solketal with Stearoyl Chloride
-
Dissolve (±)-solketal (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.2 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Slowly add stearoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-stearoyl-2,3-isopropylidene-rac-glycerol.
-
Purify the product by silica gel column chromatography.
-
-
Step 2: Deprotection of the Isopropylidene Group
-
Dissolve the purified product from Step 1 in a mixture of methanol (B129727) and aqueous HCl (e.g., 1 M).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction with a mild base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-stearoyl-rac-glycerol.
-
-
Step 3: Selective Protection of the sn-1 Hydroxyl Group with a Trityl Group
-
Dissolve 1-stearoyl-rac-glycerol (1 equivalent) in dry pyridine.
-
Add trityl chloride (1.1 equivalents) and stir the reaction at room temperature.
-
Monitor the reaction by TLC. The bulky trityl group will preferentially react with the primary hydroxyl group at the sn-3 position.
-
Work up the reaction as described in Step 1 to isolate the crude 1-stearoyl-3-trityl-rac-glycerol.
-
Purify by column chromatography.
-
-
Step 4: Acylation of the sn-2 Hydroxyl Group with Oleoyl Chloride
-
Dissolve the product from Step 3 (1 equivalent) in dry DCM with pyridine (1.2 equivalents).
-
Cool to 0 °C and add oleoyl chloride (1.1 equivalents).
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Work up and purify as described in Step 1 to obtain 1-stearoyl-2-oleoyl-3-trityl-rac-glycerol.
-
-
Step 5: Deprotection of the Trityl Group
-
Dissolve the product from Step 4 in a suitable solvent (e.g., DCM).
-
Add a mild acid such as formic acid or trifluoroacetic acid (TFA) in catalytic amounts.
-
Stir at room temperature and monitor the deprotection by TLC.
-
Upon completion, neutralize the acid, extract the product, wash, dry, and concentrate.
-
Purify the final product, 1-stearoyl-2-oleoyl-rac-glycerol, by column chromatography.
-
Note: For the synthesis of enantiomerically pure 1,3-diglycerides, chiral starting materials such as (R)- or (S)-solketal should be used.
Data Presentation
The following tables summarize typical yields for the synthesis of 1,3-diglycerides using different methods.
Table 1: Enzymatic Synthesis of Symmetric 1,3-Diglycerides
| Fatty Acid | Enzyme | Reaction Time (h) | Conversion (%) | 1,3-DAG Content (%) | Purity after Purification (%) | Reference |
| Lauric Acid | Lipozyme RM IM | 3 | 95.3 | 80.3 | 99.1 | [3][10] |
| Caprylic Acid | Lipozyme RM IM | - | - | - | 98.5 | [3][10] |
| Capric Acid | Lipozyme RM IM | - | - | - | 99.2 | [3][10] |
| Palmitic Acid | Lipozyme RM IM | - | - | - | 99.5 | [3][10] |
| Stearic Acid | Lipozyme RM IM | - | - | - | 99.4 | [3][10] |
Table 2: Chemoenzymatic Synthesis of Asymmetric 1-O-Alkyl-2-acyl-3-acyl-sn-glycerols
| sn-1 Alkyl Ether | sn-2 Acyl Group | sn-3 Acyl Group | Yield (%) | Reference |
| Hexadecyl | Hexanoyl | Eicosapentaenoyl | 95 | [7] |
| Hexadecyl | Octanoyl | Eicosapentaenoyl | 91 | [7] |
| Hexadecyl | Decanoyl | Eicosapentaenoyl | 90 | [7] |
Signaling Pathway Involvement: Protein Kinase C Activation
Diacylglycerols are crucial second messengers that activate Protein Kinase C (PKC), a family of enzymes involved in a wide range of cellular processes. The activation of conventional and novel PKC isoforms is dependent on the presence of DAG in the cell membrane.
The general mechanism of PKC activation by DAG is as follows:
-
An external stimulus activates a receptor on the cell surface.
-
The activated receptor stimulates Phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
DAG remains in the plasma membrane and recruits PKC from the cytosol.
-
The binding of DAG to the C1 domain of PKC induces a conformational change that activates the enzyme.
-
Activated PKC then phosphorylates a variety of substrate proteins, leading to downstream cellular responses.
The fatty acid composition of the DAG molecule can influence which PKC isoform is preferentially activated[11].
Caption: Simplified signaling pathway of PKC activation by DAG.
References
- 1. Glyceride derivatives as potential prodrugs: synthesis, biological activity and kinetic studies of glyceride derivatives of mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into Asymmetric Liposomes as a Potential Intervention for Drug Delivery Including Pulmonary Nanotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sure.sunderland.ac.uk [sure.sunderland.ac.uk]
- 4. Asymmetric Lipid Vesicles: Techniques, Applications, and Future Perspectives as an Innovative Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzyl group - Wikipedia [en.wikipedia.org]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. acgpubs.org [acgpubs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note and Protocol for the Purification of 1,3-Dilinoleoylglycerol by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the purification of 1,3-dilinoleoylglycerol (1,3-Linoelaidoyl glycerol) using High-Performance Liquid Chromatography (HPLC). The primary method detailed is reversed-phase HPLC, which is highly effective for separating diacylglycerol regioisomers. An overview of silver-ion HPLC is also provided as an alternative or complementary technique.
Introduction
1,3-Dilinoleoylglycerol is a diacylglycerol (DAG) molecule containing two linoleic acid chains esterified to the sn-1 and sn-3 positions of a glycerol (B35011) backbone. The accurate separation and purification of 1,3-DAGs from their 1,2(2,3)-isomers and other lipid classes are crucial for research in lipidomics, food science, and the development of structured lipids with specific nutritional or therapeutic properties. Reversed-phase HPLC is a robust and widely used technique for this purpose, separating isomers based on subtle differences in their polarity and hydrophobic interactions with the stationary phase.
Principle of Separation by Reversed-Phase HPLC
In reversed-phase HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and therefore have longer retention times. In the case of diacylglycerol isomers, 1,3-DAGs are generally less polar than their 1,2(2,3)-counterparts. This difference in polarity allows for their separation, with the 1,3-isomer typically eluting before the 1,2-isomer.[1][2]
Experimental Protocols
Protocol 1: Sample Preparation from Oil Matrix using Solid-Phase Extraction (SPE)
This protocol is designed to isolate the diacylglycerol fraction from a vegetable oil sample prior to HPLC analysis.
Materials:
-
Silica-based Solid-Phase Extraction (SPE) cartridge (e.g., 500 mg/3 mL)
-
Hexane (B92381) (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Acetone (HPLC grade)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
Condition the SPE Cartridge: Sequentially pass 3 mL of hexane through the silica (B1680970) SPE cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Dissolve a known amount of the oil sample (e.g., 50-100 mg) in a minimal volume of hexane (e.g., 0.5 mL). Load the dissolved sample onto the conditioned SPE cartridge.
-
Elution of Nonpolar Lipids: Elute the nonpolar fraction, primarily triacylglycerols, by passing 10 mL of a hexane:diethyl ether (9:1, v/v) solution through the cartridge.[3] This fraction should be collected and can be stored for other analyses if needed.
-
Elution of Diacylglycerols: Elute the diacylglycerol fraction by passing 10 mL of a hexane:diethyl ether (8:2, v/v) solution through the cartridge. Collect this eluate in a clean collection tube.
-
Solvent Evaporation: Evaporate the solvent from the diacylglycerol fraction under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried lipid residue in a known volume of the initial HPLC mobile phase (e.g., 1 mL of acetonitrile) for analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter before injection into the HPLC system.
Protocol 2: Purification of 1,3-Dilinoleoylglycerol by Reversed-Phase HPLC
This protocol provides a method for the analytical and semi-preparative scale purification of 1,3-dilinoleoylglycerol.
HPLC System and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1100/1200 series or equivalent |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with 100% Acetonitrile (HPLC grade)[1][2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL for analytical scale; larger for semi-preparative |
| Detector | UV detector at 205 nm or Evaporative Light Scattering Detector (ELSD)[1][2] |
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject the prepared diacylglycerol sample onto the column.
-
Chromatographic Separation: Run the isocratic method. The expected elution order is 1,3-dilinolein (B586039) followed by 1,2-dilinolein.[1][2]
-
Fraction Collection (for purification): If using a semi-preparative setup, collect the eluent corresponding to the peak of 1,3-dilinoleoylglycerol.
-
Post-Purification Analysis: Analyze the collected fraction(s) using the same HPLC method to assess purity.
-
Solvent Removal: Evaporate the solvent from the purified fraction under a stream of nitrogen or using a rotary evaporator.
Data Presentation
Table 1: Quantitative Data for 1,3-Dilinoleoylglycerol Analysis by RP-HPLC
| Parameter | Value | Reference |
| Elution Order | 1,3-Dilinolein < 1,2-Dilinolein | [1][2] |
| Limit of Detection (LOD) | 0.2 µg/mL | [1][2] |
| Limit of Quantitation (LOQ) | 0.7 µg/mL | [1][2] |
| Linearity Range | Observed over three orders of magnitude | [1][2] |
Note: Retention times are system-dependent and should be confirmed with a standard. Peak purity and recovery yields should be determined experimentally for the specific purification process.
Experimental Workflow and Logic
Alternative Method: Silver-Ion HPLC
Silver-ion (Ag+) HPLC is a powerful technique for separating lipids based on the number, configuration (cis/trans), and position of double bonds in their acyl chains. The stationary phase contains silver ions that form reversible complexes with the π-electrons of the double bonds. This interaction leads to the retention of unsaturated lipids. While reversed-phase HPLC is generally sufficient for separating 1,3- and 1,2-isomers, silver-ion HPLC can provide complementary information and may be useful for complex mixtures or for separating isomers with the same number of double bonds but different fatty acid compositions.
General Conditions for Silver-Ion HPLC of Diacylglycerols:
| Parameter | Setting |
| Column | Silver-ion column (e.g., ChromSpher 5 Lipids) |
| Mobile Phase | A gradient of a nonpolar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., acetone, acetonitrile, or isopropanol) |
| Detector | ELSD or Mass Spectrometry (MS) |
Troubleshooting and Considerations
-
Peak Tailing: Can be caused by active sites on the column. Using a high-purity, well-end-capped C18 column can minimize this.
-
Poor Resolution: If the resolution between 1,3- and 1,2-isomers is insufficient, consider reducing the column temperature or using a longer column.
-
Quantitation with ELSD: The response of an ELSD is not linear and depends on the analyte's properties. For accurate quantitation, a calibration curve should be generated using a standard of 1,3-dilinoleoylglycerol.
-
Sample Stability: Diacylglycerols can undergo acyl migration, especially in the presence of acid or base, or at elevated temperatures. It is important to handle samples at low temperatures and in neutral conditions to prevent the isomerization of 1,3-DAG to 1,2-DAG.
This application note provides a comprehensive guide for the purification and analysis of 1,3-dilinoleoylglycerol. The provided protocols and data should serve as a valuable resource for researchers in the field.
References
For Researchers, Scientists, and Drug Development Professionals
An Application Note on the Mass Spectrometry Analysis of 1,3-Dilinoleoyl Glycerol (B35011)
Abstract
Diacylglycerols (DAGs) are critical lipid molecules that function as intermediates in lipid metabolism and as key signaling molecules.[1][2] 1,3-Dilinoleoyl glycerol, a diacylglycerol containing two linoleic acid side-chains, is of significant interest in lipidomic research.[3][4][5] Accurate and robust analytical methods are essential for its identification and quantification to understand its physiological and pathological relevance. This document provides detailed application notes and protocols for the analysis of 1,3-dilinoleoyl glycerol using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a powerful technique for the sensitive and specific analysis of lipid molecules.[1]
Molecular Profile
1,3-Dilinoleoyl glycerol is an unsaturated diacylglycerol where linoleic acid (18:2) is esterified to the sn-1 and sn-3 positions of the glycerol backbone.[3][4][5]
| Property | Value | Reference |
| Chemical Formula | C₃₉H₆₈O₅ | [3][4] |
| Molecular Weight | 617.0 g/mol | [3][4][6] |
| Synonyms | 1,3-Dilinolein, 1,3-Glyceryl dilinoleate | [3][4] |
| Structure | Glycerol backbone with linoleic acid at sn-1 and sn-3 | [3][4][5] |
Principle of Analysis
The analysis of 1,3-dilinoleoyl glycerol is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The workflow involves lipid extraction from a biological matrix, optional derivatization to stabilize the isomer and enhance detection, chromatographic separation from other lipid species, and finally, detection and quantification by mass spectrometry. Electrospray ionization (ESI) is commonly used, often with the addition of ammonium (B1175870) acetate (B1210297) to the mobile phase to promote the formation of ammonium adducts ([M+NH₄]⁺), which provide stable precursor ions for MS/MS analysis.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3-Dilinoleoyl Glycerol | CAS 15818-46-9 | Cayman Chemical | Biomol.com [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 1,3-Dilinoleoyl-Glycerol, 50MG | Labscoop [labscoop.com]
- 6. 1,3-Dilinolein | C39H68O5 | CID 45934042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aocs.org [aocs.org]
Application Notes: The Use of 1,3-Dilinoelaidoyl Glycerol as an Internal Standard for Quantitative Lipid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate and precise quantification of lipid species is paramount for elucidating their roles in various physiological and pathological processes. The complexity of biological matrices and the inherent variability in sample preparation and analytical instrumentation necessitate the use of internal standards. An ideal internal standard is a compound that is structurally similar to the analyte of interest but isotopically or chemically distinct, allowing it to be added to a sample at a known concentration at the beginning of the analytical workflow. This corrects for sample loss during extraction and variations in ionization efficiency during mass spectrometry analysis.
1,3-Dilinoelaidoyl glycerol (B35011) is a diacylglycerol containing two linoelaidic acid moieties at the sn-1 and sn-3 positions.[1] Its structural similarity to endogenous diacylglycerols makes it a suitable candidate for use as an internal standard in the quantitative analysis of glycerolipids by chromatographic and mass spectrometric methods. This document provides detailed protocols and application notes for the utilization of 1,3-Dilinoelaidoyl glycerol as an internal standard in lipidomics workflows.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 372490-73-8 |
| Molecular Formula | C39H68O5 |
| Molecular Weight | 617.0 g/mol |
| Appearance | Solid |
| Storage | -20°C |
| Stability | ≥ 4 years |
Data sourced from available chemical supplier information.[2][3]
Principle of Internal Standardization
The fundamental principle of using an internal standard (IS) in quantitative analysis is to add a known amount of the IS to all samples, calibrators, and quality controls. The ratio of the analytical signal of the analyte to the signal of the IS is then used for quantification. This ratio corrects for variations in sample extraction, handling, and instrument response.
For an internal standard to be effective, it should:
-
Behave similarly to the analyte during sample preparation and analysis.
-
Be absent in the original sample.
-
Not interfere with the detection of the analyte.
-
Have a distinct mass-to-charge ratio (m/z) from the analyte for mass spectrometry-based detection.
Quantitative Performance Data
The following table summarizes representative quantitative performance metrics for a diacylglycerol internal standard in a validated LC-MS/MS method, demonstrating its suitability for quantitative lipid analysis. While specific data for this compound is not extensively published, these values are typical for similar lipid internal standards.
| Parameter | Representative Value |
| Linearity Range | 0.5 - 1000 ng/mL |
| Coefficient of Determination (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Recovery | 85 - 115% |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using this compound as an Internal Standard
This protocol describes a liquid-liquid extraction method for isolating lipids from plasma samples.
Materials:
-
Plasma samples
-
This compound internal standard solution (1 mg/mL in chloroform:methanol, 1:1 v/v)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass tubes with Teflon-lined caps
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: In a clean glass tube, add 100 µL of plasma. Spike the sample with a known amount of the this compound internal standard solution. The amount should be comparable to the expected concentration of the target analytes.
-
Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation. Incubate at room temperature for 30 minutes.
-
Phase Separation: Add 0.4 mL of 0.9% NaCl solution to induce phase separation. Vortex for 2 minutes and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Collection of Organic Phase: Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform, 9:1 v/v).
Protocol 2: LC-MS/MS Analysis of Diacylglycerols
This protocol outlines a general method for the analysis of diacylglycerols using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-100% B
-
15-20 min: 100% B
-
20.1-25 min: 30% B
-
-
Injection Volume: 5 µL
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
Internal Standard (this compound): The specific precursor ion (e.g., [M+NH₄]⁺) and a characteristic product ion should be determined by direct infusion of the standard.
-
Analytes of Interest: Determine the specific MRM transitions for each target diacylglycerol species.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize signal intensity.
Data Analysis
-
Integrate the peak areas for the MRM transitions of both the analytes and the internal standard (this compound).
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratio against the known concentrations of the analyte standards.
-
Use the regression equation from the calibration curve to determine the concentration of the analytes in the unknown samples based on their measured peak area ratios.
Workflow Visualization
The following diagram illustrates the general experimental workflow for quantitative lipid analysis using an internal standard.
Caption: General workflow for quantitative lipid analysis using an internal standard.
Conclusion
This compound is a suitable internal standard for the quantitative analysis of diacylglycerols in complex biological samples. Its structural similarity to endogenous lipids ensures that it behaves comparably during sample preparation and analysis, thereby enabling accurate correction for experimental variability. The detailed protocols provided herein offer a robust framework for incorporating this compound into lipidomics workflows, facilitating reliable and reproducible quantification of diacylglycerols for a wide range of research and development applications.
References
Applications of 1,3-Dilinoleoylglycerol in Lipidomics: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, 1,3-Dilinoleoylglycerol (1,3-dilinolein) presents a valuable tool in the expanding field of lipidomics. This unsaturated diacylglycerol (DAG), with linoleic acid moieties at the sn-1 and sn-3 positions, serves as a critical internal standard for the accurate quantification of diacylglycerols in complex biological matrices. Its structural similarity to endogenous DAGs allows for the correction of variations during sample preparation and analysis, ensuring data reliability in mass spectrometry-based lipidomics.
This document provides detailed application notes and protocols for the use of 1,3-dilinoleoylglycerol in lipidomics, focusing on its application as an internal standard for quantitative analysis. Additionally, it explores the broader context of diacylglycerol signaling and provides a framework for experimental design.
Application as an Internal Standard in Quantitative Lipidomics
The primary application of 1,3-dilinoleoylglycerol in lipidomics is as an internal standard for the quantification of diacylglycerol species by liquid chromatography-mass spectrometry (LC-MS/MS). Due to its structural analogy to endogenous DAGs, it co-elutes and ionizes similarly, effectively normalizing for variations in extraction efficiency, matrix effects, and instrument response.
Quantitative Data Summary
While specific quantitative performance data for 1,3-dilinoleoylglycerol is not extensively published, the following table provides typical parameters for diacylglycerol analysis using a similar internal standard, which can be adapted and validated for 1,3-dilinolein.
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
Note: These values are illustrative and should be established for each specific assay and matrix.
Experimental Protocols
Protocol 1: Preparation of 1,3-Dilinoleoylglycerol Internal Standard Stock Solution
Materials:
-
1,3-Dilinoleoylglycerol
-
Ethanol (LC-MS grade)
-
Chloroform (B151607) (HPLC grade)
-
Methanol (LC-MS grade)
Procedure:
-
Prepare a stock solution of 1,3-dilinoleoylglycerol at a concentration of 1 mg/mL in ethanol.
-
From the stock solution, prepare a working internal standard solution at a concentration of 10 µg/mL in a 1:1 (v/v) mixture of chloroform and methanol. The optimal concentration of the working solution should be determined based on the expected concentration of endogenous DAGs in the samples and the sensitivity of the mass spectrometer.
Protocol 2: Lipid Extraction from Plasma using 1,3-Dilinoleoylglycerol as an Internal Standard
This protocol describes a modified Bligh-Dyer liquid-liquid extraction method.
Materials:
-
Plasma samples
-
1,3-Dilinoleoylglycerol working internal standard solution (10 µg/mL)
-
Chloroform (HPLC grade)
-
Methanol (LC-MS grade)
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples on ice.
-
In a glass centrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the 1,3-dilinoleoylglycerol working internal standard solution.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 1 minute.
-
Add 500 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Application Notes and Protocols for the Extraction of 1,3-Diacylglycerol from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerols (DAGs) are crucial lipid molecules that function as intermediates in various metabolic pathways and as second messengers in cellular signaling. The two primary positional isomers, sn-1,2-diacylglycerol and sn-1,3-diacylglycerol, exhibit distinct biological roles. While sn-1,2-DAG is a well-established signaling molecule that activates protein kinase C (PKC), sn-1,3-diacylglycerol is primarily considered a metabolic intermediate in the synthesis and catabolism of triacylglycerols (TAGs).[1][2] The accurate quantification of 1,3-DAG in tissues is essential for understanding lipid metabolism, cellular homeostasis, and the pathophysiology of metabolic diseases.
This document provides detailed protocols for the extraction, purification, and quantification of 1,3-diacylglycerol from tissue samples. It includes established methods for total lipid extraction, followed by a specific solid-phase extraction (SPE) protocol for the enrichment of the 1,3-DAG isomer.
Data Presentation: Comparison of Lipid Extraction Methods
The efficiency of 1,3-diacylglycerol extraction is highly dependent on the chosen lipid extraction method. While data specifically comparing 1,3-DAG recovery is limited, the following table summarizes the general efficiency of widely used methods for the extraction of total lipids and neutral lipids, including diacylglycerols. The Folch and Bligh & Dyer methods are considered gold standards for broad-range lipid extraction.[3]
| Extraction Method | Principle | Typical Solvent System | Reported Recovery of Neutral Lipids (including DAGs) | Key Advantages | Key Disadvantages |
| Folch Method | Liquid-liquid extraction | Chloroform (B151607):Methanol (2:1, v/v) | High (>95%) | Robust and effective for a broad range of lipids.[3] | Use of chloroform, a toxic solvent; can be time-consuming. |
| Bligh & Dyer Method | Liquid-liquid extraction | Chloroform:Methanol:Water (1:2:0.8, v/v/v initial) | High (>95%), but may be lower for high-fat samples compared to Folch.[4][5] | Uses less solvent than the Folch method.[4] | Underestimation of lipids in samples with >2% fat content.[4][6] |
| Hexane (B92381):Isopropanol | Liquid-liquid extraction | Hexane:Isopropanol (3:2, v/v) | Good for nonpolar lipids, but may be less efficient for polar lipids. | Less toxic than chloroform-based methods. | Lower recovery of more polar lipid classes. |
| Methyl-tert-butyl ether (MTBE) | Liquid-liquid extraction | MTBE:Methanol:Water | Comparable to Folch for many lipid classes. | Avoids the use of chloroform. | May have lower recovery for some polar lipids. |
Experimental Protocols
Protocol 1: Total Lipid Extraction from Tissues (Modified Folch Method)
This protocol describes a robust method for the extraction of total lipids from tissue samples, which will then be used for the specific isolation of 1,3-diacylglycerol.
Materials:
-
Tissue sample (fresh or frozen)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (w/v) in ultrapure water
-
Homogenizer (e.g., rotor-stator or bead beater)
-
Glass centrifuge tubes with PTFE-lined caps
-
Centrifuge
-
Glass Pasteur pipettes
-
Nitrogen gas evaporator
-
Vortex mixer
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of wet tissue and place it in a glass homogenizing tube.
-
Add 20 volumes of a 2:1 (v/v) chloroform:methanol solution (e.g., 2 mL for 100 mg of tissue).
-
Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.
-
-
Lipid Extraction:
-
Transfer the homogenate to a glass centrifuge tube.
-
Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.
-
-
Phase Separation:
-
Add 0.25 volumes of 0.9% NaCl solution to the extract (e.g., 0.5 mL for 2 mL of solvent).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation. Two distinct layers will form: an upper aqueous phase and a lower organic phase containing the lipids.
-
-
Lipid Collection:
-
Carefully aspirate and discard the upper aqueous phase using a glass Pasteur pipette, taking care not to disturb the interface.
-
Collect the lower organic (chloroform) phase containing the total lipid extract.
-
-
Drying and Storage:
-
Dry the collected organic phase under a gentle stream of nitrogen gas in a fume hood.
-
Resuspend the dried lipid extract in a known volume of chloroform or another suitable solvent for storage at -20°C or for immediate use in the SPE protocol.
-
Protocol 2: Solid-Phase Extraction (SPE) for 1,3-Diacylglycerol Isomer Enrichment
This protocol facilitates the separation of 1,3-diacylglycerols from other lipid classes, including the more polar 1,2-diacylglycerol isomers, using a diol-bonded silica (B1680970) SPE cartridge. Diol-bonded phases are recommended as they have been shown to minimize acyl migration (isomerization) of diacylglycerols during separation.
Materials:
-
Dried total lipid extract (from Protocol 1)
-
Diol-bonded silica SPE cartridges (e.g., 100 mg)
-
Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
SPE vacuum manifold
-
Glass collection tubes
Procedure:
-
Sample Preparation:
-
Resuspend the dried total lipid extract in 1 mL of hexane.
-
-
SPE Cartridge Conditioning:
-
Place the diol-bonded SPE cartridge on a vacuum manifold.
-
Condition the cartridge by passing 3 mL of hexane through the sorbent. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the resuspended lipid extract (in hexane) onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent under gravity or with a very gentle vacuum.
-
-
Elution of Neutral Lipids (Triacylglycerols and Cholesterol Esters):
-
Wash the cartridge with 3 mL of hexane to elute the least polar lipids. Discard this eluate.
-
-
Elution of 1,3-Diacylglycerols:
-
Elute the 1,3-diacylglycerol fraction by passing 5 mL of a 98:2 (v/v) hexane:ethyl acetate mixture through the cartridge. Collect this fraction in a clean glass tube.
-
-
Elution of 1,2-Diacylglycerols and Other Lipids:
-
Subsequently, elute the more polar 1,2-diacylglycerol fraction along with other lipids like free fatty acids and cholesterol by passing 5 mL of a 90:10 (v/v) hexane:ethyl acetate mixture through the cartridge. This fraction can be collected for separate analysis if desired.
-
Finally, elute any remaining polar lipids with chloroform:methanol (1:1, v/v).
-
-
Sample Finalization:
-
Evaporate the solvent from the collected 1,3-diacylglycerol fraction under a gentle stream of nitrogen.
-
Reconstitute the purified 1,3-diacylglycerol extract in a suitable solvent for downstream analysis, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Visualization of Metabolic Pathway and Experimental Workflow
1,3-Diacylglycerol in Triacylglycerol Metabolism
1,3-Diacylglycerol is a key intermediate in the hydrolysis and synthesis of triacylglycerols. The following diagram illustrates its position in this metabolic pathway.
Caption: Metabolic pathway of 1,3-diacylglycerol.
Experimental Workflow for 1,3-Diacylglycerol Extraction and Analysis
The following diagram outlines the complete experimental workflow from tissue sample to data analysis.
Caption: Workflow for 1,3-DAG extraction and analysis.
References
- 1. Preparation of Diacylglycerol from Lard by Enzymatic Glycerolysis and Its Compositional Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic esterification of glycerol I. Lipase-catalyzed synthesis of regioisomerically pure 1,3-sn-diacylglycerols | Semantic Scholar [semanticscholar.org]
- 3. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of 1,3-Dilinoleoylglycerol in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerols (DAGs) are a class of glycerolipids that play pivotal roles in cellular metabolism and signaling. They consist of a glycerol (B35011) backbone to which two fatty acid chains are esterified. The specific fatty acids and their positions on the glycerol backbone (sn-1, sn-2, or sn-3) give rise to a vast number of distinct DAG isomers, each with potentially unique biological functions. 1,3-Dilinoleoylglycerol (1,3-DLG) is a diacylglycerol containing two linoleic acid molecules at the sn-1 and sn-3 positions.
While sn-1,2-diacylglycerols are well-established as second messengers that activate protein kinase C (PKC) and other signaling proteins, the role of sn-1,3-diacylglycerols is less understood.[1][2] Current evidence suggests that 1,3-DAGs, including 1,3-DLG, do not typically activate the canonical PKC-mediated signaling pathways.[3][4][5] This makes the accurate quantification of specific DAG isomers crucial for dissecting their distinct metabolic fates and signaling functions within the cell.
These application notes provide a comprehensive protocol for the quantitative analysis of 1,3-DLG in cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Data Presentation
Table 1: LC-MS/MS Parameters for 1,3-Dilinoleoylglycerol Analysis
| Parameter | Recommended Setting |
| LC Column | C18 Reverse Phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM Ammonium Formate & 0.1% Formic Acid |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate & 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 45°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion | [M+NH₄]⁺, m/z 635.5 |
| Product Ions (for MRM) | To be determined by direct infusion of a 1,3-DLG standard. Common fragments include neutral loss of linoleic acid. |
| Internal Standard | Deuterated or ¹³C-labeled 1,3-DLG or a structurally similar diacylglycerol standard not present in the sample. |
Note: The exact m/z values and optimal collision energies should be determined empirically using a pure standard of 1,3-dilinoleoylglycerol.
Table 2: Performance Characteristics of a Representative DAG Isomer Separation Method
| Parameter | Value | Reference |
| Linearity (R²) | > 0.99 | [6] |
| Limit of Detection (LOD) | 0.2 µg/mL | [6][7] |
| Limit of Quantitation (LOQ) | 0.7 µg/mL | [6][7] |
| Precision (%CV) | < 15% | [8] |
| Accuracy (%RE) | Within ±15% | [8] |
Experimental Protocols
A generalized workflow for the quantitative analysis of 1,3-DLG in cells is presented below. This involves cell culture and harvesting, lipid extraction, sample preparation for LC-MS/MS, and finally, data acquisition and analysis.
Protocol 1: Cell Culture and Harvesting
-
Culture cells to the desired confluency (e.g., 80-90%) in appropriate cell culture plates.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into a fresh volume of ice-cold PBS and transfer to a conical tube.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until lipid extraction.
Protocol 2: Total Lipid Extraction (Modified Bligh-Dyer Method)
This protocol is adapted for a typical cell pellet from a 10 cm culture dish.
Materials:
-
0.9% NaCl solution
-
Internal Standard (IS): A known amount of a suitable deuterated or heavy-isotope labeled 1,3-DLG standard.
-
Glass tubes with Teflon-lined caps
-
Nitrogen gas evaporator
Procedure:
-
Resuspend the cell pellet in 1 mL of ice-cold methanol in a glass tube.
-
Add a known amount of the internal standard to the tube.
-
Add 2 mL of chloroform. Vortex the mixture vigorously for 2 minutes.
-
Incubate the mixture at room temperature for 30 minutes with occasional vortexing to ensure thorough extraction.
-
Add 1 mL of chloroform and vortex for 30 seconds.
-
Add 1.8 mL of 0.9% NaCl solution to induce phase separation. Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a defined volume (e.g., 200 µL) of the initial LC mobile phase (e.g., isopropanol:acetonitrile:water) for analysis.
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Inject the reconstituted lipid extract onto the LC column.
-
Separate the lipid species using a gradient elution. A typical gradient might start at 15% Mobile Phase B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.[9] The separation of 1,2- and 1,3-DAG isomers is critical and can be achieved with reversed-phase chromatography.[6][7][10]
-
Detect 1,3-DLG and the internal standard using Multiple Reaction Monitoring (MRM) mode on the mass spectrometer. The specific precursor-to-product ion transitions should be optimized beforehand by direct infusion of pure standards.
Protocol 4: Data Analysis and Quantification
-
Integrate the peak areas for the specific MRM transitions of 1,3-DLG and the internal standard.
-
Calculate the response ratio (Peak Area of 1,3-DLG / Peak Area of IS).
-
Generate a standard curve by analyzing known concentrations of 1,3-DLG with a constant concentration of the internal standard. Plot the response ratio against the concentration of 1,3-DLG.
-
Determine the concentration of 1,3-DLG in the cellular samples by interpolating their response ratios from the standard curve.
-
Normalize the final concentration to the initial cell number or protein content of the sample.
Signaling Pathway Context
Diacylglycerols are key players in signal transduction. The canonical pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC) to generate sn-1,2-DAG and inositol (B14025) 1,4,5-trisphosphate (IP₃). The sn-1,2-DAG remains in the membrane and activates protein kinase C (PKC), which then phosphorylates downstream targets, leading to various cellular responses.[2] In contrast, 1,3-diacylglycerols are generally not considered to be activators of this pathway.[3][4]
References
- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,3-Dilinoelaidoyl Glycerol in Synthetic Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dilinoelaidoyl glycerol (B35011) is a diacylglycerol molecule containing linoelaidic acid, a trans isomer of linoleic acid, at the sn-1 and sn-3 positions of the glycerol backbone.[1][2][3][4] While specific literature on the use of 1,3-dilinoelaidoyl glycerol in forming synthetic lipid bilayers is limited, its structural similarity to other diacylglycerols and amphiphilic lipids suggests its potential utility in creating liposomes and other lipid-based nanocarriers for research and drug delivery applications.[5][6] Diacylglycerols are known to influence membrane fluidity and curvature, and can serve as components in various lipid formulations.[5]
These application notes provide an overview of the potential uses of this compound in creating synthetic lipid bilayers and detailed protocols for their formation and characterization. The provided quantitative data are illustrative examples to guide researchers in their experimental design.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for formulation development.
| Property | Value | Source |
| Molecular Formula | C39H68O5 | [7] |
| Molecular Weight | 617.0 g/mol | [7] |
| Appearance | Solid | [3] |
| Solubility | DMF: 10 mg/ml, Ethanol: 10 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [3] |
| Storage Temperature | -20°C | [3][7] |
Applications in Synthetic Lipid Bilayers
The unique structure of this compound suggests its utility in several areas of lipid bilayer research:
-
Modulation of Membrane Properties: The trans-fatty acid chains of linoelaidic acid may impart distinct packing properties and rigidity to lipid bilayers compared to their cis-linoleic acid counterparts. This can be leveraged to study the effects of fatty acid isomerism on membrane fluidity, permeability, and stability.
-
Formation of Non-lamellar Phases: Diacylglycerols can induce the formation of non-lamellar lipid phases, such as cubic or hexagonal phases, which are of interest for drug delivery systems that require controlled release mechanisms.
-
Component of Drug Delivery Systems: this compound can be incorporated into liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) to encapsulate and deliver therapeutic agents.[5][6] Its diacylglycerol structure may enhance the fusogenicity of liposomes with cell membranes, potentially improving intracellular drug delivery.
-
Biophysical Studies: Vesicles containing this compound can serve as model membranes to investigate lipid-protein interactions and the influence of lipid composition on the function of membrane-bound proteins.
Experimental Protocols
Protocol 1: Preparation of Unilamellar Vesicles by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a defined size distribution.
Materials:
-
This compound
-
Other lipids as required (e.g., phosphatidylcholine, cholesterol)
-
Chloroform (B151607) or a suitable organic solvent mixture
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and any other lipids in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid's phase transition temperature to evaporate the solvent.
-
A thin, uniform lipid film should form on the inner surface of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.
-
Hydrate the lipid film by rotating the flask in the water bath at a temperature above the lipid's phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Extrusion):
-
For a defined vesicle size, subject the MLV suspension to extrusion.
-
Load the suspension into the extruder.
-
Pass the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) for a specified number of passes (typically 11-21 passes). This process will generate LUVs with a narrow size distribution.
-
Alternatively, for SUVs, the MLV suspension can be sonicated in a bath sonicator until the suspension becomes clear.
-
-
Storage:
-
Store the prepared vesicles at 4°C. For long-term storage, the stability should be assessed.
-
Protocol 2: Characterization of Vesicle Size and Zeta Potential
Dynamic Light Scattering (DLS) is a standard technique to determine the size distribution and polydispersity of lipid vesicles, while zeta potential measurements provide information about their surface charge and stability.
Materials:
-
Vesicle suspension from Protocol 1
-
DLS instrument with a zeta potential measurement module
-
Cuvettes for DLS and zeta potential measurements
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the vesicle suspension with the hydration buffer to an appropriate concentration for DLS analysis.
-
-
Size Measurement:
-
Transfer the diluted sample to a DLS cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform the DLS measurement to obtain the mean vesicle diameter and the polydispersity index (PDI).
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample to a zeta potential cuvette.
-
Place the cuvette in the instrument.
-
Apply an electric field and measure the electrophoretic mobility of the vesicles to determine the zeta potential.
-
Illustrative Quantitative Data:
The following table presents hypothetical data for LUVs composed of this compound and phosphatidylcholine (PC) at different molar ratios.
| Lipid Composition (molar ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 100% PC | 110 ± 5 | 0.12 ± 0.02 | -5.2 ± 0.8 |
| 90% PC / 10% this compound | 115 ± 6 | 0.15 ± 0.03 | -4.8 ± 0.7 |
| 80% PC / 20% this compound | 122 ± 7 | 0.18 ± 0.03 | -4.5 ± 0.6 |
Visualizations
Experimental Workflow for Vesicle Preparation and Characterization
Caption: Workflow for preparing and characterizing unilamellar vesicles.
Potential Role in Cellular Signaling
As a diacylglycerol, this compound could potentially influence cellular signaling pathways, such as the Protein Kinase C (PKC) pathway, if it can be metabolized or directly interact with cellular components.
Caption: Generalized diacylglycerol (DAG) signaling pathway.
Conclusion
While this compound is not as extensively studied as other lipids for bilayer formation, its diacylglycerol structure presents opportunities for creating novel lipid assemblies with unique properties. The protocols and illustrative data provided here serve as a starting point for researchers to explore the potential of this lipid in their work. Further characterization and optimization will be necessary to fully understand its behavior in synthetic lipid bilayers and its suitability for various applications.
References
Application Notes and Protocols for the Analytical Distinction of Diglyceride Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerols (DAGs) are critical lipid second messengers integral to a multitude of cellular signaling pathways. The biological activity and metabolic fate of DAGs are dictated by the specific isomeric form, which is determined by the positioning of the two fatty acyl chains on the glycerol (B35011) backbone (sn-1,2-, sn-2,3-, and 1,3-diacylglycerols). Consequently, the precise separation and quantification of DAG isomers are of paramount importance for professionals in cell biology, pharmacology, and drug development. This document provides detailed application notes and protocols for the analytical distinction of diglyceride isomers utilizing various advanced techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Application Note
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely accessible technique for the separation of diglyceride isomers. This method separates molecules based on their hydrophobicity, which allows for the resolution of DAG isomers that possess the same fatty acid composition but differ in their positional arrangement. Generally, 1,3-DAG isomers are less polar and therefore elute earlier than their corresponding 1,2-DAG counterparts with the same acyl chains. Retention time is influenced by the fatty acyl chain length and the number of double bonds; it increases with longer chain length and decreases with a higher degree of unsaturation.
Experimental Protocol: Separation of 1,2(2,3)- and 1,3-Diacylglycerol Isomers
1. Materials and Reagents:
-
HPLC System with a UV or Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Isopropanol (HPLC grade)
-
Water (HPLC grade)
-
Diglyceride standards (e.g., 1,2-dioleoyl-sn-glycerol, 1,3-dioleoyl-glycerol)
-
Samples containing diglyceride isomers
-
Syringe filters (0.45 µm)
2. Sample Preparation:
-
Lipid Extraction (from biological samples): For cellular or tissue samples, perform a lipid extraction using a modified Bligh and Dyer method (chloroform:methanol (B129727):water).
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in the initial mobile phase or a suitable solvent like hexane (B92381)/2-propanol.
-
Standard and Sample Dilution: Prepare stock solutions of DAG standards in hexane or the initial mobile phase.
-
Dilute samples and standards to a suitable concentration for injection (e.g., 1 mg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Isocratic elution with 100% acetonitrile is often effective.[1] For more complex mixtures, a gradient elution may be necessary. A typical gradient could be:
-
Mobile Phase A: Acetonitrile/Water (90:10, v/v)
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v)
-
Gradient Program: Start with a high percentage of A, and gradually increase B.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10-20 µL
-
Detection: UV at 205 nm or ELSD.
4. Data Analysis:
-
Identify peaks by comparing the retention times with those of known standards.
-
Quantify the isomers by integrating the peak areas.
Quantitative Data
| Isomer | Retention Time (min)[1] | Limit of Detection (µg/mL)[1] | Limit of Quantitation (µg/mL)[1] |
| 1,3-Dilinolein | < 1,2-Dilinolein | 0.2 | 0.7 |
| 1,2-Dilinolein | > 1,3-Dilinolein | - | - |
| 1,3-Dioleoyl-glycerol | < 1,2-Dioleoyl-sn-glycerol | - | - |
| 1,2-Dioleoyl-sn-glycerol | > 1,3-Dioleoyl-glycerol | 0.6 | 1.9 |
Supercritical Fluid Chromatography (SFC)
Application Note
Supercritical fluid chromatography (SFC) is a powerful technique for the analysis of hydrophobic compounds like diglycerides. It offers several advantages over traditional LC and GC methods, including the ability to separate all glycerides simultaneously without derivatization.[2] SFC provides unique separation behavior due to the properties of supercritical carbon dioxide, which has a high diffusion coefficient.[2] This technique is particularly effective for separating structural isomers.[2]
Experimental Protocol: Isomer Separation using SFC
1. Materials and Reagents:
-
SFC System with a suitable detector (e.g., FID or MS)
-
Shim-pack UC-Diol column (or other suitable normal phase column)
-
Supercritical CO₂
-
Methanol (modifier)
-
Diglyceride standards and samples
2. Sample Preparation:
-
Dissolve the diglyceride sample in a suitable organic solvent (e.g., hexane/isopropanol).
-
Filter the sample through a 0.45 µm syringe filter.
3. Chromatographic Conditions:
-
Column: Shim-pack™ UC-Diol[2]
-
Mobile Phase: Supercritical CO₂ with a methanol gradient. A typical gradient might be 1% to 31% methanol over 5 minutes.[3]
-
Flow Rate: 1.5 mL/min[3]
-
Backpressure: 12.4 MPa[3]
-
Column Temperature: 40 °C[3]
-
Injection Volume: 1 µL[3]
4. Data Analysis:
-
Peak identification is based on retention times of standards.
-
Mass spectrometry can be coupled with SFC (SFC-MS) for definitive identification of isomers.[4]
Quantitative Data
| Isomer Type | Column | Separation Principle | Reference |
| 1,2-DG and 1,3-DG | Shim-pack™ UC-Diol | Interaction between the hydroxyl group of DG and the silanol (B1196071) in the column packing material.[2] | [2] |
| Enantiomers | Chiral column (e.g., tris(3,5-dimethylphenylcarbamate) derivative of amylose) | Chiral recognition | [3][4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and non-destructive technique for the qualitative and quantitative analysis of diglyceride isomers.[5] Both ¹H and ³¹P NMR can be employed.[5][6] For ³¹P NMR, a derivatization step is required to phosphorylate the free hydroxyl groups of the mono- and diglycerides.[6] The resulting signals in the ³¹P NMR spectrum allow for the clear distinction and quantification of 1,2- and 1,3-diglyceride isomers.[7] ¹H NMR can also be used to quantify positional isomers by integrating unique non-coinciding proton signals.[8]
Experimental Protocol: Quantitative ³¹P NMR Analysis
1. Materials and Reagents:
-
NMR Spectrometer
-
NMR tubes (5 mm or 10 mm)
-
Deuterated chloroform (B151607) (CDCl₃)
-
Pyridine
-
2-chloro-4,4,5,5-tetramethyldioxaphospholane (phosphorylating agent)
-
Chromium(III) acetylacetonate (B107027) (relaxation agent)
-
Internal standard (e.g., cyclohexanol)
-
Diglyceride sample
2. Sample Preparation:
-
Accurately weigh the diglyceride sample (approx. 100 mg) into an NMR tube.[9]
-
Add a stock solution containing CDCl₃, pyridine, and the relaxation agent.[9]
-
Add the phosphorylating agent (e.g., 50 µL).[9]
-
Allow the reaction to proceed for approximately 15 minutes at room temperature.[9]
3. NMR Acquisition:
-
Acquire the ³¹P NMR spectrum.
-
Use a sufficient relaxation delay to ensure quantitative results.
4. Data Analysis:
-
Assign the peaks corresponding to the phosphorylated 1,2- and 1,3-diglycerides based on their chemical shifts. The peaks for 1,3- and 1,2-diglycerides are typically observed around δ 146.7 and 148.2, respectively.[7]
-
Integrate the respective peaks to determine the quantitative ratio of the isomers.[7]
Quantitative Data
| Isomer | ³¹P Chemical Shift (δ)[7] |
| 1,3-Diglycerides | ~146.7 |
| 1,2-Diglycerides | ~148.2 |
Mass Spectrometry (MS)
Application Note
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a highly sensitive and specific technique for the structural elucidation of diglyceride isomers.[10] Different ionization techniques can be employed, with electrospray ionization (ESI) often requiring adduct formation (e.g., with NH₄⁺, Na⁺, or Li⁺) for analysis.[11] The fragmentation patterns of these adducts in MS/MS experiments can provide diagnostic ions that are indicative of the specific subclass of diglyceride (diacyl, vinyl ether, alkyl ether).[10]
Experimental Protocol: Tandem MS for Isomer Identification
1. Materials and Reagents:
-
Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source
-
UHPLC system for sample introduction
-
Solvents for mobile phase (e.g., acetonitrile, isopropanol, water)
-
Ammonium formate (B1220265) or acetate
-
Diglyceride sample
2. Sample Preparation:
-
Perform lipid extraction as described in the RP-HPLC protocol.
-
Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system.
3. LC-MS/MS Conditions:
-
Chromatographic Separation: Use a suitable reversed-phase column (e.g., C18 or C30) to separate the diglyceride isomers before they enter the mass spectrometer.
-
Mass Spectrometry:
-
Acquire full MS scans to identify the precursor ions of the diglycerides (e.g., [M+NH₄]⁺).
-
Perform data-dependent MS/MS on the most intense precursor ions.
-
Utilize collision-induced dissociation (CID) to generate fragment ions.
-
4. Data Analysis:
-
Analyze the product ion mass spectra for diagnostic fragment ions. For example, the neutral loss of a specific fatty acid can help identify the composition of the diglyceride.[10]
-
Compare the fragmentation patterns of unknown samples with those of known standards to identify the isomers.
Quantitative Data
| Diglyceride Subclass | Precursor Ion | Diagnostic Fragmentation | Reference |
| Diacyl | [M+NH₄]⁺ | Neutral loss of NH₃ and a fatty acid | [10] |
| Vinyl ether | [M+NH₄]⁺ | Characteristic neutral losses related to the vinyl ether linkage | [10] |
| Alkyl ether | [M+NH₄]⁺ | Characteristic neutral losses related to the alkyl ether linkage | [10] |
Visualizations
Caption: Diacylglycerol (DAG) signaling pathway leading to PKC activation.
Caption: General experimental workflow for diglyceride isomer analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diacylglycerol pathway | PPTX [slideshare.net]
- 7. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.uoc.gr [chemistry.uoc.gr]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
Solvent-Free Synthesis of 1,3-Diacylglycerols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diacylglycerols (1,3-DAGs) are valuable molecules with significant applications in the food, pharmaceutical, and cosmetic industries. Their unique chemical structure, where fatty acids are esterified at the sn-1 and sn-3 positions of the glycerol (B35011) backbone, confers properties that are distinct from their 1,2-diacylglycerol and triacylglycerol counterparts. In the pharmaceutical sector, 1,3-DAGs serve as important intermediates for the synthesis of structured lipids and drug delivery systems. The growing emphasis on green chemistry has spurred the development of solvent-free synthesis routes for 1,3-DAGs, which offer advantages such as reduced environmental impact, lower costs, and simplified product purification.
This document provides detailed application notes and experimental protocols for the solvent-free synthesis of 1,3-diacylglycerols, with a primary focus on enzymatic methods, which are predominantly favored for their high selectivity. An overview of chemical methods is also presented for a comprehensive understanding of the available synthetic strategies.
I. Enzymatic Synthesis of 1,3-Diacylglycerols
Enzymatic synthesis, primarily utilizing lipases, is the most effective method for producing 1,3-diacylglycerols with high purity due to the regioselectivity of the enzymes. The two main enzymatic approaches in a solvent-free system are direct esterification of glycerol with fatty acids and glycerolysis of triglycerides.
Direct Esterification of Glycerol and Fatty Acids
This is a widely employed method where glycerol is reacted directly with two equivalents of a fatty acid in the presence of a 1,3-specific lipase (B570770). The reaction is an equilibrium process, and the removal of water is crucial to drive the reaction towards the synthesis of diacylglycerols.
-
Lipase Selection: Immobilized 1,3-specific lipases are preferred. Lipozyme RM IM (from Rhizomucor miehei) and Novozym 435 (from Candida antarctica lipase B) have demonstrated high efficacy.[1][2]
-
Substrate Molar Ratio: A molar ratio of fatty acid to glycerol of 2:1 is stoichiometric. However, a slight excess of fatty acid can sometimes improve the reaction rate.
-
Temperature: The optimal temperature is a balance between enzyme activity and stability, and the melting points of the substrates. Typically, temperatures between 40°C and 60°C are used.
-
Water Removal: Continuous removal of water is critical. This is often achieved by applying a vacuum, bubbling an inert gas (like nitrogen) through the reaction mixture, or a combination of both. A vacuum-driven air bubbling system has also been shown to be a cost-effective and efficient method.[2][3][4]
-
Enzyme Loading: The amount of enzyme affects the reaction rate. Typically, a loading of 5-10% (by weight of reactants) is used.
The following table summarizes the results from various studies on the solvent-free enzymatic synthesis of 1,3-diacylglycerols via direct esterification.
| Fatty Acid | Lipase | Molar Ratio (FA:Gly) | Temp. (°C) | Time (h) | 1,3-DAG Content (%) | Conversion (%) | Reference |
| Lauric Acid | Lipozyme RM IM | 2:1 | 50 | 3 | 80.3 | 95.3 | [2][3] |
| Caprylic Acid | Lipozyme RM IM | 2:1 | 25 | 12 | 84.6 | >95 | [5] |
| Capric Acid | Lipozyme RM IM | 2:1 | 35 | 12 | 84.4 | >95 | [5] |
| Oleic Acid | Lipozyme RM IM | 2:1 | 45 | 12 | 61.1 | >90 | [5] |
| Mixed PUFAs | Lipozyme® 435 | 3:1 | 60 | 4 | 68.0 | Not specified | [3] |
| Oleic Acid | Lecitase® Ultra | 1:5 (Gly:FA) | 40 | 1.5 | 54.8 | 80.3 | [5] |
Note: 1,3-DAG content refers to the percentage of 1,3-diacylglycerols in the final product mixture before purification, unless otherwise stated. Conversion refers to the conversion of the limiting reactant, typically the fatty acid.
This protocol is based on the vacuum-driven air bubbling method.[2][3]
Materials:
-
Glycerol (purity > 99%)
-
Lauric Acid
-
Immobilized Lipozyme RM IM
-
50 mL pear-shaped flask
-
Water bath with temperature control
-
Vacuum pump
-
Air bubbling system (e.g., a fine-tipped glass tube connected to an air pump)
Procedure:
-
Combine 10 mmol of glycerol and 20 mmol of lauric acid in a 50 mL pear-shaped flask.
-
Add 5% (by weight of the total reactants) of Lipozyme RM IM to the flask.
-
Place the flask in a water bath preheated to 50°C.
-
Apply a vacuum of approximately 4 mm Hg.
-
Introduce a gentle stream of air bubbles through the reaction mixture.
-
Maintain the reaction at 50°C with continuous stirring (from the bubbling) for 3 hours.
-
After the reaction, stop the heating, vacuum, and air bubbling.
-
Separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed and reused.
-
The crude product can be purified, for example, by column chromatography, to obtain high-purity 1,3-dilaurin.
Glycerolysis of Triglycerides
Glycerolysis involves the reaction of a triglyceride with glycerol to produce a mixture of mono- and diacylglycerols. By using a 1,3-specific lipase, the formation of 1,3-diacylglycerols can be favored. This method is particularly useful for converting existing oils and fats into valuable 1,3-DAGs.
-
Lipase Selection: As with esterification, 1,3-specific lipases like Lipozyme RM IM are crucial for maximizing the yield of 1,3-DAGs.
-
Substrate Molar Ratio: The molar ratio of triglycerides to glycerol is a key parameter influencing the product distribution. Ratios are optimized to favor diacylglycerol formation.
-
Temperature: Similar to esterification, temperatures are generally maintained between 40°C and 70°C.
-
Homogenization: Ensuring good mixing of the immiscible glycerol and triglyceride phases is important for the reaction rate. This can be achieved through vigorous stirring or the use of emulsifiers.
| Triglyceride Source | Lipase | Molar Ratio (TAG:Gly) | Temp. (°C) | Time (h) | 1,3-DAG Content (%) | Reference |
| Hydrogenated Beef Tallow | Lipozyme IM | Not specified | 70 | 24 | ~85 (total DAG) | [6] |
Note: Data for solvent-free glycerolysis with a specific focus on 1,3-DAG content is less abundant in the literature compared to direct esterification.
Materials:
-
Triglyceride (e.g., refined vegetable oil)
-
Glycerol
-
Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)
-
Reaction vessel with mechanical stirring and temperature control
-
Vacuum system
Procedure:
-
Add the triglyceride and glycerol to the reaction vessel at the desired molar ratio.
-
Heat the mixture to the reaction temperature (e.g., 60-70°C) under vigorous stirring.
-
Add the immobilized lipase to the mixture.
-
Apply a vacuum to remove any water present and to drive the reaction.
-
Allow the reaction to proceed for the desired time (e.g., 8-24 hours), with continuous monitoring of the product composition by techniques such as TLC or HPLC.
-
After the reaction, separate the enzyme by filtration.
-
The product mixture can be purified to isolate the 1,3-diacylglycerol fraction.
II. Chemical Synthesis of 1,3-Diacylglycerols
Chemical synthesis of 1,3-diacylglycerols in the absence of solvents is less common and generally less selective than enzymatic methods. These methods often require higher temperatures and can lead to a broader distribution of products, including 1,2-diacylglycerols and triacylglycerols, as well as color formation.
Direct Esterification and Glycerolysis with Chemical Catalysts
This approach mirrors the enzymatic routes but employs chemical catalysts instead of lipases.
-
Catalysts: A range of catalysts can be used, including:
-
Lewis acids: Tin(II) chloride (SnCl₂·2H₂O) has been reported for esterification reactions.
-
Solid acid catalysts: Montmorillonite clays (B1170129) have been used in solvent-free synthesis of chalcones, suggesting their potential applicability.
-
Metal oxides: ZnO, MgO, and CaO have been investigated for glycerolysis, although often with a focus on monoglyceride production.
-
-
Temperature: Chemical methods typically require higher temperatures than enzymatic reactions, often in the range of 150-220°C.
-
Pressure: Reactions are often carried out under vacuum to facilitate water removal and shift the equilibrium.
Detailed quantitative data specifically for the solvent-free chemical synthesis of 1,3-diacylglycerols is limited in readily available literature, with most studies focusing on total mono- and diacylglycerol yields. It is generally accepted that these methods lack the high regioselectivity of enzymatic processes.
| Method | Catalyst | Temperature (°C) | Notes |
| Glycerolysis | Alkaline catalysts (e.g., NaOH, KOH) | >200 | High temperatures can lead to dark-colored products. |
| Esterification | Tin(II) chloride | ~160 | Used for reducing free fatty acid content via glycerolysis. |
Materials:
-
Glycerol
-
Fatty Acid
-
Chemical catalyst (e.g., SnCl₂·2H₂O)
-
High-temperature reaction vessel with mechanical stirring and a condenser for water removal
Procedure:
-
Charge the reaction vessel with glycerol, fatty acid (e.g., 1:2 molar ratio), and the catalyst.
-
Heat the mixture to the desired temperature (e.g., 160-200°C) under vigorous stirring.
-
Apply a vacuum or use a nitrogen sparge to remove the water formed during the reaction.
-
Monitor the reaction progress by analyzing aliquots for acid value and glyceride composition.
-
After the reaction reaches the desired conversion, cool the mixture.
-
The catalyst may be removed by filtration (for heterogeneous catalysts) or neutralization and washing (for homogeneous catalysts).
-
The product will likely be a mixture of mono-, di- (1,2- and 1,3-isomers), and triglycerides, requiring purification to isolate the 1,3-DAG fraction.
III. Visualizing the Synthesis and Workflow
Diagrams of Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes described.
Caption: Reaction pathways for 1,3-DAG synthesis.
Caption: General experimental workflow for synthesis.
Caption: Comparison of synthesis strategies.
IV. Conclusion and Future Perspectives
The solvent-free synthesis of 1,3-diacylglycerols is a rapidly advancing field, driven by the principles of green chemistry and the increasing demand for high-purity lipid structures. Enzymatic methods, particularly direct esterification using 1,3-specific lipases, have emerged as the most promising approach, offering high selectivity and purity under mild reaction conditions. While chemical methods provide an alternative with potentially faster reaction rates and lower catalyst costs, they are hampered by a lack of selectivity, which necessitates extensive purification steps.
Future research will likely focus on the development of more robust and reusable enzyme preparations, the exploration of novel and highly selective chemical catalysts, and the optimization of reactor design to improve mass transfer and reduce reaction times in solvent-free systems. These advancements will be crucial for the large-scale, cost-effective production of 1,3-diacylglycerols for their diverse applications in the pharmaceutical and other industries.
References
- 1. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2013016812A1 - Novel 1,3-diacylglycerol (1,3-dag) for hard fat applications - Google Patents [patents.google.com]
- 5. Fast synthesis of 1,3-DAG by Lecitase® Ultra-catalyzed esterification in solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lib3.dss.go.th [lib3.dss.go.th]
Application Notes and Protocols for the Purification of 1,3-Diacylglycerols via Molecular Distillation
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Diacylglycerols (1,3-DAGs) are valuable compounds with applications in the food, pharmaceutical, and cosmetic industries due to their unique physiological and chemical properties. Following enzymatic or chemical synthesis, the crude product is typically a mixture containing 1,3-DAGs, 1,2-diacylglycerols, monoacylglycerols (MAGs), triacylglycerols (TAGs), and free fatty acids (FFAs). Molecular distillation is a highly effective purification technique for separating these heat-sensitive compounds. This method is preferred because it operates under high vacuum and at lower temperatures for a short residence time, minimizing thermal degradation and acyl migration.[1][2][3]
This document provides detailed application notes and a generalized protocol for the purification of 1,3-DAGs using multi-stage molecular distillation, based on established methodologies.
Principle of Molecular Distillation
Molecular distillation, also known as short-path distillation, is a liquid-liquid separation process that relies on the difference in the mean free path of molecules under a high vacuum.[2][3] The process involves a heated surface (evaporator) and a cooled surface (condenser) placed in close proximity. The crude mixture is fed onto the heated surface, and as it spreads into a thin film, the more volatile components (with a longer mean free path) evaporate and travel a short distance to the condenser, where they are collected as the distillate. The less volatile components remain on the heated surface and are collected as the residue. The order of volatility for the components in a crude DAG mixture is generally: FFAs > MAGs > DAGs > TAGs.
Application Notes
-
Multi-Stage Approach: A single-stage molecular distillation is often insufficient to achieve high purity 1,3-DAGs.[4] A multi-stage process is typically required to sequentially remove impurities. A common approach involves a two or three-stage distillation.[4][5]
-
First Stage (Degassing and Removal of Light Components): The primary goal of the first stage is to remove the most volatile components, primarily FFAs and MAGs.[4][5] This is achieved at a lower evaporation temperature compared to the subsequent stages.
-
Second Stage (Separation of DAGs from TAGs): In the second stage, the evaporation temperature is increased to distill the DAGs, leaving the less volatile TAGs in the residue.[4] The DAG-rich fraction is collected as the distillate.
-
Third Stage (Further Purification): A third stage may be employed to further purify the DAG fraction by removing any remaining FFAs and MAGs, yielding a final product with high 1,3-DAG content.[1][4]
-
Acyl Migration: High temperatures can promote the migration of the acyl group from the sn-1 or sn-3 position to the sn-2 position, converting the desired 1,3-DAGs into 1,2(2,3)-DAGs.[6][7] Therefore, it is crucial to optimize the distillation temperature and minimize the residence time to reduce this undesired isomerization.
-
Feed Temperature and Flow Rate: The feed temperature should be high enough to ensure the crude mixture is in a liquid state for efficient feeding but not so high as to cause degradation. The feed flow rate influences the thickness of the film on the evaporator and the residence time, both of which affect separation efficiency.
Experimental Protocols
The following is a generalized multi-stage molecular distillation protocol for the purification of 1,3-DAGs. The specific parameters may need to be optimized depending on the specific fatty acid composition of the DAGs and the initial purity of the crude mixture.
Equipment: Molecular Distillation Apparatus (e.g., AYAN-F150 or similar).[4][5]
Generalized Protocol:
Stage 1: Removal of Free Fatty Acids (FFAs) and Monoacylglycerols (MAGs)
-
Preparation: Ensure the molecular distillation unit is clean and a high vacuum (e.g., 0.01 mbar or lower) can be achieved.[4]
-
Parameter Setup:
-
Distillation:
-
Preheat the crude 1,3-DAG mixture to the feed temperature.
-
Start the vacuum pump and achieve the desired vacuum level.
-
Begin feeding the crude mixture into the evaporator.
-
Collect the distillate (rich in FFAs and MAGs) and the residue (enriched in DAGs and TAGs) in separate flasks.
-
-
Analysis: Analyze the composition of the residue to determine the concentration of DAGs, TAGs, and remaining FFAs and MAGs.
Stage 2: Separation of Diacylglycerols (DAGs) from Triacylglycerols (TAGs)
-
Preparation: Use the residue from Stage 1 as the feed for this stage.
-
Parameter Setup:
-
Distillation:
-
Feed the residue from Stage 1 into the evaporator under the new set of conditions.
-
Collect the distillate, which is now the DAG-enriched fraction. The residue will be rich in TAGs.
-
-
Analysis: Analyze the composition of the distillate to determine the purity of the DAGs.
Stage 3: Final Purification of Diacylglycerols (DAGs)
-
Preparation: Use the distillate from Stage 2 as the feed for this final purification step.
-
Parameter Setup:
-
Distillation:
-
Feed the DAG-enriched fraction from Stage 2 into the evaporator.
-
Collect the residue, which is the final high-purity 1,3-DAG product. The distillate will contain the remaining FFAs and MAGs.
-
-
Analysis: Analyze the final product to confirm its purity.
Data Presentation
Table 1: Composition of Lipid Fractions during the Purification of 1,3-Dipalmitoylglycerol (1,3-DPG). [4]
| Sample | FFAs (%) | MAGs (%) | DAGs (%) | TAGs (%) | 1,3-DAG/Total DAG (%) |
| Crude Product | 30.53 | 11.79 | 35.04 | 22.64 | 74.98 |
| Residue after Stage 1 | 1.85 | - | - | - | - |
| Distillate after Stage 2 | - | - | 86.05 | - | 67.89 |
Table 2: Composition of Lipid Fractions during the Purification of 1,3-Distearoylglycerol (1,3-DSG). [4]
| Sample | FFAs (%) | MAGs (%) | DAGs (%) | TAGs (%) | 1,3-DAG/Total DAG (%) |
| Crude Product | 8.56 | 26.22 | 39.58 | 25.64 | 52.43 |
| Residue after Stage 1 | 1.59 | 12.22 | - | - | - |
| Distillate after Stage 2 | - | - | 63.11 | - | 68.55 |
Table 3: Purity of Various 1,3-Diacylglycerols After Purification. [8][9]
| 1,3-Diacylglycerol | Purity after Purification (%) |
| 1,3-Dicaprylin | 98.5 |
| 1,3-Dicaprin | 99.2 |
| 1,3-Dilaurin | 99.1 |
| 1,3-Dipalmitin | 99.5 |
| 1,3-Distearin | 99.4 |
Mandatory Visualization
Caption: Workflow for the multi-stage molecular distillation of 1,3-DAGs.
Caption: Relative volatility of components in crude DAG mixture.
References
- 1. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol [mdpi.com]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,3-Dilinoelaidoyl Glycerol in Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential use of 1,3-Dilinoelaidoyl glycerol (B35011), a diacylglycerol (DAG), in the field of drug delivery. While specific research on 1,3-Dilinoelaidoyl glycerol in this context is limited, this document extrapolates its potential applications based on the known properties of similar diacylglycerols and their role in the formulation of lipid-based nanocarriers. This document details the formulation of Nanostructured Lipid Carriers (NLCs), characterization methods, potential signaling pathway interactions, and relevant experimental protocols.
Introduction to this compound in Drug Delivery
This compound is a diacylglycerol containing linoelaidic acid at the sn-1 and sn-3 positions.[1][2][3] Diacylglycerols are recognized for their utility in creating more amorphous and less crystalline lipid nanoparticles, which can lead to improved drug loading capacity and stability compared to nanoparticles made from triglycerides alone. The incorporation of DAGs like this compound into lipid-based drug delivery systems, such as Nanostructured Lipid Carriers (NLCs), offers a promising strategy for enhancing the delivery of therapeutic agents.
The potential advantages of using this compound in drug delivery systems include:
-
Enhanced Drug Solubility and Loading: The less ordered crystal lattice of NLCs formulated with DAGs can accommodate a higher amount of the drug.
-
Improved Stability: DAG-containing NLCs may exhibit better physical stability and prevent drug expulsion during storage.[1]
-
Modulated Drug Release: The lipid matrix composition influences the release kinetics of the encapsulated drug.
-
Biocompatibility and Biodegradability: Lipid-based carriers are generally well-tolerated and metabolized by the body.[4][5]
-
Potential for Cellular Interaction: Diacylglycerols are known to interact with cellular signaling pathways, which could be leveraged for targeted delivery or synergistic therapeutic effects.[2][6]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | DG(18:2/0:0/18:2), 1,3-Dilinoelaidin | [6] |
| Molecular Formula | C39H68O5 | |
| Molecular Weight | 616.95 g/mol | [2] |
| CAS Number | 372490-73-8 | [2] |
| Appearance | Solid | [6] |
| Purity | ≥98% | [6] |
| Solubility | DMF: 10 mg/ml, Ethanol: 10 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [6][7] |
| Storage Temperature | -20°C | [6] |
Formulation of this compound-Based Nanostructured Lipid Carriers (NLCs)
NLCs are composed of a blend of a solid lipid and a liquid lipid (oil), stabilized by surfactants. In this context, this compound can be considered as a component of the lipid matrix. The following table provides an example of a typical NLC formulation.
| Component | Example Material | Concentration Range (% w/w) |
| Solid Lipid | Glyceryl monostearate, Compritol 888 ATO | 1 - 20 |
| Liquid Lipid | This compound , Oleic acid, Medium-chain triglycerides | 0.1 - 10 |
| Drug | Hydrophobic drug (e.g., Paclitaxel, Curcumin) | 0.1 - 5 |
| Surfactant | Poloxamer 188, Tween 80, Soy lecithin | 0.5 - 5 |
| Aqueous Phase | Purified water | q.s. to 100 |
Experimental Protocol: NLC Preparation by Hot Homogenization
This protocol describes a common method for preparing NLCs.
Materials:
-
Solid lipid (e.g., Glyceryl monostearate)
-
Liquid lipid (this compound)
-
Drug
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Water bath
-
Magnetic stirrer
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the required amounts of the solid lipid, this compound, and the drug.
-
Heat the mixture in a beaker to 5-10°C above the melting point of the solid lipid until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Weigh the required amount of surfactant and dissolve it in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer at a high speed for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature.
-
Homogenize the emulsion for several cycles (typically 3-5) at a pressure of 500-1500 bar.[3]
-
-
Cooling and NLC Formation:
-
Cool the resulting nanoemulsion to room temperature under gentle stirring. The lipid will recrystallize and form NLCs.
-
-
Storage:
-
Store the NLC dispersion at 4°C.
-
Experimental Protocol: NLC Preparation by Solvent Emulsification-Evaporation
This method is suitable for thermolabile drugs.
Materials:
-
Solid lipid
-
Liquid lipid (this compound)
-
Drug
-
Surfactant
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Purified water
Equipment:
-
Magnetic stirrer
-
High-shear homogenizer
-
Rotary evaporator
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve the solid lipid, this compound, and the drug in a suitable organic solvent.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-shear homogenization to form an oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Remove the organic solvent from the emulsion using a rotary evaporator under reduced pressure.
-
-
NLC Formation:
-
As the solvent evaporates, the lipid precipitates, forming NLCs.
-
-
Purification and Storage:
-
The NLC dispersion can be further purified by dialysis to remove any remaining organic solvent and free drug.
-
Store the NLC dispersion at 4°C.
-
Characterization of this compound-Based NLCs
The physicochemical properties of the formulated NLCs should be thoroughly characterized to ensure quality and performance. The following table summarizes key characterization parameters and typical results for NLCs.
| Parameter | Technique | Typical Values for NLCs |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100 - 300 nm, PDI < 0.3 |
| Zeta Potential | Laser Doppler Anemometry | -20 to -40 mV (for anionic surfactants) |
| Encapsulation Efficiency (EE%) & Drug Loading (DL%) | Ultracentrifugation followed by HPLC/UV-Vis | EE% > 80%, DL% dependent on drug and lipid concentration |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Spherical shape |
| Crystallinity and Physical State | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) | Reduced crystallinity compared to solid lipid alone |
Experimental Protocol: Determination of Particle Size, PDI, and Zeta Potential
Equipment: Zetasizer (e.g., Malvern Zetasizer Nano ZS)
Procedure:
-
Dilute the NLC dispersion with purified water to an appropriate concentration.
-
For particle size and PDI measurement, perform the analysis using DLS at 25°C.
-
For zeta potential measurement, use laser Doppler anemometry. The measurement is typically performed in a folded capillary cell.
Experimental Protocol: Determination of Encapsulation Efficiency and Drug Loading
Equipment: Ultracentrifuge, HPLC or UV-Vis spectrophotometer
Procedure:
-
Separate the free, unencapsulated drug from the NLCs by ultracentrifugation.
-
Carefully collect the supernatant containing the free drug.
-
Quantify the amount of free drug in the supernatant using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the EE% and DL% using the following formulas:
-
EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL% = [(Total amount of drug - Amount of free drug) / Total weight of lipid] x 100
-
In Vitro Drug Release Studies
Experimental Protocol: Dialysis Bag Method
Materials:
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Magnetic stirrer
Procedure:
-
Place a known amount of the drug-loaded NLC dispersion into a dialysis bag.
-
Seal the dialysis bag and immerse it in a beaker containing a known volume of PBS (release medium).
-
Maintain the temperature at 37°C and stir the release medium at a constant speed.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (HPLC or UV-Vis).
-
Plot the cumulative percentage of drug released versus time.
Cellular Interactions and Signaling Pathways
Diacylglycerols are key second messengers in cellular signaling, primarily through the activation of Protein Kinase C (PKC).[6][8] The incorporation of this compound into nanoparticles could potentially influence cellular uptake and intracellular trafficking, and may even exert direct pharmacological effects.
Diacylglycerol-Protein Kinase C (PKC) Signaling Pathway
The diagram below illustrates the canonical DAG-PKC signaling pathway. The activation of this pathway can lead to a variety of cellular responses, including proliferation, differentiation, and apoptosis.
Caption: The Diacylglycerol (DAG) - Protein Kinase C (PKC) signaling pathway.
Experimental Workflow for Cellular Uptake Studies
The following diagram outlines a typical workflow for investigating the cellular uptake of NLCs.
Caption: Workflow for assessing the cellular uptake of NLCs.
Toxicology and Biocompatibility
Diacylglycerols are generally considered safe and are naturally present in the body. However, the toxicological profile of any new nanoparticle formulation must be thoroughly evaluated.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
NLC dispersion (at various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
Equipment:
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight in a CO2 incubator at 37°C.
-
-
Treatment:
-
Prepare serial dilutions of the NLC dispersion in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the NLC dilutions to the respective wells. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Conclusion
This compound holds potential as a valuable component in the formulation of lipid-based drug delivery systems, particularly NLCs. Its diacylglycerol structure may contribute to enhanced drug loading, improved stability, and favorable interactions with biological systems. The protocols and data presented in these application notes provide a foundation for researchers to explore the utility of this compound in developing novel and effective drug delivery platforms. Further research is warranted to fully elucidate its specific advantages and mechanisms of action in various therapeutic applications.
References
- 1. Diacylglycerol in Cationic Nanoparticles Stimulates Oxidative Stress-Mediated Death of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Lipid-Based Nanocarriers: Bridging Diagnosis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 1,3-Diacylglycerols by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of 1,3-diacylglycerols (1,3-DAGs) using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition, and spectral analysis are provided, along with key quantitative data and troubleshooting tips.
Introduction to NMR Spectroscopy for 1,3-Diacylglycerol Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of lipids, including 1,3-diacylglycerols.[1][2] ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the stereochemistry of the glycerol (B35011) backbone and the composition of the fatty acid chains. Quantitative NMR (qNMR) allows for the accurate determination of the concentration of 1,3-DAGs and other lipid species in a sample without the need for extensive calibration curves.[3]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for the analysis of 1,3-diacylglycerols.
Materials:
-
1,3-Diacylglycerol sample
-
Deuterated chloroform (B151607) (CDCl₃) with 0.01% tetramethylsilane (B1202638) (TMS) as an internal standard
-
High-quality 5 mm NMR tubes
-
Vortex mixer
-
Pipettes
Protocol:
-
Accurately weigh 5-10 mg of the 1,3-diacylglycerol sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[4]
-
Add 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[5]
-
Vortex the sample until it is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is at least 4.5 cm.[4]
-
Cap the NMR tube and carefully wipe the outside to remove any dust or grease.
Diagram of the Sample Preparation Workflow:
Caption: Workflow for preparing 1,3-diacylglycerol samples for NMR analysis.
¹H NMR Data Acquisition
Instrument: 400 MHz or higher NMR spectrometer
Protocol:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.
-
Shim the magnetic field to achieve good resolution.
-
Acquire the ¹H NMR spectrum using the following parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 or zg) is typically sufficient.
-
Spectral Width: 10-12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 5 seconds for quantitative analysis to ensure full relaxation of all protons.[6]
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K
-
¹³C NMR Data Acquisition
Instrument: 100 MHz or higher NMR spectrometer
Protocol:
-
Follow steps 1-3 from the ¹H NMR protocol.
-
Acquire the ¹³C NMR spectrum using the following parameters:
-
Pulse Program: Inverse-gated decoupling (e.g., zgig) should be used for quantitative analysis to suppress the Nuclear Overhauser Effect (NOE).[6][7]
-
Spectral Width: 200-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 10-30 seconds for quantitative analysis, especially for carbonyl and quaternary carbons.[6]
-
Number of Scans: 1024-4096, depending on the sample concentration.
-
Temperature: 298 K
-
Data Presentation: Characteristic NMR Signals for 1,3-Diacylglycerols
The chemical shifts of the glycerol backbone protons and carbons are highly characteristic and allow for the unambiguous identification of 1,3-diacylglycerols.
¹H NMR Chemical Shifts
| Proton | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
| sn-1,3 CH₂ | 4.05 - 4.20 | dd |
| sn-2 CH | 3.90 - 4.00 | m |
| sn-2 OH | Variable (often broad) | s |
| Fatty Acid α-CH₂ | 2.30 - 2.35 | t |
| Fatty Acid β-CH₂ | 1.60 - 1.65 | m |
| Fatty Acid (CH₂)n | 1.25 - 1.40 | m |
| Fatty Acid CH₃ | 0.85 - 0.90 | t |
| Olefinic CH=CH | 5.30 - 5.40 | m |
Note: Chemical shifts can vary slightly depending on the specific fatty acid composition and solvent.
¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) in CDCl₃ |
| sn-1,3 C=O | 173.8 - 174.2 |
| sn-1,3 CH₂ | 65.1 - 65.4 |
| sn-2 CH | 68.5 - 68.9 |
| Fatty Acid α-CH₂ | 34.0 - 34.2 |
| Fatty Acid β-CH₂ | 24.8 - 25.0 |
| Fatty Acid (CH₂)n | 29.0 - 29.8 |
| Fatty Acid CH₃ | 14.1 |
| Olefinic CH=CH | 127.0 - 131.0 |
Source: Adapted from various sources, including[7][8].
Quantitative Analysis
Quantitative analysis of 1,3-diacylglycerols can be performed by integrating the characteristic signals in the ¹H NMR spectrum and comparing them to the integral of the internal standard (TMS).
Formula for Quantification:
Concentration (mol/L) = (Integral of analyte signal / Number of protons in signal) / (Integral of TMS signal / Number of protons in TMS signal) * Concentration of TMS (mol/L)
Diagram of the Quantitative NMR Workflow:
Caption: Workflow for quantitative analysis of 1,3-diacylglycerols using NMR.
Troubleshooting Common Issues in NMR Analysis of 1,3-Diacylglycerols
| Problem | Possible Cause | Solution |
| Broad peaks | Poor shimming, sample aggregation, or high viscosity. | Reshim the spectrometer. Dilute the sample if it is too concentrated.[9] |
| Poor signal-to-noise | Low sample concentration. | Increase the number of scans or prepare a more concentrated sample. |
| Water peak present | Residual water in the sample or solvent. | Use a fresh, sealed bottle of deuterated solvent. For samples, consider drying over anhydrous sodium sulfate (B86663) before dissolution. |
| Inaccurate quantification | Incomplete relaxation of signals. | Increase the relaxation delay (d1) to at least 5 times the longest T1 relaxation time. |
| Overlapping signals | Similar chemical environments of different protons. | Try a different deuterated solvent (e.g., benzene-d₆) which can induce different chemical shifts.[9] 2D NMR techniques like COSY or HSQC can also help resolve overlapping signals. |
Conclusion
NMR spectroscopy is an indispensable tool for the detailed characterization and quantification of 1,3-diacylglycerols. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this technique in their work. By following these guidelines, one can obtain high-quality, reproducible data for the comprehensive analysis of 1,3-DAGs.
References
- 1. chemistry.uoc.gr [chemistry.uoc.gr]
- 2. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting [chem.rochester.edu]
Application Notes and Protocols for the Quantitative Assay of 1,3-Dilinoleoylglycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dilinoleoylglycerol (1,3-DLG) is a diacylglycerol (DAG) molecule of significant interest in various fields of research, including lipidomics, cell signaling, and pharmacology. As a key intermediate in lipid metabolism, its accurate quantification in biological matrices is crucial for understanding its physiological and pathological roles. These application notes provide a detailed protocol for the quantitative analysis of 1,3-DLG using a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[1][2][3][4]
The protocol outlines procedures for lipid extraction from plasma or cell culture samples, sample purification using solid-phase extraction (SPE), and subsequent analysis by LC-MS/MS. Additionally, this document includes a hypothetical signaling pathway involving diacylglycerols and presents example data in a structured format for clarity.
Relevant Signaling Pathway
Diacylglycerols are critical second messengers in a multitude of cellular signaling cascades. A common pathway involves the hydrolysis of membrane phospholipids, leading to the activation of downstream effector proteins.
Caption: A simplified diagram of a diacylglycerol-mediated signaling pathway.
Experimental Protocols
This section details the materials and step-by-step procedures for the quantitative analysis of 1,3-DLG from biological samples.
I. Materials and Reagents
-
Solvents: HPLC-grade or LC-MS grade chloroform, methanol, hexane (B92381), ethyl acetate (B1210297), acetonitrile (B52724), and water.
-
Internal Standard (IS): A deuterated or odd-chain diacylglycerol standard not naturally present in the samples (e.g., d5-1,3-dipalmitin).
-
1,3-DLG Standard: High-purity 1,3-dilinoleoylglycerol for calibration curve preparation.[5]
-
Solid-Phase Extraction (SPE) Cartridges: Aminopropyl-bonded silica (B1680970) cartridges.[6]
-
Other Reagents: Butylated hydroxytoluene (BHT) as an antioxidant.
II. Sample Preparation and Lipid Extraction (Bligh-Dyer Method)[1][4][7]
This protocol is suitable for plasma or cell homogenates.
-
To a 100 µL sample in a glass tube, add a known amount of the internal standard.
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to induce phase separation.
-
Carefully aspirate the lower organic layer, which contains the total lipid extract, and transfer it to a new glass tube.
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 1 mL of hexane for SPE.
III. Solid-Phase Extraction (SPE) for Diacylglycerol Isolation[6]
This step purifies the diacylglycerol fraction from other lipid classes.
-
Cartridge Conditioning: Condition an aminopropyl SPE cartridge by passing 3 mL of hexane through the sorbent. Ensure the cartridge does not go dry.
-
Sample Loading: Load the reconstituted lipid extract (in hexane) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a 9:1 (v/v) hexane:ethyl acetate solution to elute less polar lipids. Discard this eluate.
-
Elution of Diacylglycerols: Elute the diacylglycerol fraction with 5 mL of an 8:2 (v/v) hexane:ethyl acetate solution. Collect this fraction.
-
Sample Finalization: Evaporate the solvent from the collected fraction under a nitrogen stream. Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
IV. LC-MS/MS Analysis
The separation and detection of 1,3-DLG are performed using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
HPLC Column: A C18 reversed-phase column is suitable for separating diacylglycerol isomers.[7][8]
-
Mobile Phase: A gradient elution using acetonitrile and water with an appropriate modifier (e.g., ammonium (B1175870) formate) is commonly employed.[9]
-
Mass Spectrometry: The analysis is typically performed in positive electrospray ionization (ESI+) mode, monitoring for specific precursor-to-product ion transitions for 1,3-DLG and the internal standard.[1][2][4]
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative assay of 1,3-DLG.
Caption: The experimental workflow for the quantitative analysis of 1,3-DLG.
Data Presentation
The quantitative data should be summarized in a clear and structured format. Below are example tables for a calibration curve and sample analysis.
Table 1: 1,3-DLG Calibration Curve Data
| Standard Concentration (ng/mL) | Peak Area of 1,3-DLG | Peak Area of Internal Standard | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,487,987 | 0.010 |
| 5 | 76,170 | 1,501,234 | 0.051 |
| 10 | 153,876 | 1,495,678 | 0.103 |
| 50 | 759,876 | 1,490,123 | 0.510 |
| 100 | 1,512,345 | 1,488,543 | 1.016 |
| 500 | 7,654,321 | 1,505,876 | 5.083 |
| 1000 | 15,234,567 | 1,498,765 | 10.165 |
Table 2: Quantification of 1,3-DLG in Samples
| Sample ID | Peak Area of 1,3-DLG | Peak Area of Internal Standard | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Control 1 | 234,567 | 1,498,765 | 0.157 | 15.4 |
| Control 2 | 256,789 | 1,501,234 | 0.171 | 16.8 |
| Treated 1 | 456,789 | 1,495,678 | 0.305 | 30.0 |
| Treated 2 | 487,654 | 1,490,123 | 0.327 | 32.2 |
Conclusion
This application note provides a comprehensive framework for the development and implementation of a quantitative assay for 1,3-dilinoleoylglycerol. The described LC-MS/MS method, coupled with appropriate sample preparation, offers the sensitivity and selectivity required for accurate quantification in complex biological matrices. Adherence to these protocols will enable researchers to obtain reliable and reproducible data, facilitating a deeper understanding of the role of 1,3-DLG in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aocs.org [aocs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dilinoelaidoyl Glycerol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1,3-Dilinoelaidoyl glycerol (B35011) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 1,3-Dilinoelaidoyl glycerol?
A1: There are two main approaches for the synthesis of this compound: enzymatic synthesis and chemical synthesis. Enzymatic synthesis typically utilizes a lipase (B570770) to catalyze the esterification of glycerol with linolelaidic acid (the trans-isomer of linoleic acid). This method is favored for its high regioselectivity, which minimizes the formation of unwanted byproducts.[1][2] Chemical synthesis methods often involve the use of protecting groups to shield the secondary hydroxyl group of glycerol, followed by esterification with linolelaidoyl chloride and subsequent deprotection. Another chemical route is the glycerolysis of trilinolelaidoylglycerol.[3][4]
Q2: What is acyl migration and why is it a concern in 1,3-diglyceride synthesis?
A2: Acyl migration is an intramolecular reaction where an acyl group moves from one hydroxyl group to another on the glycerol backbone.[1][5] In the context of this compound synthesis, the desired product can isomerize to the 1,2- or 2,3-diglyceride. This is a significant issue as it reduces the yield of the target isomer and complicates the purification process.[1][5] Acyl migration can be influenced by factors such as temperature, pH, and the presence of catalysts.[1]
Q3: Which type of lipase is most effective for the enzymatic synthesis of 1,3-diglycerides?
A3: Lipases with sn-1,3 regioselectivity are ideal for the synthesis of 1,3-diglycerides. These enzymes preferentially catalyze esterification at the primary hydroxyl groups (sn-1 and sn-3 positions) of the glycerol backbone, thus minimizing the formation of 1,2-diglycerides and triglycerides.[6] Immobilized lipases, such as Novozym 435 (from Candida antarctica) and Lipozyme RM IM (from Rhizomucor miehei), are commonly used due to their stability and reusability.[7][8]
Q4: How can I purify this compound from the reaction mixture?
A4: Purification of this compound typically involves separating it from unreacted starting materials (glycerol and fatty acids), monoglycerides (B3428702), triglycerides, and the 1,2-isomer. Common purification techniques include:
-
Crystallization: This method takes advantage of the different melting points and solubilities of the components. 1,3-diglycerides are generally less soluble than 1,2-diglycerides, allowing for their selective crystallization at low temperatures.[7]
-
Silica (B1680970) Gel Chromatography: This is a widely used method for separating lipids based on their polarity. A non-polar mobile phase can be used to elute the less polar triglycerides first, followed by the diglycerides, and finally the more polar monoglycerides and free fatty acids.[7]
-
Molecular Distillation: This technique is particularly useful for removing volatile impurities like free fatty acids and some monoglycerides under high vacuum and at elevated temperatures.[4][9]
Q5: What are the key parameters to optimize for improving the yield of enzymatic synthesis?
A5: To maximize the yield of this compound in an enzymatic reaction, consider optimizing the following parameters:
-
Substrate Molar Ratio: The ratio of linolelaidic acid to glycerol is crucial. An excess of the fatty acid can drive the reaction towards the formation of diglycerides.[10]
-
Enzyme Load: The amount of lipase used will affect the reaction rate. However, an excessively high load may not be cost-effective and can sometimes lead to increased acyl migration.[7]
-
Temperature: Temperature affects both the enzyme activity and the rate of acyl migration. An optimal temperature must be found that maximizes the synthesis rate while minimizing isomerization.[11]
-
Water Removal: The water produced during esterification can inhibit the forward reaction. Applying a vacuum or using molecular sieves can effectively remove water and shift the equilibrium towards product formation.[11]
-
Reaction Time: Monitoring the reaction over time is necessary to determine the point of maximum 1,3-diglyceride concentration before significant acyl migration occurs.[11]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction (Enzymatic) | - Increase reaction time and monitor product formation at regular intervals.- Optimize the substrate molar ratio (fatty acid:glycerol). A higher fatty acid ratio can favor diglyceride formation.[10]- Increase the enzyme load.[7]- Ensure efficient water removal through vacuum application or the use of molecular sieves.[11] |
| Incomplete Reaction (Chemical) | - Verify the quality and reactivity of reagents (e.g., linolelaidoyl chloride).- Ensure anhydrous conditions, as water can react with acyl chlorides.- Check the effectiveness of the catalyst and consider increasing its concentration. |
| Acyl Migration | - Lower the reaction temperature to reduce the rate of isomerization.[1]- In enzymatic reactions, choose a highly specific sn-1,3 lipase.- In chemical synthesis, ensure the protecting group is stable under the reaction conditions and that deprotection is performed under mild conditions that minimize acyl migration.[12] |
| Sub-optimal Reaction Conditions | - Perform a systematic optimization of reaction parameters such as temperature, pressure/vacuum, and stirring speed.[13][14] |
| Losses During Purification | - Optimize the purification method. For crystallization, carefully select the solvent and temperature profile.- For chromatography, screen different solvent systems to achieve better separation. |
Issue 2: High Levels of 1,2-Dilinoelaidoyl Glycerol (Acyl Migration)
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | - Decrease the reaction temperature. While this may slow down the reaction, it will significantly reduce the rate of acyl migration.[1] |
| Prolonged Reaction Time | - Monitor the reaction progress and stop it once the optimal yield of the 1,3-isomer is reached, before significant migration to the 1,2-isomer occurs.[11] |
| Inappropriate Catalyst/Enzyme | - For enzymatic synthesis, ensure the use of a highly specific sn-1,3 lipase.- For chemical synthesis, use mild deprotection conditions.[12] |
| Post-synthesis Isomerization | - Store the purified product at a low temperature (e.g., -20°C) to minimize solid-phase isomerization.[5] |
Issue 3: Difficulty in Purifying the Product
| Potential Cause | Troubleshooting Steps |
| Presence of Multiple Byproducts | - Optimize the reaction to be more selective towards the 1,3-isomer.- Consider a multi-step purification approach, such as initial removal of free fatty acids by washing with a weak base, followed by chromatography or crystallization. |
| Similar Physical Properties of Isomers | - For crystallization, try different solvents or solvent mixtures to enhance the solubility difference between the 1,3- and 1,2-isomers.- For chromatography, use a longer column or a shallower gradient to improve resolution. |
| Co-elution in Chromatography | - Modify the mobile phase composition. A less polar solvent system may improve the separation of diglyceride isomers from triglycerides.- Consider using a different stationary phase (e.g., a silver-impregnated silica gel for separating based on unsaturation). |
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for 1,3-Diglyceride Synthesis
| Parameter | Enzymatic Synthesis (Direct Esterification) | Chemical Synthesis (Glycerolysis) |
| Reactants | Linolelaidic Acid, Glycerol | Trilinolelaidoylglycerol, Glycerol |
| Catalyst | Immobilized sn-1,3 Lipase (e.g., Novozym 435) | Alkali metal or alkaline earth metal salts |
| Temperature | 45-70°C | 190-240°C |
| Pressure | Vacuum (for water removal) | Inert atmosphere (e.g., N2), 0-500 psi |
| Substrate Ratio | Fatty Acid:Glycerol (e.g., 2:1 to 3:1 molar ratio) | Glycerol:Triglyceride (e.g., 1.5:1 to 2.5:1 molar ratio)[10] |
| Typical Yield | Can exceed 90% for specific conjugated linoleic acid diglycerides[11] | Variable, depends on equilibrium |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Linolelaidic acid
-
Glycerol
-
Immobilized sn-1,3 lipase (e.g., Novozym 435)
-
Molecular sieves (4Å), activated
-
Solvent (optional, e.g., n-hexane)
-
Reaction vessel with temperature control and magnetic stirring
-
Vacuum system
Procedure:
-
Reactant Preparation: In the reaction vessel, combine linolelaidic acid and glycerol in a 2:1 molar ratio. If using a solvent, add it at this stage.
-
Enzyme Addition: Add the immobilized lipase (e.g., 5-10% by weight of total substrates).
-
Reaction Conditions:
-
Heat the mixture to the desired temperature (e.g., 60°C) with constant stirring.
-
Apply a vacuum to the system to remove the water formed during the reaction. Alternatively, add activated molecular sieves to the reaction mixture.
-
-
Reaction Monitoring: Periodically take small aliquots of the reaction mixture to analyze the composition (e.g., by TLC or HPLC) to determine the optimal reaction time.
-
Reaction Termination: Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a solvent and reused.
-
Purification: The crude product can be purified using crystallization or silica gel chromatography as described in the FAQs.
Protocol 2: Purification by Low-Temperature Crystallization
Materials:
-
Crude this compound mixture
-
Acetone (B3395972) or n-hexane
-
Crystallization vessel
-
Filtration apparatus
-
Low-temperature bath or freezer
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable solvent (e.g., acetone or n-hexane) at a slightly elevated temperature to ensure complete dissolution.
-
Crystallization: Slowly cool the solution to a low temperature (e.g., -20°C) and hold for several hours to allow the 1,3-diglyceride to crystallize.
-
Isolation: Separate the crystallized this compound from the mother liquor (which will contain most of the 1,2-isomer and other soluble impurities) by cold filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
References
- 1. 152. Acyl migration in diglycerides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A versatile, flexible synthesis of 1,3-diglycerides and tryglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mono- and diglycerides of fatty acids - Wikipedia [en.wikipedia.org]
- 5. Acyl migration solid phase isomerization of 1,2-diglycerides to 1,3-isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. media.neliti.com [media.neliti.com]
- 7. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic selective synthesis of 1,3-DAG based on deep eutectic solvent acting as substrate and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. WO2003029392A1 - Chemical process for the production of 1,3-diglyceride oils - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. An efficient asymmetric synthesis of diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of diacylglycerol production by glycerolysis of fish oil catalyzed by Lipozyme TL IM with Tween 65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
challenges in separating 1,3- and 1,2-diacylglycerol isomers
Welcome to the technical support center for challenges in separating 1,3- and 1,2-diacylglycerol (DAG) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to separate 1,3- and 1,2-diacylglycerol isomers?
A1: The primary challenge lies in the high structural similarity between the 1,3- and 1,2-DAG isomers. They share the same molecular weight and similar physicochemical properties, such as polarity and solubility. This results in very similar behaviors in many chromatographic systems, often leading to co-elution or poor resolution.[1] Effective separation necessitates high-resolution techniques capable of exploiting subtle differences in their molecular shape and interaction with the stationary phase.[1]
Q2: What is the biological significance of separating these isomers?
A2: Diacylglycerol isomers play distinct roles in cellular signaling pathways. Specifically, 1,2-diacylglycerols are crucial second messengers that activate protein kinase C (PKC), a key enzyme involved in regulating a wide array of cellular processes including cell proliferation, differentiation, and apoptosis.[1][2] In contrast, 1,3-diacylglycerols are generally considered to be much weaker activators of PKC.[1] Therefore, separating these isomers is critical for accurately studying their specific downstream effects in signaling pathways.
Q3: What are the most effective analytical techniques for separating 1,3- and 1,2-DAG isomers?
A3: High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), and supercritical fluid chromatography (SFC) are the most commonly employed and effective techniques.[1] Gas chromatography (GC) can also be used, but typically requires prior derivatization of the diacylglycerols.[1] Thin-layer chromatography (TLC) is another method used for separation.[3][4]
Q4: I'm observing an extra peak/spot in the analysis of my pure 1,2-diacylglycerol standard. What could be the cause?
A4: The additional peak or spot is likely the 1,3-diacylglycerol isomer. This is a common issue caused by acyl migration, where a fatty acyl chain moves from the sn-2 position to the sn-1 or sn-3 position, converting the 1,2-DAG into the more stable 1,3-DAG. This can occur during storage, sample preparation, or even during the analytical procedure itself.
Q5: How can I minimize or prevent acyl migration of my diacylglycerol standards?
A5: To minimize acyl migration, it is crucial to handle and store the standards properly. For long-term storage, temperatures of -80°C are recommended. If the standard is in solution, use a polar aprotic solvent. It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles and to store them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially for unsaturated DAGs.
Troubleshooting Guides
This section addresses common problems encountered during the separation of 1,3- and 1,2-diacylglycerol isomers using various chromatographic techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Problem | Potential Cause | Solution |
| Poor or no resolution between 1,3- and 1,2-DAG peaks | Inappropriate column stationary phase. | Use a high-resolution C18 column.[1][5] |
| Mobile phase composition is not optimal. | Optimize the mobile phase. An isocratic elution with 100% acetonitrile (B52724) is often effective.[1][6][7] Consider introducing a modifier like acetone (B3395972) or isopropanol.[5] | |
| Column temperature is too high or too low. | Methodically vary the column temperature (e.g., in 5°C increments) to find the optimal temperature for your specific separation.[5] | |
| Sample overload. | Reduce the injection volume or the concentration of your sample to prevent peak broadening.[5] | |
| Peak tailing | Secondary interactions with residual silanol (B1196071) groups on the column. | Use a modern, fully endcapped, high-purity silica (B1680970) column. Alternatively, adding a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase can suppress silanol activity.[5] |
| Column overload. | Reduce the sample concentration or injection volume.[1] | |
| Inconsistent retention times | Fluctuation in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase.[1] |
| Column not properly equilibrated. | Flush the column with the mobile phase for a sufficient time before each injection.[1] | |
| Pump malfunction. | Check pump seals and check valves for any leaks or blockages.[1] |
Thin-Layer Chromatography (TLC)
| Problem | Potential Cause | Solution |
| Poor separation of 1,3- and 1,2-DAG spots | Inappropriate solvent system. | Use a solvent system that provides good resolution, such as hexane (B92381):diethyl ether:acetic acid (70:30:1, v/v/v).[8] |
| Isomerization on the TLC plate. | Be aware that rapid isomerization of diacylglycerols can occur on silica gel plates.[4][8] For quantification, it may be necessary to combine the spots for 1,2- and 1,3-DAGs after separation.[8] | |
| Overloading of the sample. | Apply a smaller amount of the sample to the plate to prevent spot broadening. |
Data Presentation
Table 1: Elution Order of Diacylglycerol Isomers in RP-HPLC
The general elution order in reversed-phase HPLC is influenced by the polarity of the isomers. The less polar 1,3-DAG isomers typically elute earlier than their corresponding 1,2-DAG counterparts with the same acyl chains.[2] Retention time increases with increasing fatty acyl chain length and decreases with the number of double bonds.[2]
| Elution Order | Diacylglycerol Molecular Species |
| 1 | 1,3-dilinolein |
| 2 | 1,2-dilinolein |
| 3 | 1,3-diolein |
| 4 | 1,2-dioleoyl-sn-glycerol |
| 5 | 1,3-dipalmitin |
| 6 | 1,2-dipalmitoyl-rac-glycerol |
| 7 | 1,3-distearin |
| 8 | 1,2-distearoyl-rac-glycerol |
| Data compiled from reference[2]. |
Table 2: Comparison of Analytical Techniques for DAG Isomer Separation
| Technique | Advantages | Limitations | Typical Resolution |
| RP-HPLC | High resolution, good reproducibility, widely accessible.[2] | Can require long run times.[1] | >1.5[1] |
| SFC | Fast separation, high efficiency, low organic solvent consumption.[9][10] | Requires specialized instrumentation. | Baseline separation of enantiomers in 5 minutes has been reported.[9][11][12] |
| TLC | Simple, rapid, and cost-effective for qualitative analysis.[3][4] | Isomerization can occur on the plate, lower resolution compared to HPLC and SFC.[4][8] | Variable, often lower than HPLC/SFC. |
| GC | High sensitivity and reproducibility.[13] | Requires derivatization to improve volatility.[1][13] | Can be high, dependent on derivatization and column. |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Separation of DAG Isomers
This protocol provides a general starting point and may require optimization for specific diacylglycerol species and applications.[2]
1. Sample Preparation: a. For biological samples, perform a lipid extraction using a standard method such as the Bligh and Dyer technique.[2] b. Dry the extracted lipids under a stream of nitrogen gas. c. Reconstitute the dried lipid extract in a suitable solvent like hexane/2-propanol or the initial mobile phase.[2] d. Prepare stock solutions of DAG standards in hexane or the initial mobile phase. e. Filter all samples and standards through a 0.22 µm PTFE syringe filter before injection.[5]
2. HPLC System and Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][5]
- Mobile Phase: Isocratic elution with 100% Acetonitrile.[2][6][7]
- Flow Rate: 1.0 mL/min.[1]
- Column Temperature: 30°C (optimization may be required).[1]
- Injection Volume: 10-20 µL.[2]
- Detection: UV detector at 205 nm (suitable for unsaturated DAGs).[2][6][7]
3. Data Analysis: a. Identify peaks by comparing retention times with those of known standards. b. Quantify the isomers by integrating the peak areas and comparing them to a standard curve.
Protocol 2: Thin-Layer Chromatography (TLC) for Separation of DAG Isomers
This protocol is suitable for the qualitative separation of diacylglycerol isomers.
1. Sample Preparation: a. Dissolve the lipid sample in a volatile solvent such as chloroform (B151607) or hexane.
2. TLC Plate and Development:
- Stationary Phase: Silica gel G plate.[8] Boric acid-impregnated silica gel plates can also be used to improve the separation of isomers.[8]
- Sample Application: Apply the dissolved sample as a small spot or a narrow band onto the TLC plate.
- Developing Solvent: A common solvent system is hexane:diethyl ether:acetic acid (70:30:1, v/v/v).[8]
- Development: Place the plate in a sealed chromatography tank containing the developing solvent and allow the solvent front to move up the plate.
3. Visualization: a. After development, dry the plate. b. Visualize the separated spots by spraying with a suitable reagent, such as a primuline (B81338) solution (5 mg in 100 ml of acetone/water, 80/20, v/v), and viewing under UV light.[8]
Mandatory Visualizations
Caption: A simplified diagram of the 1,2-diacylglycerol signaling pathway.
Caption: A general experimental workflow for the separation of DAG isomers.
Caption: A logic diagram for selecting a DAG isomer separation method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A two-dimensional thin-layer chromatography procedure for simultaneous separation of ceramide and diacylglycerol species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TLC of acylglycerols | Cyberlipid [cyberlipid.gerli.com]
- 9. Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Collection - Direct Chiral Supercritical Fluid ChromatographyâMass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - Analytical Chemistry - Figshare [acs.figshare.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bce.au.dk [bce.au.dk]
preventing acyl migration in diacylglycerol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent acyl migration during diacylglycerol (DAG) synthesis and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration in diacylglycerols?
A1: Acyl migration is an intramolecular rearrangement where an acyl group (a fatty acid chain) shifts from one hydroxyl group of the glycerol (B35011) backbone to another. In the context of diacylglycerol synthesis, the most common and significant migration is the isomerization of the biologically active 1,2-diacylglycerol to the more thermodynamically stable, but less active, 1,3-diacylglycerol.[1] This occurs through an orthoester intermediate transition state.
Q2: Why is preventing acyl migration critical in my research?
A2: The specific isomeric structure of diacylglycerol is often crucial for its biological activity, particularly in cell signaling pathways where 1,2-DAG acts as a second messenger.[1] The presence of the 1,3-isomer can lead to inaccurate and inconsistent experimental results, as different batches of your standard may have varying degrees of isomerization, leading to fluctuating effective concentrations of the active isomer.
Q3: What factors promote acyl migration?
A3: Several factors can accelerate the rate of acyl migration in diacylglycerols. These include:
-
Temperature: Higher temperatures significantly increase the rate of acyl migration.[1][2]
-
pH: Both acidic and basic conditions can catalyze the isomerization process.[1]
-
Solvents: Polar protic solvents can facilitate acyl migration.[1]
-
Catalytic Surfaces: Solid supports commonly used in chromatography, such as silica (B1680970) gel, can catalyze acyl migration.[1]
-
Water: The presence of water can facilitate the reaction.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| An additional spot/peak appears on TLC/HPLC analysis of my 1,2-diacylglycerol standard. | This is likely the 1,3-diacylglycerol isomer formed due to acyl migration during storage or handling. | Confirm the identity of the second spot/peak using a 1,3-DAG standard or mass spectrometry. Review and optimize your storage and handling protocols as detailed in the "Storage and Handling" section below. |
| Inconsistent results in cell signaling assays using a 1,2-diacylglycerol standard. | The ratio of the active 1,2-isomer to the less active 1,3-isomer may be varying between experiments due to ongoing acyl migration. | Quantify the isomeric ratio of your 1,2-DAG standard using HPLC or LC-MS/MS before each experiment. Use fresh aliquots for each experiment to avoid issues from repeated freeze-thaw cycles. |
| Increased formation of the 1,3-isomer after purification by column chromatography. | Standard silica gel is known to catalyze acyl migration.[1] | Use a boric acid-impregnated silica gel column for purification. Boric acid forms a cyclic complex with the cis-diol system of the 1,2-diacylglycerol, which helps to separate it from the 1,3-isomer and reduces on-plate isomerization.[1] It is also recommended to perform chromatography at low temperatures and work quickly.[1] |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of Diacylglycerol Standards
To minimize acyl migration, diacylglycerol standards should be stored and handled under the following conditions:
| Parameter | Recommendation |
| Long-Term Storage Temperature | -80°C |
| Short-Term Storage Temperature | -20°C is acceptable. |
| Solvent | If in solution, use a polar aprotic solvent like methyl-tert-butyl ether (MTBE) or a non-polar aprotic solvent like hexane (B92381) or toluene.[1] Avoid chlorinated solvents and alcohols. |
| Atmosphere | Store under an inert gas like argon or nitrogen to prevent oxidation, especially for unsaturated DAGs.[1] |
| Aliquoting | Prepare single-use aliquots to avoid repeated freeze-thaw cycles. |
Procedure for Aliquoting:
-
Upon receipt, immediately store the diacylglycerol standard at -80°C.
-
Before the first use, allow the vial to warm to room temperature to prevent condensation.
-
Under an inert atmosphere (e.g., in a glove box), dissolve the entire contents in a suitable polar aprotic solvent to a known concentration.
-
Distribute the solution into single-use, amber glass vials with Teflon-lined caps.
-
Flush each vial with inert gas before sealing.
-
Store the aliquots at -80°C.
-
For each experiment, retrieve one aliquot and allow it to warm to room temperature before opening. Use the required amount and discard any unused portion of that aliquot.
Protocol 2: Analysis of Diacylglycerol Isomers by HPLC
This is a general protocol and may require optimization for your specific diacylglycerol standard and HPLC system.
| Parameter | Condition |
| Mobile Phase | Isocratic 100% acetonitrile (B52724) (degassed) |
| Column | C18 reversed-phase column |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 205 nm |
Analysis:
The 1,3-isomer typically elutes before the 1,2-isomer under these conditions. The percentage of each isomer can be calculated by integrating the peak areas.
Visual Guides
Caption: Mechanism of acyl migration from 1,2-diacylglycerol to 1,3-diacylglycerol.
Caption: Troubleshooting workflow for issues related to acyl migration.
Caption: Simplified de novo diacylglycerol synthesis pathway (Kennedy Pathway).
References
Technical Support Center: Troubleshooting Mass Spectrometry Artifacts in Lipid Analysis
Welcome to the technical support center for mass spectrometry-based lipid analysis. This resource is designed for researchers, scientists, and drug development professionals to address common artifacts and challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of artifacts observed in lipid mass spectrometry?
Mass spectrometry-based lipidomics is a powerful tool, but it is susceptible to various artifacts that can complicate data interpretation and lead to inaccurate results. The most common artifacts include:
-
In-source Fragmentation (ISF): The unintended fragmentation of lipid molecules within the ion source of the mass spectrometer. This can generate fragment ions that have the same mass as other endogenous lipids, leading to misidentification and incorrect quantification.[1][2][3][4]
-
Isotopic Interference: Overlap of the mass-to-charge ratio (m/z) of a lipid of interest with the isotopic variants of other molecules. This can be categorized into Type I (from the natural abundance of stable isotopes within the lipid itself) and Type II (when an isotopic peak of one lipid overlaps with the monoisotopic peak of another).[5]
-
Sample Carryover: The presence of residual analytes from a previous sample in a subsequent analysis. This can lead to false-positive signals and inaccurate quantification, particularly for low-abundance lipids.[6][7][8][9]
-
Ion Suppression: A reduction in the ionization efficiency of a target analyte due to the presence of co-eluting components from the sample matrix. This can lead to decreased signal intensity and affect the accuracy and sensitivity of the analysis.[10][11][12]
-
Chemical Noise and Background Ions: The presence of ubiquitous chemical contaminants in the LC-MS system, such as plasticizers, polymers (polyethylene glycol, polypropylene (B1209903) glycol), and siloxanes, which can interfere with the detection of lipids of interest.[13][14][15][16]
-
Oxidized Lipid Artifacts: Lipids can be prone to oxidation during sample preparation and analysis, leading to the formation of oxidized species that may not have been present in the original biological sample.[17][18][19][20]
-
Contaminants from Labware: Leaching of compounds from plasticware (e.g., microcentrifuge tubes) and glassware used during sample preparation can introduce a significant number of contaminant ions, some of which may be identical to endogenous lipids.[21][22][23][24]
-
Alkali Metal Adducts: The formation of adducts with alkali metals (e.g., sodium, potassium) can complicate mass spectra, especially when multiple adducts of the same lipid are formed.[25]
Troubleshooting Guides
Issue 1: In-Source Fragmentation (ISF)
Symptom: You observe unexpected peaks in your mass spectra that correspond to the mass of known lipids, but their retention times or fragmentation patterns do not match authentic standards. This can lead to the misidentification of one lipid class for another (e.g., lysophosphatidylcholines (LPCs) fragmenting to ions with the same mass as free fatty acids or lysophosphatidylethanolamines (LPEs)).[2][3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and mitigating in-source fragmentation.
Detailed Methodologies:
-
Optimization of ESI Source Parameters:
-
Begin by systematically reducing the spray voltage and source temperature.[1]
-
Infuse a standard solution of a lipid known to be prone to fragmentation (e.g., a phosphatidylserine (B164497) (PS) standard to monitor for the formation of phosphatidic acid (PA) fragments).
-
Acquire mass spectra at various voltage and temperature settings.
-
Plot the intensity of the precursor ion and the fragment ion as a function of the parameter being optimized.
-
Select the settings that maximize the precursor ion signal while minimizing the fragment ion signal.
-
-
Chromatographic Separation:
-
Employ a high-resolution liquid chromatography (LC) method to separate different lipid classes.
-
In reversed-phase chromatography, fragment ions generated in the source will have the same retention time as their precursor lipid, while true endogenous lipids of the same mass will likely have different retention times.[3][4]
-
Issue 2: Sample Carryover
Symptom: You detect peaks for an analyte in a blank injection that was run immediately after a high-concentration sample. The intensity of these carryover peaks often decreases with subsequent blank injections.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and resolving sample carryover.
Detailed Methodologies:
-
Optimizing Autosampler Wash:
-
Use a strong solvent in the wash solution that is capable of dissolving the lipids being analyzed. A mixture of isopropanol (B130326) and acetonitrile (B52724) is often effective.
-
Increase the volume of the wash solvent used between injections.
-
Increase the duration of the needle wash.
-
Consider using multiple wash solvents, moving from a weaker to a stronger solvent.
-
-
LC System and Column Cleaning:
-
If carryover persists, it may be originating from the column or other parts of the LC system.
-
Flush the column with a strong solvent (e.g., isopropanol) for an extended period.
-
If the column is heavily contaminated, it may need to be replaced.
-
Inspect and clean the injection port, sample loop, and tubing.[7] Worn rotor seals in the injector are a common source of carryover and should be replaced regularly.[6][8]
-
Issue 3: Ion Suppression
Symptom: You observe low signal intensity and poor reproducibility for your target lipids, especially in complex biological matrices like plasma or serum.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting and mitigating ion suppression effects.
Detailed Methodologies:
-
Improved Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective method for removing interfering matrix components like phospholipids.[12]
-
Condition an appropriate SPE cartridge (e.g., a reversed-phase C18 cartridge) with methanol (B129727) followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute the lipids of interest with a stronger organic solvent.
-
-
Liquid-Liquid Extraction (LLE): Can be used to separate lipids from other matrix components based on their solubility.
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS has nearly identical chemical and physical properties to the analyte of interest.
-
It will co-elute with the analyte and experience the same degree of ion suppression.
-
By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved.[12]
-
Data on Sample Preparation and Ion Suppression:
The choice of sample preparation method has a significant impact on the extent of ion suppression. The following table summarizes the relative effectiveness of different methods for removing phospholipids, a major source of ion suppression in plasma and serum samples.
| Sample Preparation Method | Relative Phospholipid Removal | Expected Impact on Ion Suppression |
| Protein Precipitation (PPT) | Low | High |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | Low |
| HybridSPE®-Phospholipid | Very High | Very Low |
Table based on findings from literature reviews.[12]
Issue 4: Contamination from Labware and Solvents
Symptom: You observe a high number of background ions in your blank samples, some of which may have m/z values corresponding to known lipids or fall within the mass range of your analytes of interest.
Troubleshooting Workflow:
Caption: A systematic approach to identifying and eliminating sources of chemical contamination.
Detailed Methodologies:
-
Testing Labware:
-
Perform a mock lipid extraction using only the extraction solvents in different types of tubes (e.g., various brands of polypropylene tubes and borosilicate glass tubes).
-
Analyze the resulting extracts by LC-MS.
-
Compare the number and intensity of contaminant peaks between the different types of labware. Studies have shown that polypropylene tubes can introduce a significantly higher number of contaminants compared to glassware.[21][22]
-
-
Solvent and Reagent Purity:
-
Always use high-purity, LC-MS grade solvents and reagents.
-
If contamination is suspected from a particular solvent, analyze it directly by infusion into the mass spectrometer.
-
Filter solvents through a compatible filter if necessary, but be aware that some filters can also be a source of contamination.
-
Common Contaminants and Their Sources:
| Contaminant | Common Sources |
| Phthalates | Plasticizers from plastic labware, tubing, and bottle caps.[14][24] |
| Polyethylene glycol (PEG) | Surfactants, detergents, and some laboratory consumables.[14] |
| Siloxanes | Sealing materials, septa, and some types of grease.[14][16] |
| Fatty amides and surfactants | Leached from polypropylene tubes.[21][22] |
This technical support center provides a starting point for troubleshooting common artifacts in lipid mass spectrometry. For more in-depth information, please refer to the cited literature.
References
- 1. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Characteristics and origins of common chemical noise ions in negative ESI LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ccc.bc.edu [ccc.bc.edu]
- 15. researchgate.net [researchgate.net]
- 16. msvision.com [msvision.com]
- 17. Mass-Spectrometry Based Oxidative Lipidomics and Lipid Imaging: Applications in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxidative changes of lipids monitored by MALDI MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oxidative Lipidomics: Analysis of Oxidized Lipids and Lipid Peroxidation in Biological Systems with Relevance to Health and Disease - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Studies of Labware Contamination during Lipid Extraction in Mass Spectrometry-Based Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Investigation of the Effects of Labware Contamination on Mass Spectrometry-Based Human Serum Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Diglycerides
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of diglycerides. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on resolving common challenges in separating and quantifying diglycerides.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of diglyceride isomers (1,2- vs. 1,3-diglycerides) so challenging?
The separation of 1,2- and 1,3-diglyceride isomers is difficult due to their nearly identical physicochemical properties. They share the same fatty acid composition and, consequently, the same equivalent carbon number (ECN), which makes them hard to resolve using conventional reversed-phase HPLC methods. The only difference is the position of the fatty acids on the glycerol (B35011) backbone, requiring highly selective chromatographic systems.[1]
Q2: What are the most common HPLC modes for diglyceride separation?
The primary HPLC techniques for separating diglycerides include:
-
Normal-Phase (NP-HPLC): This is a widely used technique that separates neutral lipid classes effectively.[2][3] It can separate free fatty acids, cholesterol, and both 1,2- and 1,3-diglycerides.[3]
-
Reversed-Phase (RP-HPLC): This method separates glycerides based on their partition number (PN), which is related to the chain length and degree of unsaturation of the fatty acyl chains. While powerful, it can be challenging to resolve isomers with the same PN.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for separating polar and hydrophilic compounds and can be a useful tool for compounds that are poorly retained in reversed-phase chromatography.[5][6][7]
Q3: Which detector is most suitable for diglyceride analysis?
-
Evaporative Light Scattering Detector (ELSD): ELSD is a mass-sensitive detector that is considered a "universal detector" for non-volatile compounds like lipids.[10][11] It is compatible with gradient elution, which is often necessary for complex lipid samples.[10][12]
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a mass-sensitive detector that can measure any non-volatile and many semi-volatile analytes. It often provides high sensitivity and a wide dynamic range.[1][9]
-
Refractive Index (RI) Detector: While it can be used, the RI detector is generally less sensitive and not compatible with gradient elution, which limits its application for complex mixtures.[12][13]
-
Mass Spectrometry (MS): Coupling HPLC with MS provides high sensitivity and structural information, which is invaluable for identifying specific diglyceride species.[1]
Q4: Does sample preparation differ for various sample types?
Yes, sample preparation is critical and depends on the matrix. For oils and fats, a simple dilution in a suitable organic solvent might be sufficient.[12] For more complex matrices, such as in biodiesel production or biological samples, a solid-phase extraction (SPE) step may be necessary to separate diglycerides from other components like triglycerides, monoglycerides, and glycerol.[14]
Troubleshooting Guides
Issue 1: Poor or No Resolution of 1,2- and 1,3-Diglyceride Isomers
Poor resolution between the closely eluting 1,2- and 1,3-diglyceride isomers is a common challenge.
| Potential Cause | Solution |
| Suboptimal Mobile Phase | Systematically vary the mobile phase composition. For NP-HPLC, adjust the ratio of non-polar (e.g., hexane) and polar (e.g., isopropanol, methyl-tert-butyl ether) solvents. Small changes can significantly impact selectivity.[1] Implement a shallow gradient elution program.[15] |
| Incorrect Column Selection | For NP-HPLC, a silica (B1680970) or cyano-bonded phase column is often effective.[16] For particularly challenging separations, consider specialized columns. Connecting columns in series can also increase resolving power.[1] |
| Inadequate Temperature Control | Optimize the column temperature. Temperature can affect selectivity, and the optimal temperature may need to be determined empirically by testing a range (e.g., 10°C to 40°C).[1] |
| Low Column Efficiency | Increase column efficiency by using a longer column, a column with smaller particle size (e.g., UPLC), or by reducing the flow rate.[1][17] |
Issue 2: Peak Tailing
Peak tailing can compromise resolution and lead to inaccurate quantification.
| Potential Cause | Solution |
| Secondary Interactions with Stationary Phase | In NP-HPLC on silica columns, strong interactions between the analyte and silanol (B1196071) groups can cause tailing. Adding a small amount of a polar modifier like acetic acid to the mobile phase can help to mitigate this.[3] In RP-HPLC, operating at a lower pH can suppress silanol ionization and reduce tailing for basic compounds.[18] |
| Column Overload | Reduce the mass of the sample injected onto the column. Perform a loading study to determine the optimal sample concentration.[1] |
| Injection Solvent Mismatch | The injection solvent should be as weak as or weaker than the initial mobile phase to ensure proper peak focusing at the head of the column. Dissolve the sample in the initial mobile phase whenever possible.[1] |
| Column Degradation | Flush the column according to the manufacturer's instructions. If the problem persists, the guard column or the analytical column may need to be replaced.[1][18] |
| Extra-Column Volume | Minimize the length and internal diameter of the tubing between the column and the detector to reduce peak broadening.[1] |
Issue 3: Baseline Noise or Drift with ELSD/CAD
A stable baseline is crucial for accurate detection and quantification.
| Potential Cause | Solution |
| Mobile Phase Contamination | Use high-purity HPLC-grade solvents and additives. Filter and degas the mobile phase before use. |
| Improper Detector Settings (ELSD/CAD) | Optimize the nebulizer and evaporator (drift tube) temperatures and the gas flow rate. The optimal settings will depend on the mobile phase composition and flow rate.[19][20] |
| Temperature Fluctuations | Ensure the HPLC system and detector are in a temperature-stable environment. Allow the system to fully equilibrate before starting an analysis.[12] |
| Incompatible Mobile Phase Additives | Avoid non-volatile mobile phase additives (e.g., phosphate (B84403) buffers) when using ELSD or CAD, as they will not evaporate and will create a high background signal. Use volatile additives like ammonium (B1175870) formate (B1220265) or acetic acid. |
Experimental Protocols
General Protocol for NP-HPLC-ELSD Separation of Diglycerides
This protocol provides a starting point for the separation of diglycerides from other neutral lipids. Optimization will be required based on the specific sample and instrumentation.
-
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
Evaporative Light Scattering Detector (ELSD)
-
Nitrogen gas supply for ELSD
-
-
Chromatographic Conditions:
-
Column: Silica or Cyano (CN) column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: Hexane
-
Mobile Phase B: A mixture of Hexane, Isopropanol, and Acetic Acid (e.g., 85:15:0.1 v/v/v). Note: A common mobile phase for separating diglyceride isomers is hexane/isopropanol/acetic acid (100:2:0.02).[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
-
-
Gradient Program (Example):
| Time (min) | %A (Hexane) | %B (Hexane/IPA/Acetic Acid) |
| 0.0 | 100 | 0 |
| 5.0 | 100 | 0 |
| 20.0 | 0 | 100 |
| 25.0 | 0 | 100 |
| 25.1 | 100 | 0 |
| 35.0 | 100 | 0 |
-
ELSD Settings (Example):
-
Sample Preparation:
-
Accurately weigh the sample (e.g., oil or fat).
-
Dissolve the sample in the initial mobile phase (hexane) to a known concentration (e.g., 1-5 mg/mL).
-
Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Quantification:
-
Prepare calibration standards of 1,2- and 1,3-diglycerides of known concentrations.
-
Generate a calibration curve by plotting the log of the peak area versus the log of the concentration. The ELSD response is often non-linear.[10]
-
Data Presentation: Comparison of HPLC Modes for Diglyceride Separation
| Parameter | Normal-Phase (NP-HPLC) | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) |
| Stationary Phase | Polar (e.g., Silica, Cyano, Diol) | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Amide, Zwitterionic) |
| Mobile Phase | Non-polar solvents with polar modifiers (e.g., Hexane/Isopropanol) | Polar solvents with non-polar modifiers (e.g., Acetonitrile/Water, Acetonitrile/Dichloromethane)[19] | High concentration of organic solvent with a small amount of aqueous buffer (e.g., Acetonitrile/Ammonium Formate) |
| Elution Order | Least polar compounds elute first. | Most polar (or smaller ECN) compounds elute first.[13] | Most polar compounds are retained longer.[6] |
| Primary Application | Separation of lipid classes (TAGs, DAGs, MAGs, FFAs). Good for isomer separation.[2][3] | Separation based on fatty acid chain length and unsaturation (ECN).[13] | Separation of polar and hydrophilic compounds.[7] |
| Detector Compatibility | ELSD, CAD, MS, RI | ELSD, CAD, MS, RI | ELSD, CAD, MS (high sensitivity due to high organic mobile phase) |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues in diglyceride analysis.
Caption: General experimental workflow for HPLC analysis of diglycerides.
References
- 1. benchchem.com [benchchem.com]
- 2. Mono- and Diglycerides HPLC-ELSD [library.aocs.org]
- 3. Separation of neutral lipid, free fatty acid and phospholipid classes by normal phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. hplc.eu [hplc.eu]
- 10. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 11. Evaporative light scattering detection: trends in its analytical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bce.au.dk [bce.au.dk]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 16. [Determination of mono-, di- and triglycerides using HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 1,3-Dilinoelaidoyl Glycerol
This technical support center is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and troubleshooting of experiments involving 1,3-Dilinoelaidoyl glycerol (B35011).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for 1,3-Dilinoelaidoyl glycerol?
For long-term storage, this compound should be stored at -20°C.
Q2: What is the expected stability of this compound under recommended storage conditions?
When stored properly at -20°C, this compound is stable for at least four years.
Q3: In what form is this compound typically supplied?
This compound is supplied as a solid.
Q4: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethylformamide (DMF) and ethanol (B145695) at a concentration of 10 mg/ml. It has limited solubility in aqueous solutions; for instance, in a 1:1 mixture of ethanol and PBS (pH 7.2), the solubility is approximately 0.5 mg/ml.
Q5: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in a high-purity, anhydrous organic solvent like ethanol or DMF. Store the stock solution in small aliquots in tightly sealed glass vials at -20°C to minimize freeze-thaw cycles.
Q6: What are the main degradation pathways for this compound?
As a diacylglycerol with polyunsaturated fatty acid chains, the primary degradation pathways are oxidation and hydrolysis. The double bonds in the linoelaidic acid chains are susceptible to attack by oxygen, leading to the formation of hydroperoxides, aldehydes, and other secondary oxidation products. Hydrolysis of the ester bonds can also occur, yielding free fatty acids and glycerol.
Q7: How can I minimize the degradation of this compound during handling?
To minimize degradation, it is crucial to handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible. Avoid prolonged exposure to air, light, and high temperatures. Use clean, glass-based labware, as plastic containers may leach impurities.
Stability and Storage Data
| Parameter | Recommendation | Notes |
| Storage Temperature | -20°C | Essential for long-term stability. |
| Shelf-Life | ≥ 4 years | When stored unopened at -20°C. |
| Supplied Form | Solid | --- |
| Solubility | DMF: 10 mg/mlEthanol: 10 mg/mlEthanol:PBS (1:1): 0.5 mg/ml | Prepare stock solutions in organic solvents. |
| Handling | Under inert gas (Argon/Nitrogen) | Minimize exposure to oxygen. |
| Container | Glass with Teflon-lined cap | Avoid plastic containers for organic solutions. |
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Compound
-
Question: I am having trouble dissolving this compound in my aqueous buffer.
-
Answer: This is expected due to its lipophilic nature.
-
Prepare a Stock Solution: First, dissolve the solid compound in an anhydrous organic solvent such as ethanol or DMF to create a concentrated stock solution.
-
Dilution into Aqueous Media: For experiments in aqueous systems, add the stock solution to your buffer with vigorous vortexing or sonication. The final concentration of the organic solvent should be kept to a minimum to avoid affecting your experimental system.
-
Use of a Carrier: Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility in aqueous solutions.
-
Issue 2: Inconsistent or No Biological Activity
-
Question: My experimental results are inconsistent, or I am not observing the expected biological effect.
-
Answer: This could be due to several factors related to the compound's integrity and handling.
-
Compound Degradation: Suspect degradation if the compound has been stored improperly or subjected to multiple freeze-thaw cycles. Prepare fresh aliquots from a new vial if possible.
-
Solvent Effects: The organic solvent used to dissolve the compound might interfere with your biological system. Always include a vehicle control (buffer with the same final concentration of the solvent) in your experiments.
-
Cellular Health: Ensure your cells are healthy and in the optimal growth phase, as stressed cells may respond differently.
-
Issue 3: Precipitation in Cell Culture Media
-
Question: The compound precipitates when I add it to my cell culture medium.
-
Answer: This is a common issue when introducing a lipophilic compound into an aqueous environment.
-
Lower Final Concentration: You may be exceeding the solubility limit. Try using a lower final concentration of the compound.
-
Method of Addition: Add the stock solution dropwise to the pre-warmed cell culture medium while gently vortexing to facilitate dispersion.
-
Serum Concentration: High concentrations of serum in the media can sometimes interact with lipids. You might consider reducing the serum concentration if your experimental design allows.
-
Experimental Protocols
Protocol for Assessing the Stability of this compound (General)
This protocol outlines a general approach for an accelerated stability study. Researchers should adapt it based on their specific analytical capabilities.
-
Sample Preparation:
-
Accurately weigh several samples of this compound into individual glass vials.
-
Prepare solutions in a suitable organic solvent (e.g., ethanol) at a known concentration.
-
Some vials will be stored under the recommended condition (-20°C) as controls.
-
-
Accelerated Storage Conditions:
-
Expose the test samples to one or more stress conditions:
-
Elevated Temperature: Store samples in ovens at controlled temperatures (e.g., 40°C, 60°C).
-
Light Exposure: Place samples in a photostability chamber with controlled light and temperature.
-
Oxygen Exposure: Store samples in an oxygen-rich environment or simply in air (headspace in the vial).
-
-
-
Time Points:
-
Establish a sampling schedule (e.g., 0, 1, 2, 4, 8 weeks) to withdraw samples from each storage condition.
-
-
Analytical Methods for Degradation:
-
At each time point, analyze the control and stressed samples for signs of degradation.
-
Peroxide Value (PV): Titrimetric or spectrophotometric methods to measure primary oxidation products (hydroperoxides).
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: A spectrophotometric method to quantify secondary oxidation products like malondialdehyde.
-
Chromatographic Analysis (HPLC or GC):
-
Use High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS) to monitor the decrease in the parent compound and the appearance of degradation products.
-
Gas Chromatography (GC) after derivatization can be used to analyze changes in the fatty acid profile due to oxidation or hydrolysis.
-
-
-
Data Analysis:
-
Plot the concentration of this compound and the levels of degradation markers against time for each storage condition.
-
Determine the degradation rate under each condition to estimate the shelf-life.
-
Visualizations
Caption: A flowchart for troubleshooting common issues in experiments.
Caption: A general workflow for conducting a stability study.
Technical Support Center: Synthetic Diglycerides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic diglycerides.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving synthetic diglycerides, with a focus on identifying and mitigating common contaminants.
Issue 1: Inconsistent or Unexpected Cellular Responses
Question: My experiments are showing variable results or responses that are not consistent with the expected signaling pathways of diglycerides. Could contaminants be the cause?
Answer: Yes, contaminants in synthetic diglycerides can significantly impact cellular signaling and lead to inconsistent results. Common culprits include residual starting materials, byproducts from synthesis, and trace impurities from raw materials or processing.
Troubleshooting Steps:
-
Characterize the Purity of Your Diglyceride Stock:
-
Initial Assessment: Review the Certificate of Analysis (CoA) from your supplier. Pay close attention to the purity and the methods used for its determination.
-
In-house Analysis: If possible, perform an in-house analysis to confirm the purity and identify potential contaminants. Recommended analytical techniques are detailed in the Experimental Protocols section.
-
-
Identify Potential Contaminants:
-
Consult the table below to understand the potential sources and effects of common contaminants.
Contaminant Category Specific Examples Potential Source Potential Impact on Experiments Process-Related Impurities Monoglycerides (B3428702), Triglycerides, Free Fatty Acids, Free Glycerol (B35011) Incomplete reaction or purification Can activate different signaling pathways or alter the physical properties of the lipid mixture.[1][2] Isomers (e.g., 1,2- vs. 1,3-diglycerides) Synthesis process Different isomers can have varying biological activities. Soap Use of alkaline catalysts during synthesis Can alter cell membrane properties and affect cell viability.[1] Raw Material Contaminants Trans Fatty Acids Use of partially hydrogenated oils Can have independent biological effects, including links to coronary heart disease.[3] Pesticides (e.g., glyphosate) Sourced from conventionally grown plants Can act as endocrine disruptors or have other off-target effects.[4] Processing Contaminants Heavy Metals (e.g., lead, arsenic, cadmium) Industrial processing, low-quality oils Can be toxic to cells and interfere with enzymatic assays.[3][4] Preservatives (e.g., BHA, BHT) Added to prevent oxidation Can have their own biological activities, some are linked to toxicity.[4] Residual Solvents (e.g., hexane, acetone) Purification steps Can be cytotoxic even at low concentrations. Glycerol-Related Impurities Epichlorohydrin, Glycidol, 3-MCPD Manufacturing of glycerol starting material These are potentially carcinogenic and can introduce significant artifacts.[5][6] -
-
Mitigation Strategy:
-
Purification: If you suspect the presence of process-related impurities, consider purifying your diglyceride sample using techniques like flash chromatography or molecular distillation.[5][7]
-
Source a Higher Purity Product: If significant contamination is confirmed, it is advisable to obtain a higher purity grade of synthetic diglyceride from a reputable supplier.
-
Include Proper Controls: In your experiments, include controls for the suspected contaminants (e.g., free fatty acids) to determine their individual effects.
-
Logical Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants I should be aware of in commercially available synthetic diglycerides?
A1: The most common contaminants are typically related to the synthesis process. These include unreacted starting materials like free fatty acids and free glycerol , as well as other glyceride species such as monoglycerides and triglycerides .[1][2] Depending on the source of the raw materials, you may also encounter trans fatty acids if hydrogenated oils were used.[3] For high-sensitivity applications, it is also important to consider trace contaminants like heavy metals (lead, arsenic, cadmium), pesticides , and residual solvents from purification.[3][4]
Q2: How can I detect the presence of these contaminants in my diglyceride sample?
A2: A combination of analytical techniques is often required for comprehensive contaminant detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): This is an excellent method for quantifying the relative amounts of monoglycerides, diglycerides, triglycerides, free fatty acids, and free glycerol.[8]
-
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS): GC is widely used to analyze the fatty acid composition and can detect and quantify different glycerides after derivatization.
-
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD): HPLC can be used to separate different glyceride classes.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the standard method for detecting trace amounts of heavy metals.
Q3: My diglyceride sample is described as 'pure'. What level of purity should I expect?
A3: The term 'pure' can be relative. In the context of synthetic glycerides, a high-purity product for research purposes should ideally have a diglyceride content of over 95%.[5] However, commercial products can vary. For example, some preparations may contain up to 7% free glycerol and 6% soap. It is crucial to check the specifications provided by the supplier. A product resulting from molecular distillation will generally have a higher purity. The table below shows typical compositions of different grades of glyceride mixtures.
| Component | Standard Grade Mono- and Diglyceride Mixture | High-Purity Diglyceride (Example)[2] | Distilled Monoglyceride Product[5] |
| Monoglycerides | 30-60% | 1.5% | ~95% |
| Diglycerides | 30-50% | 88.5% | 3-4% |
| Triglycerides | 1-10% | 5.85% | - |
| Free Fatty Acids | < 6% | 4.2% | 0.5-1% |
| Free Glycerol | < 7% | - | 0.5-1% |
| Soap | < 6% | - | - |
Q4: Can contaminants in synthetic diglycerides affect downstream signaling pathways like Protein Kinase C (PKC) activation?
A4: Absolutely. Diacylglycerol (DAG) is a key second messenger that activates PKC. The presence of contaminants can interfere with this process. For instance, different fatty acid chains on the diglyceride can influence the binding affinity and activation of PKC isoforms. Contaminants like free fatty acids can also have their own signaling roles or alter membrane fluidity, which can indirectly affect PKC localization and activation. Furthermore, toxic contaminants like heavy metals can inhibit enzyme activity non-specifically.
Signaling Pathway: PKC Activation by Diacylglycerol
Caption: Contaminants can interfere with canonical DAG-PKC signaling.
Experimental Protocols
Protocol 1: Quantification of Glycerides, Free Fatty Acids, and Glycerol by ¹H NMR
This protocol is adapted from established methods for the quantitative analysis of glyceride mixtures.[8]
Objective: To determine the molar percentage of monoglycerides (MG), diglycerides (DG), triglycerides (TG), free fatty acids (FA), and free glycerol (G) in a synthetic diglyceride sample.
Materials:
-
Synthetic diglyceride sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
Internal standard (e.g., 1,3,5-trichlorobenzene)
-
NMR tubes
-
Microcentrifuge tubes
-
Analytical balance
Procedure:
-
Accurately weigh approximately 10 mg of the synthetic diglyceride sample into a microcentrifuge tube.
-
Prepare a stock solution of the internal standard in CDCl₃ of a known concentration.
-
Add a precise volume (e.g., 600 µL) of the internal standard solution to the microcentrifuge tube containing the sample.
-
Vortex the tube until the sample is completely dissolved.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation and accurate integration.
-
Process the spectrum (phasing, baseline correction) and integrate the characteristic signals for each component and the internal standard.
-
Calculate the concentration and molar percentage of each component relative to the known concentration of the internal standard.
Characteristic ¹H NMR Signals (in CDCl₃):
-
Triglycerides (TG): ~4.1-4.3 ppm (sn-1,3 CH₂) and ~5.2 ppm (sn-2 CH)
-
Diglycerides (DG): Specific signals for 1,2- and 1,3-isomers.
-
Monoglycerides (MG): Specific signals for 1- and 2-isomers.
-
Free Glycerol (G): ~3.5-3.8 ppm
-
Free Fatty Acids (FA): α-CH₂ protons at ~2.3 ppm.
Experimental Workflow for Purity Analysis
Caption: Workflow for quantitative NMR analysis of diglycerides.
References
- 1. fao.org [fao.org]
- 2. KR100385625B1 - The isolation and purification method of high purity diglyceride - Google Patents [patents.google.com]
- 3. Monoglycerides: What are they, risks, and who should avoid them [medicalnewstoday.com]
- 4. Mono- and diglycerides: Dangers of the hidden emulsifier in your food â NaturalNews.com [naturalnews.com]
- 5. Re‐evaluation of mono‐ and di‐glycerides of fatty acids (E 471) as food additives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A versatile, flexible synthesis of 1,3-diglycerides and tryglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ams.usda.gov [ams.usda.gov]
- 8. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Diglycerides in Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of in-source fragmentation (ISF) of diglycerides during mass spectrometry (MS) analysis.
Troubleshooting Guides
In-source fragmentation can significantly complicate the identification and quantification of diglycerides by generating fragment ions that can be mistaken for other molecules and by reducing the intensity of the true precursor ion.[1][2][3] The following guides provide systematic approaches to minimize ISF.
Guide 1: Optimizing Ion Source Parameters
The settings of the electrospray ionization (ESI) source are critical in controlling the energy transferred to the analyte ions, which directly impacts the degree of fragmentation.[4][5]
Objective: To find the optimal balance between efficient ionization and minimal fragmentation.
Experimental Protocol:
-
Analyte Preparation: Prepare a standard solution of a representative diglyceride (e.g., 1,2-dipalmitoyl-sn-glycerol) at a concentration of 1-10 µg/mL in an appropriate solvent mixture such as isopropanol/acetonitrile/water (90:10:v/v/v) with 10 mM ammonium (B1175870) formate (B1220265).[6]
-
Initial MS Setup: Infuse the standard solution directly into the mass spectrometer. Set the instrument to acquire full scan mass spectra in positive ion mode.
-
Parameter Optimization Workflow:
-
Cone Voltage (or Fragmentor/Declustering Potential): This is often the most influential parameter.[4][5] Start with a low cone voltage (e.g., 20 V) and gradually increase it in increments of 5-10 V while monitoring the mass spectrum.
-
Source Temperature: A higher source temperature can increase fragmentation.[4] Begin with a lower temperature (e.g., 100 °C) and increase it in 25 °C increments.
-
Desolvation Gas Flow and Temperature: These parameters aid in solvent evaporation. While they have a lesser effect on fragmentation than cone voltage, they can still contribute. Optimize for a stable spray and good signal intensity.
-
-
Data Analysis: For each condition, calculate the percentage of fragmentation using the following formula: % Fragmentation = [Intensity of Fragment Ion(s) / (Intensity of Precursor Ion + Intensity of Fragment Ion(s))] * 100
Data Presentation:
| Cone Voltage (V) | Source Temperature (°C) | Precursor Ion Intensity (a.u.) | Fragment Ion Intensity (a.u.) | % Fragmentation |
| 20 | 120 | 1.5e6 | 1.2e4 | 0.8% |
| 30 | 120 | 1.8e6 | 5.4e4 | 2.9% |
| 40 | 120 | 2.1e6 | 2.5e5 | 10.6% |
| 50 | 120 | 1.9e6 | 7.6e5 | 28.5% |
| 60 | 120 | 1.5e6 | 1.2e6 | 44.4% |
Note: The above data is illustrative. Actual values will vary depending on the instrument and specific diglyceride.
Troubleshooting Workflow for Ion Source Optimization
Caption: A flowchart for troubleshooting high in-source fragmentation.
Guide 2: Selection of Ionization Technique and Mobile Phase Additives
The choice of ionization source and mobile phase composition can profoundly influence the formation of stable precursor ions.
Objective: To select an ionization method and mobile phase that favor the formation of stable adducts with minimal fragmentation.
Experimental Protocol:
-
Ionization Technique Comparison:
-
If available, compare Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI). APCI and APPI are generally "hotter" ionization techniques and may lead to more fragmentation for thermally labile compounds.[4]
-
-
Mobile Phase Additive Evaluation:
-
Prepare mobile phases containing different additives. Common choices for positive ion mode include ammonium formate and sodium acetate, typically at a concentration of 5-10 mM.
-
Ammonium adducts ([M+NH₄]⁺) are often preferred as they can provide characteristic fragmentation patterns useful for structural elucidation, though they can sometimes be less stable than other adducts.
-
Sodium adducts ([M+Na]⁺) are often more stable and less prone to fragmentation but may provide less structural information upon collision-induced dissociation (CID).
-
-
LC-MS Analysis:
-
Use a C18 reversed-phase column for separation.
-
Solvent A: Acetonitrile/Water (60:40) with 10 mM of the chosen additive (e.g., ammonium formate).
-
Solvent B: Isopropanol/Acetonitrile (90:10) with 10 mM of the same additive.
-
Run a gradient from a low to a high percentage of Solvent B.
-
-
Data Analysis:
-
Compare the relative abundance of the precursor ion to any fragment ions for each condition.
-
Data Presentation:
| Ionization Mode | Mobile Phase Additive | Predominant Adduct | Relative Precursor Intensity | Relative Fragment Intensity |
| ESI | 10 mM Ammonium Formate | [M+NH₄]⁺ | +++ | ++ |
| ESI | 10 mM Sodium Acetate | [M+Na]⁺ | +++++ | + |
| APCI | 10 mM Ammonium Formate | [M+H]⁺ | ++ | ++++ |
Note: "+" indicates relative intensity. More "+" signifies higher intensity.
Logical Relationship of Ionization and Adduct Choice
Caption: Impact of ionization and adduct on stability.
Frequently Asked Questions (FAQs)
Q1: I see a peak at a mass corresponding to a monoacylglycerol. How can I be sure it's not an in-source fragment of a diglyceride?
A1: This is a common issue. Here are a few steps to differentiate them:
-
Vary the Cone Voltage: As you decrease the cone voltage, the intensity of an in-source fragment should decrease significantly relative to its precursor diglyceride ion. A true monoacylglycerol signal will be less affected.
-
Chromatographic Separation: If using LC-MS, a true monoacylglycerol will likely have a different retention time than the diglyceride. If the potential fragment co-elutes perfectly with the diglyceride, it is highly likely to be an in-source fragment.
-
Isotopic Pattern: Check the isotopic pattern of the peak . If it is an in-source fragment, its isotopic distribution should be consistent with the fragmentation of the precursor diglyceride.
Q2: My signal intensity is very low when I reduce the cone voltage to minimize fragmentation. What should I do?
A2: Low signal intensity can be a trade-off for reduced fragmentation. Try the following:
-
Optimize Other Source Parameters: Systematically optimize other parameters like desolvation gas flow and temperature, and capillary voltage to enhance signal without increasing fragmentation.
-
Change Mobile Phase Additive: Switching to an additive that forms a more stable adduct, such as sodium acetate, can increase the precursor ion signal.
-
Increase Sample Concentration: If possible, a higher sample concentration can compensate for the lower ionization efficiency at softer source conditions.[7]
Q3: Does the choice of adduct affect the degree of in-source fragmentation?
A3: Yes, significantly. For diglycerides, sodium adducts ([M+Na]⁺) are generally more stable and less prone to in-source fragmentation than ammonium adducts ([M+NH₄]⁺). However, ammonium adducts can sometimes provide more structurally informative fragments upon CID in MS/MS experiments. The choice depends on whether the priority is to minimize fragmentation for quantification (favoring Na⁺) or to obtain structural information (potentially favoring NH₄⁺ with careful optimization).
Q4: Can in-source fragmentation be completely eliminated?
A4: In most cases, completely eliminating in-source fragmentation is very difficult, especially for labile molecules like diglycerides. The goal is to reduce it to a level where it does not interfere with the accurate identification and quantification of your analytes. By carefully optimizing the ion source parameters and mobile phase, you can minimize it to a negligible level for most applications.[8]
Q5: Are there any software tools that can help identify potential in-source fragments?
A5: While there isn't a single tool that definitively identifies all in-source fragments, some software features can help. Many modern mass spectrometry data analysis packages allow for the annotation of potential adducts and neutral losses. You can create a list of expected neutral losses for your diglycerides (e.g., the loss of a fatty acid chain) and search your data for these. Additionally, software that correlates precursor and fragment ion chromatograms can help identify co-eluting species that are likely related through fragmentation.
References
- 1. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for 1,3-Diacylglycerol Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 1,3-diacylglycerol (1,3-DAG).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for 1,3-diacylglycerol quantification?
A1: The predominant analytical techniques for quantifying 1,3-diacylglycerol (1,3-DAG) are High-Performance Liquid Chromatography (HPLC), often coupled with UV or fluorescence detection, and Mass Spectrometry (MS), typically interfaced with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS).[1] The choice of method depends on the required sensitivity, specificity, and the complexity of the sample matrix.
Q2: Why is isomerization a critical issue in 1,3-DAG analysis, and how can it be prevented?
A2: 1,2-diacylglycerols can chemically isomerize to the more stable 1,3-DAG form, even during storage at -20°C.[2] This can lead to an overestimation of the endogenous 1,3-DAG levels. To prevent this, it is recommended to derivatize the lipid extracts immediately after preparation.[2] Derivatization of the free hydroxyl group on the glycerol (B35011) backbone prevents this chemical isomerization.[2]
Q3: What is the "matrix effect" in LC-MS/MS analysis of 1,3-DAG and how can it be minimized?
A3: The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement and affecting the accuracy of quantification.[3] Phospholipids are a major cause of matrix effects in plasma samples.[4][5] To minimize this, various sample preparation techniques can be employed, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and more advanced methods like fluorous biphasic extraction, which can remove over 99.9% of phospholipids.[4][5][6]
Q4: Is derivatization necessary for 1,3-DAG analysis?
A4: Derivatization is often employed to improve the analytical properties of DAGs. For GC-MS analysis, derivatization (e.g., silylation) is necessary to increase the volatility of the DAGs.[7] For HPLC with UV or fluorescence detection, derivatization is used to introduce a chromophore or fluorophore for enhanced detection.[1] In LC-MS/MS, while not always mandatory, derivatization can prevent isomerization and improve ionization efficiency.[2]
Troubleshooting Guides
Poor Peak Shape and Resolution
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Active sites in the GC inlet or column; column contamination; column overload. | Clean or replace the inlet liner; condition the column; inject a smaller sample volume.[8] |
| Peak Fronting | Column overload; improper column installation. | Reduce injection volume or sample concentration; ensure the column is installed correctly.[8] |
| Co-elution of Isomers | Inadequate chromatographic separation. | Optimize the mobile phase composition and gradient in HPLC; use a column with a different selectivity; for GC, optimize the temperature program.[9] |
Inaccurate Quantification
| Problem | Potential Cause | Troubleshooting Steps |
| High Variability Between Replicates | Inconsistent sample preparation; instrument instability. | Ensure precise and consistent execution of the sample preparation protocol; check for leaks and ensure stable temperature and flow rates in the analytical instrument.[10] |
| Poor Linearity of Calibration Curve | Inappropriate concentration range for standards; matrix effects. | Adjust the concentration range of the calibration standards; use a matrix-matched calibration curve or an appropriate internal standard to correct for matrix effects.[11] |
| Low Analyte Recovery | Inefficient extraction. | Optimize the extraction solvent and procedure; consider different extraction methods like the Folch or Bligh and Dyer methods.[1][11] |
Mass Spectrometry Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | Ion suppression due to matrix effects; inefficient ionization. | Improve sample clean-up to remove interfering substances; optimize ESI source parameters (e.g., spray voltage, gas flow); consider a different ionization mode or adduct formation.[6] |
| Ghost Peaks or Carryover | Contaminated syringe or inlet liner; carryover from a previous injection. | Thoroughly clean the syringe between injections; run a blank solvent injection to confirm carryover; replace the inlet liner.[8] |
| Incorrect Isomer Identification | Lack of characteristic fragment ions. | For GC-MS of TMS derivatives, the [M-RCO2CH2]+ ion is a key diagnostic ion to distinguish between DAG positional isomers.[7] For LC-MS/MS, specific fragmentation patterns can help differentiate 1,2- from 1,3-DAGs.[2] |
Data Presentation: Method Validation Parameters
The following tables summarize typical validation parameters for the quantification of 1,3-diacylglycerols using different analytical techniques.
Table 1: HPLC with UV Detection
| Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.999 | [12] |
| Limit of Detection (LOD) | 0.2 - 0.7 µg/mL | [9][12] |
| Limit of Quantification (LOQ) | 0.6 - 1.9 µg/mL | [9][12] |
| Intra-day Precision (%RSD) | < 5% | [10] |
| Inter-day Precision (%RSD) | < 10% | [10] |
| Accuracy (% Recovery) | 94.1% - 105.7% | [10] |
Table 2: LC-MS/MS
| Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.99 | [11] |
| Limit of Quantification (LOQ) | Low nanomolar range | [11] |
| Intra-day Precision (%RSD) | < 15% | [11] |
| Inter-day Precision (%RSD) | < 15% | [11] |
| Accuracy (% Recovery) | 85% - 115% | [11] |
Experimental Protocols
Protocol 1: Lipid Extraction (Bligh and Dyer Method)
-
To 100 µL of plasma, add 375 µL of a 1:2 (v/v) chloroform (B151607):methanol mixture.[13]
-
Vortex the mixture for 30 seconds.
-
Add 125 µL of chloroform and vortex for another 30 seconds.
-
Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to achieve phase separation.[13]
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.[13]
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.[13]
Protocol 2: Derivatization for Isomerization Prevention (DMG Derivatization)
-
To the dried lipid extract, add 2 µL of dimethylglycine (DMG) (0.125 M), 2 µL of 4-dimethylaminopyridine (B28879) (DMAP) (0.5 M), and 2 µL of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (0.25 M), all dissolved in ultra-dry chloroform.[2]
-
Vortex for 20 seconds and centrifuge at 2700 rpm for 1 minute.
-
Flush the reaction vessel with dry N₂, cap it, and incubate at 45°C for 90 minutes.[2]
-
Terminate the reaction by adding 3 mL of CHCl₃/MeOH (1:1, v/v) and 1.5 mL of NH₄OH (25 mM).[2]
-
Extract the derivatized lipids using a modified Bligh-Dyer procedure.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of 1,3-Dilinoleoylglycerol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 1,3-dilinoleoylglycerol in experimental settings.
Troubleshooting Guide
Issue 1: Precipitation of 1,3-Dilinoleoylglycerol Upon Dilution in Aqueous Buffers or Cell Culture Media
Problem: A concentrated stock solution of 1,3-dilinoleoylglycerol in an organic solvent becomes cloudy or forms a visible precipitate when diluted into an aqueous solution for an experiment.
Potential Causes:
-
Low Aqueous Solubility: 1,3-dilinoleoylglycerol is a highly lipophilic molecule with very limited solubility in water-based solutions.
-
Solvent Shock: Rapidly adding the organic stock solution to the aqueous medium can cause the compound to crash out of solution due to the sudden change in solvent polarity.
-
Concentration Exceeds Solubility Limit: The final concentration of 1,3-dilinoleoylglycerol in the aqueous medium is above its solubility threshold.
-
Temperature Effects: Lower temperatures can decrease the solubility of lipids.
Solutions:
-
Optimized Dilution Technique:
-
Pre-warm the aqueous buffer or cell culture medium to 37°C.
-
While vortexing or vigorously stirring the aqueous medium, add the stock solution dropwise and slowly. This allows for rapid dispersion and can prevent localized high concentrations that lead to precipitation.
-
-
Use of a Co-solvent System:
-
Prepare the final working solution with a small, biocompatible percentage of the organic solvent used for the stock solution (e.g., ethanol (B145695) or DMSO). It is crucial to keep the final solvent concentration low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. Always include a vehicle control in your experiments with the same final concentration of the solvent.
-
-
Employ a Carrier Molecule:
-
Bovine Serum Albumin (BSA): Complexing 1,3-dilinoleoylglycerol with a carrier protein like fatty acid-free BSA can significantly enhance its stability and delivery in aqueous solutions for cell-based assays.
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate lipophilic compounds like 1,3-dilinoleoylglycerol and increase their aqueous solubility.
-
-
Sonication:
-
After dilution, briefly sonicate the solution in a water bath sonicator. This can help to break down larger aggregates and form a finer, more stable dispersion.
-
Issue 2: Inconsistent or Non-reproducible Experimental Results
Problem: Experiments using 1,3-dilinoleoylglycerol yield variable results between replicates or different experimental runs.
Potential Causes:
-
Incomplete Dissolution of Stock Solution: The initial stock solution may not be fully dissolved, leading to inaccurate concentrations.
-
Precipitation During Experiment: The compound may be precipitating out of the aqueous solution over the course of the experiment, reducing its effective concentration.
-
Stock Solution Degradation: Improper storage can lead to the degradation of the lipid.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of the stock solution can lead to degradation and aggregation.
Solutions:
-
Proper Stock Solution Preparation and Storage:
-
Ensure the 1,3-dilinoleoylglycerol is completely dissolved in the organic solvent. Gentle warming to 37°C or brief sonication can aid dissolution.
-
Store the stock solution at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Fresh Working Solutions: Always prepare the final working solution in the aqueous medium immediately before use. Do not store diluted aqueous solutions of 1,3-dilinoleoylglycerol.
-
Visual Inspection: Before each use, visually inspect the stock and working solutions for any signs of precipitation or cloudiness.
-
Consistent Experimental Conditions: Maintain consistent temperatures and pH throughout your experiments, as these factors can influence solubility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended organic solvents for preparing a stock solution of 1,3-dilinoleoylglycerol?
A1: 1,3-dilinoleoylglycerol is soluble in several organic solvents. For biological experiments, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) and ethanol are commonly used.[1][2] It is also soluble in dichloromethane, ethyl acetate, methanol, and dimethylformamide (DMF).[1][3]
Q2: What is the solubility of 1,3-dilinoleoylglycerol in these solvents?
A2: The solubility in ethanol and DMF is reported to be 10 mg/mL. In a 1:1 mixture of ethanol and phosphate-buffered saline (PBS) at pH 7.2, the solubility is 0.5 mg/mL.[1][2]
Q3: What is the maximum recommended final concentration of DMSO or ethanol in cell culture media?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO or ethanol in the cell culture medium should be kept as low as possible, typically at or below 0.5% (v/v). It is essential to include a vehicle control with the same solvent concentration in your experimental design.
Q4: Can I prepare a stock solution of 1,3-dilinoleoylglycerol directly in an aqueous buffer?
A4: No, due to its highly lipophilic nature, 1,3-dilinoleoylglycerol is practically insoluble in purely aqueous solutions. A stock solution must first be prepared in a suitable organic solvent.
Q5: Are there alternative formulation strategies to improve the aqueous dispersibility of 1,3-dilinoleoylglycerol?
A5: Yes, for applications requiring higher concentrations or improved stability in aqueous media, consider formulating 1,3-dilinoleoylglycerol into a nanoemulsion or liposomes. Nanoemulsions are kinetically stable lipid droplets in water, and 1,3-diacylglycerols have been shown to be effective components in these systems for enhancing the bioaccessibility of hydrophobic compounds.[4] Liposomes are vesicles that can encapsulate lipophilic compounds within their lipid bilayer.
Data Presentation
Table 1: Solubility of 1,3-Dilinoleoylglycerol in Various Solvents
| Solvent | Concentration | Reference(s) |
| Dichloromethane | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| Methanol | Soluble | [3] |
| Ethanol | 10 mg/mL | [1][2] |
| Dimethylformamide (DMF) | 10 mg/mL | [1][2] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
1,3-Dilinoleoylglycerol
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or microcentrifuge tube
-
Calibrated pipette
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Warm to Room Temperature: Allow the vial of 1,3-dilinoleoylglycerol to warm to room temperature before opening.
-
Weigh Compound: Accurately weigh the desired amount of 1,3-dilinoleoylglycerol.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of 1,3-dilinoleoylglycerol is approximately 617.0 g/mol ).
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the 1,3-dilinoleoylglycerol.
-
Mixing: Vortex the solution thoroughly until the lipid is completely dissolved. If necessary, gently warm the solution to 37°C or briefly sonicate in a water bath to aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, amber vials and store at -20°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM 1,3-dilinoleoylglycerol stock solution in DMSO or ethanol
-
Pre-warmed, complete cell culture medium
-
Sterile conical tube
-
Vortex mixer
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Ensure the final solvent concentration remains below 0.5% (v/v).
-
Dilution: a. Add the required volume of pre-warmed cell culture medium to a sterile conical tube. b. While vortexing the medium at a moderate speed, slowly add the calculated volume of the stock solution dropwise to the medium.
-
Mixing: Continue to vortex for a few seconds to ensure homogeneity.
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Visualizations
References
- 1. Cyclodextrin and phospholipid complexation in solubility and dissolution enhancement: a critical and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. web.ist.utl.pt [web.ist.utl.pt]
- 4. Influence of 1,3-diacylglycerol on physicochemical and digestion properties of nanoemulsions and its enhancement of encapsulation and bioaccessibility of hydrophobic nobiletin - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Enzyme Activity for Diglyceride Synthesis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the enzymatic synthesis of diglycerides (DAGs).
Troubleshooting Guide
This guide addresses common problems encountered during the enzymatic synthesis of diglycerides, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my diglyceride (DAG) yield lower than expected?
Low DAG yield can be attributed to several factors, ranging from suboptimal reaction conditions to enzyme inhibition.
Potential Causes and Solutions:
-
Suboptimal Temperature: Enzyme activity is highly temperature-dependent. The optimal temperature for glycerolysis is often around 50°C, though some processes may operate effectively between 37°C and 70°C.[1][2][3][4] Temperatures that are too high can lead to enzyme denaturation, while temperatures that are too low will decrease the reaction rate.
-
Solution: Verify the optimal temperature for your specific lipase (B570770) and ensure your reaction setup maintains this temperature consistently.
-
-
Incorrect Substrate Molar Ratio: The molar ratio of triglycerides (or fatty acids) to glycerol (B35011) is a critical parameter. An excess of glycerol can sometimes inhibit lipase activity.[5][6] A common optimal ratio for glycerolysis is 2:1 (oil:glycerol).[1][3] For esterification reactions, different ratios may be optimal.
-
Solution: Optimize the substrate molar ratio through a series of small-scale experiments to find the ideal balance for your specific substrates and enzyme.
-
-
Inadequate Mixing: In a solvent-free system, efficient mixing is crucial to ensure proper contact between the immiscible substrates (oil and glycerol) and the enzyme.
-
Solution: Increase the stirring speed. A magnetic stirring speed of around 500 rpm has been shown to be effective.[7]
-
-
Presence of Water: While a minimal amount of water is necessary for enzyme activity, excess water can shift the reaction equilibrium towards hydrolysis, breaking down the desired diglycerides.[8][9]
-
Enzyme Inhibition: High concentrations of substrates, particularly glycerol, can inhibit enzyme activity.[5][6]
-
Solution: Employ a fed-batch strategy for glycerol addition to maintain a low concentration in the reaction mixture.[5]
-
Q2: The reaction has started, but the conversion of triglycerides (TAG) has stalled. What could be the issue?
Stalled reactions are often a sign of enzyme deactivation or a shift in reaction equilibrium.
Potential Causes and Solutions:
-
Enzyme Deactivation: Over time, enzymes can lose activity due to factors like thermal stress or poisoning by impurities in the substrates.
-
Solution: Ensure high-purity substrates are used. If using an immobilized enzyme, consider the possibility of enzyme leaching from the support. Re-evaluate the reaction temperature to ensure it is within the enzyme's stable range.
-
-
Product Inhibition: The accumulation of products, including monoglycerides (B3428702) (MAG) and diglycerides (DAG), can sometimes inhibit the enzyme.
-
Equilibrium Has Been Reached: Enzymatic reactions are reversible. The reaction may have simply reached its equilibrium point under the current conditions.
Q3: I am observing a high concentration of monoglycerides (MAG) instead of the desired diglycerides (DAG). How can I improve selectivity?
The product distribution between MAGs and DAGs is influenced by the enzyme's specificity and the reaction conditions.
Potential Causes and Solutions:
-
Enzyme Specificity: Some lipases have a higher propensity to produce monoglycerides. 1,3-specific lipases are often used to promote the formation of 1,3-DAG.[1][3]
-
Reaction Time: The composition of the reaction mixture changes over time. Shorter reaction times may favor the formation of monoglycerides, while longer times allow for the conversion of monoglycerides to diglycerides.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for enzymatic diglyceride synthesis?
The optimal temperature can vary depending on the specific lipase used, but a common range is between 50°C and 70°C. For instance, a maximum production of 59.8% DAG was achieved at 50°C using TLIM as a biocatalyst.[1][3] Another study found optimal conditions at 65°C for 2 hours followed by 45°C for 8 hours using Lipozyme RMIM.[7]
Q2: How does the substrate molar ratio affect DAG synthesis?
The molar ratio of oil or fatty acids to glycerol is a critical factor. A stoichiometric molar ratio of 2:1 (sunflower oil:glycerol) was found to be optimal for DAG production using TLIM.[1][3] In another study using lard, a 1:1 molar ratio of lard to glycerol was optimal.[7] It is crucial to optimize this ratio for each specific system to maximize DAG yield and minimize the formation of by-products.
Q3: What role does water activity play in the reaction?
Water is essential for maintaining the catalytic activity of lipases. However, in synthesis reactions, excess water can promote the reverse reaction of hydrolysis, leading to a decrease in the yield of diglycerides.[8][9] Therefore, controlling the water activity in the reaction medium is crucial. This can be achieved by using a vacuum to remove water produced during the reaction or by adding molecular sieves.[1][3][10]
Q4: What are the advantages of using an immobilized enzyme?
Immobilized enzymes offer several advantages over their free counterparts, including:
-
Enhanced Stability: Immobilization can protect the enzyme from harsh reaction conditions, leading to a longer operational lifespan.[12][13]
-
Easy Separation and Reusability: Immobilized enzymes can be easily separated from the reaction mixture, simplifying product purification and allowing for the enzyme to be reused in subsequent batches, which reduces costs.[12][13]
-
Reduced Contamination: Using an immobilized enzyme minimizes protein contamination in the final product.[14]
Common methods for enzyme immobilization include adsorption, entrapment, covalent binding, and crosslinking.[12][13][15][16]
Q5: How can I purify the diglycerides from the final reaction mixture?
The reaction mixture typically contains unreacted triglycerides, monoglycerides, glycerol, and free fatty acids in addition to the desired diglycerides. Common purification methods include:
-
Molecular Distillation: This technique is effective for separating components based on their molecular weight and is often used to obtain high-purity DAG.[7][11]
-
Solvent Extraction: A method using an organic mixed solvent can be employed to precipitate and remove monoglycerides.[17]
-
Silica (B1680970) Gel Column Chromatography: This method can be used for further purification to achieve very high purity DAG.[6][18]
Data Presentation
Table 1: Optimal Reaction Conditions for Enzymatic Diglyceride Synthesis
| Parameter | Optimal Value | Enzyme/Substrate System | Reference |
| Temperature | 50°C | TLIM / Sunflower Oil | [1][3] |
| 37.96°C | ANL-MARE / Soy Sauce By-product Oil | [2] | |
| 65°C (2h) then 45°C (8h) | Lipozyme RMIM / Lard | [7] | |
| 70°C | Novozym 435 / Olive Oil | [4] | |
| Substrate Molar Ratio (Oil/Glycerol) | 2:1 | TLIM / Sunflower Oil | [1][3] |
| 1:1 | Lipozyme RMIM / Lard | [7] | |
| 6:1 (Glycerol/Olive Oil) | Novozym 435 / Olive Oil | [4] | |
| Enzyme Concentration | 10% (w/w) | TLIM / Sunflower Oil | [3] |
| 14:100 (w/w, enzyme:lard) | Lipozyme RMIM / Lard | [7] | |
| 9.0 wt% | Novozym 435 / Olive Oil | [4] | |
| Reaction Time | 5 hours | TLIM / Sunflower Oil | [1][3] |
| 2h at 65°C then 8h at 45°C | Lipozyme RMIM / Lard | [7] | |
| 2 hours | Novozym 435 / Olive Oil | [4] | |
| Vacuum | 756 mm of Hg | TLIM / Sunflower Oil | [1][3] |
| 566 mmHg | ANL-MARE / Soy Sauce By-product Oil | [2] |
Experimental Protocols
1. Enzymatic Glycerolysis for Diglyceride Synthesis
This protocol describes a general procedure for the synthesis of diglycerides via the glycerolysis of triglycerides using an immobilized lipase.
-
Materials:
-
Triglyceride source (e.g., sunflower oil, lard)
-
Glycerol (food grade)
-
Immobilized lipase (e.g., Lipozyme RM IM, Novozym 435)
-
Hexane (for sample analysis)
-
Diethyl ether (for sample analysis)
-
-
Equipment:
-
Jacketed glass reactor
-
Magnetic stirrer with heating capabilities
-
Vacuum pump
-
Temperature probe
-
-
Procedure:
-
Add the triglyceride source and glycerol to the reactor at the desired molar ratio (e.g., 2:1 oil:glycerol).
-
Begin stirring the mixture at a constant rate (e.g., 500 rpm) to ensure homogeneity.[7]
-
Heat the mixture to the optimal reaction temperature (e.g., 50-65°C) and allow it to equilibrate.
-
Add the immobilized lipase to the reaction mixture (e.g., 10-14% by weight of the oil).[3][7]
-
If applicable, apply a vacuum to the reactor to remove any water present and any water formed during the reaction.[1][3]
-
Maintain the reaction at the optimal temperature and stirring speed for the desired duration (e.g., 5-10 hours).
-
Periodically, take small aliquots of the reaction mixture for analysis to monitor the progress of the reaction.
-
Upon completion, stop the heating and stirring.
-
Separate the immobilized enzyme from the product mixture by filtration or centrifugation for potential reuse.
-
The resulting mixture of glycerides can then be purified.
-
2. Analysis of Diglyceride Content by High-Performance Thin-Layer Chromatography (HPTLC)
This protocol outlines a method for quantifying the amount of diglycerides in a sample.
-
Materials:
-
HPTLC plates (e.g., silica gel 60)
-
Developing solvent (e.g., a mixture of hexane, diethyl ether, and acetic acid)
-
Lipid standards (MAG, DAG, TAG, FFA)
-
Sample dissolved in a suitable solvent (e.g., chloroform/methanol mixture)
-
Visualizing reagent (e.g., phosphomolybdic acid solution)
-
-
Equipment:
-
HPTLC developing tank
-
Sample applicator
-
Densitometer/scanner
-
Heating plate or oven
-
-
Procedure:
-
Activate the HPTLC plate by heating it in an oven.
-
Spot known concentrations of the lipid standards and the reaction sample onto the plate using the sample applicator.
-
Place the plate in the developing tank containing the developing solvent.
-
Allow the solvent front to migrate up the plate.
-
Once the solvent front reaches the desired height, remove the plate and dry it.
-
Spray the plate with the visualizing reagent and heat it until the lipid spots become visible.
-
Quantify the spots using a densitometer by comparing the peak areas of the sample with those of the standards.
-
Visualizations
Caption: Experimental workflow for enzymatic synthesis of diglycerides.
Caption: Troubleshooting logic for low diglyceride yield.
References
- 1. Process optimization of enzyme catalyzed production of dietary diacylglycerol (DAG) using TLIM as biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of mono and diacylglycerols production from enzymatic glycerolysis in solvent-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Diacylglycerol from Lard by Enzymatic Glycerolysis and Its Compositional Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Water activity and substrate concentration effects on lipase activity. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Monoglyceride and diglyceride production through lipase-catalyzed glycerolysis and molecular distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. What Problems Arise When Enzymatic Synthesis of Structured Di- and Triglycerides Is Performed? | Semantic Scholar [semanticscholar.org]
- 15. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 17. KR100385625B1 - The isolation and purification method of high purity diglyceride - Google Patents [patents.google.com]
- 18. Frontiers | Immobilized Lipase in the Synthesis of High Purity Medium Chain Diacylglycerols Using a Bubble Column Reactor: Characterization and Application [frontiersin.org]
Technical Support Center: Preventing Lipid Oxidation During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing lipid oxidation during sample preparation. Find troubleshooting advice and answers to frequently asked questions to ensure the integrity and accuracy of your experimental results.
Troubleshooting Guides
This section provides solutions to common problems encountered during sample preparation that may indicate or lead to lipid oxidation.
Issue 1: High Peroxide Value (PV) or Thiobarbituric Acid Reactive Substances (TBARS) in Freshly Prepared Samples
-
Possible Causes:
-
Oxygen Exposure: The sample was likely exposed to atmospheric oxygen during homogenization, extraction, or other processing steps.[1][2][3]
-
Contaminated Glassware: Trace metal ions, such as iron and copper, on the surface of glassware can catalyze lipid oxidation.[1][2]
-
Solvent Impurities: Solvents may contain peroxides or other impurities that can initiate oxidation.[2]
-
Elevated Temperature: Processing samples at room temperature can accelerate oxidative reactions.[4][5][6][7]
-
-
Solutions:
-
Work under an Inert Atmosphere: Handle samples under a stream of nitrogen or argon gas to displace oxygen.[8] Use solvents that have been degassed by sparging with an inert gas.
-
Use High-Purity Reagents and Acid-Washed Glassware: Ensure all solvents are of high purity and free from peroxides. Wash glassware with an acid solution to remove any trace metal contaminants.
-
Maintain Low Temperatures: Keep samples on ice or in a cooling block throughout the entire preparation process.[9]
-
Add Antioxidants: Incorporate a suitable antioxidant into your extraction solvents.[10][11]
-
Issue 2: Appearance of Unexpected Peaks in Chromatograms (e.g., GC-MS, LC-MS)
-
Possible Causes:
-
Solutions:
-
Confirm Peak Identity: Use mass spectrometry to identify the chemical nature of the unexpected peaks. If they are confirmed as oxidation products, enhance your preventative measures (e.g., stricter anaerobic conditions, addition of antioxidants).
-
Run an Antioxidant Blank: Analyze a sample containing only the solvent and antioxidant to check for any interfering peaks. If interference is observed, consider using a different antioxidant or an alternative analytical method.
-
Optimize Storage Conditions: Ensure that processed samples are stored at or below -20°C under an inert atmosphere and protected from light prior to analysis.[1][13]
-
Issue 3: Inconsistent Results Between Sample Replicates
-
Possible Causes:
-
Variable Exposure to Oxygen and Light: Inconsistent handling of replicates can lead to different levels of oxidation.
-
Inconsistent Temperature Control: Fluctuations in temperature between sample preparations can affect the rate of oxidation.[7]
-
Non-Homogeneous Addition of Antioxidants: If an antioxidant is not uniformly distributed in the solvent, it will not provide consistent protection.
-
-
Solutions:
-
Standardize the Protocol: Ensure every step of the sample preparation protocol is performed identically for all replicates. This includes timing, equipment used, and environmental conditions.
-
Prepare a Master Mix: When using antioxidants, prepare a stock solution and add it to the main solvent batch to ensure a consistent concentration across all samples.[2]
-
Control Environmental Factors: Work in a designated area with controlled lighting and temperature. Wrap sample tubes in aluminum foil to protect them from light.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that promote lipid oxidation?
The primary drivers of lipid oxidation are exposure to oxygen, light, and elevated temperatures.[1][3][14] The presence of metal ions can also act as catalysts.[1][2]
Q2: At what temperature should I store my lipid samples and extracts?
For short-term storage, samples should be kept on ice. For long-term storage, lipid extracts should be stored at -20°C or, for highly unsaturated lipids, at -80°C to minimize degradation.[1][2] It is also crucial to store them in an environment free of oxygen and light.[1]
Q3: How can I minimize enzymatic activity that can lead to lipid degradation?
Enzymatic activity can be quenched by several methods. Rapidly freezing the sample in liquid nitrogen (flash-freezing) is a common technique. Alternatively, homogenization in cold organic solvents like methanol (B129727) can effectively halt enzymatic processes.[1] In some cases, for instance with tissue samples where adding antioxidants is difficult, heat treatment can be used to denature lipases.
Q4: Which antioxidants are commonly used, and at what concentration?
Butylated hydroxytoluene (BHT) is a widely used synthetic antioxidant for lipid samples.[10][11] It is typically added to organic solvents at a concentration of 0.01-0.1%.[2] Natural antioxidants like tocopherols (B72186) (Vitamin E) can also be used.[2] The choice of antioxidant may depend on the specific lipids being analyzed and the downstream analytical techniques.
Q5: Is it acceptable to repeatedly freeze and thaw my lipid samples?
It is highly recommended to limit the number of freeze-thaw cycles. Each cycle can introduce variability and potentially increase the degradation of lipids.[1] It is best to aliquot samples into smaller, single-use volumes before freezing.
Q6: What type of containers should I use for storing lipid extracts?
Lipid extracts in organic solvents should be stored in glass containers with Teflon-lined caps (B75204) to prevent leaching of plasticizers, which can contaminate the sample and interfere with analysis.[13][15] For light-sensitive lipids, amber glass vials are recommended.
Quantitative Data Summary
The following tables summarize key quantitative parameters for preventing lipid oxidation.
Table 1: Recommended Storage Temperatures for Lipid Samples
| Storage Duration | Recommended Temperature | Rationale |
| During Preparation | On ice (~0-4°C) | Slows down enzymatic activity and chemical reactions.[1] |
| Short-Term (hours to days) | -20°C | Significantly reduces the rate of oxidation and enzymatic degradation for most lipids.[1] |
| Long-Term (weeks to months) | -80°C | Provides the best protection against degradation, especially for polyunsaturated fatty acids (PUFAs).[1][2] |
Table 2: Common Antioxidants and Their Working Concentrations
| Antioxidant | Common Abbreviation | Typical Working Concentration | Primary Mechanism |
| Butylated Hydroxytoluene | BHT | 0.01% - 0.1% (w/v) | Free radical scavenger.[2][10] |
| Butylated Hydroxyanisole | BHA | 0.01% - 0.1% (w/v) | Free radical scavenger.[2] |
| Tocopherols (Vitamin E) | - | Varies by application | Terminates lipid peroxidation chain reactions.[2] |
| Ethylenediaminetetraacetic acid | EDTA | ~2 mM | Chelates metal ions that catalyze oxidation.[15] |
Experimental Protocols
Protocol 1: Modified Folch Method for Lipid Extraction with Antioxidant Protection
This protocol describes a standard method for extracting lipids from biological samples while minimizing oxidation.
-
Homogenization:
-
Weigh the frozen tissue or cell pellet.
-
Homogenize the sample in a 2:1 (v/v) mixture of chloroform:methanol, using 20 mL of solvent per gram of tissue. Perform this step on ice.
-
To the solvent mixture, add BHT to a final concentration of 0.05%.
-
-
Phase Separation:
-
After homogenization, add 0.2 volumes of 0.9% NaCl solution to the mixture.
-
Vortex the mixture thoroughly for 2 minutes.
-
Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the layers.[15]
-
-
Lipid Collection:
-
The lower layer contains the lipids dissolved in chloroform. Carefully collect this layer using a glass Pasteur pipette, avoiding the upper aqueous layer and the protein interface.
-
-
Drying and Storage:
Visualizations
Caption: Free radical chain reaction of lipid oxidation.
Caption: Workflow for lipid sample preparation with oxidation prevention.
Caption: Troubleshooting flowchart for lipid analysis issues.
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. oratiafarmersmarket.co.nz [oratiafarmersmarket.co.nz]
- 4. Effect of roasting temperature on lipid and protein oxidation and amino acid residue side chain modification of beef patties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of roasting temperature on lipid and protein oxidation and amino acid residue side chain modification of beef patties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing [frontiersin.org]
- 7. Effect of storage temperature on lipid oxidation and changes in nutrient contents in peanuts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
- 9. ANALYSIS OF LIPIDS [people.umass.edu]
- 10. mdpi.com [mdpi.com]
- 11. aquaculture.ugent.be [aquaculture.ugent.be]
- 12. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. avantiresearch.com [avantiresearch.com]
- 14. ijirset.com [ijirset.com]
- 15. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
calibration curve issues in diglyceride quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of diglycerides.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for diglyceride quantification is non-linear. What are the potential causes and how can I fix it?
A1: Non-linear calibration curves are a common issue in chromatographic analysis. The primary causes can be categorized as analyte-related, system-related, or data processing-related.
Troubleshooting Non-Linear Calibration Curves:
-
Analyte-Related Issues:
-
High Concentrations: At high concentrations, detector saturation can occur, leading to a plateau in the signal response.
-
Solution: Extend the calibration curve to include higher concentration standards to identify the saturation point. If saturation is observed, either dilute the samples to fall within the linear range or use a quadratic calibration curve fit.
-
-
Analyte Instability: Diglycerides can be prone to degradation, especially at high temperatures in the GC inlet.
-
Solution: Ensure proper sample handling and storage. Use a lower inlet temperature if possible, without compromising volatilization.
-
-
-
System-Related Issues:
-
Active Sites: Active sites in the GC inlet liner, column, or detector can cause adsorption of the analyte, leading to peak tailing and non-linearity, particularly at lower concentrations.[1]
-
Solution: Use deactivated inlet liners and high-quality, inert GC columns. Regularly perform inlet maintenance, including replacing the liner and septum.
-
-
Matrix Effects (LC-MS): Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, affecting the linearity of the response.[2][3]
-
-
Data Processing-Related Issues:
-
Incorrect Integration: Inconsistent peak integration across the calibration range can introduce non-linearity.
-
Solution: Manually review the integration of each peak in the calibration curve and adjust integration parameters as necessary to ensure consistency.
-
-
Inappropriate Curve Fit: Forcing a linear regression on data that is inherently non-linear will result in a poor fit.
-
Solution: If the non-linearity is reproducible and expected, use a non-linear regression model, such as a quadratic fit.[4]
-
-
Q2: I am observing poor reproducibility in my diglyceride quantification. How can I identify and resolve the source of the variability?
A2: Poor reproducibility can stem from inconsistencies in sample preparation, instrument performance, or data analysis. A systematic approach is necessary to pinpoint the source of the problem.
Troubleshooting Poor Reproducibility:
-
Sample Preparation:
-
Inconsistent Derivatization: Incomplete or variable derivatization will lead to inconsistent results.
-
Solution: Optimize the derivatization reaction conditions (temperature, time, reagent concentration) to ensure complete and reproducible derivatization.[5] Ensure that all samples and standards are treated identically.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes for standards and internal standards, is a major source of error.
-
Solution: Use calibrated pipettes and proper pipetting techniques. Prepare larger volumes of stock solutions to minimize the impact of small pipetting errors.
-
-
Sample Homogeneity: If the sample is not homogeneous, different aliquots will have different concentrations of the analyte.
-
Solution: Ensure thorough mixing of samples before taking an aliquot.
-
-
-
Instrument Performance:
-
Injection Volume Variability: An inconsistent injection volume from the autosampler will lead to proportional variability in peak areas.
-
Solution: Perform a series of injections of the same standard to check the reproducibility of the autosampler. If the relative standard deviation (RSD) is high, service the autosampler.
-
-
Fluctuations in GC or MS Conditions: Variations in oven temperature, gas flow rates, or detector sensitivity can affect results.
-
Solution: Regularly perform system suitability tests to ensure the instrument is performing within specifications.
-
-
-
Data Analysis:
-
Inconsistent Peak Integration: As with non-linearity, inconsistent integration can lead to poor reproducibility.
-
Solution: Establish and consistently apply a single set of integration parameters for all chromatograms in a batch.
-
-
Q3: My diglyceride peaks are tailing. What is causing this and what can I do to improve the peak shape?
A3: Peak tailing is often a sign of undesirable interactions between the analyte and the chromatographic system.[1][6]
Troubleshooting Peak Tailing:
-
Active Sites: Polar analytes like underivatized diglycerides can interact with active silanol (B1196071) groups in the GC inlet liner or on the column, causing peak tailing.[1]
-
Solution:
-
Use a deactivated inlet liner.
-
Ensure complete derivatization of the diglycerides.
-
Trim the front end of the GC column to remove accumulated non-volatile residues and active sites.
-
Use a highly inert GC column.
-
-
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting or tailing.[1]
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can create dead volume, leading to peak tailing.[6]
-
Solution: Ensure a clean, 90-degree cut of the column and install it according to the manufacturer's instructions.
-
Q4: I am seeing ghost peaks in my chromatograms. Where are they coming from and how do I get rid of them?
A4: Ghost peaks are unexpected peaks that appear in your chromatograms, often in blank injections. They are typically caused by contamination or carryover.
Troubleshooting Ghost Peaks:
-
Carryover from Previous Injections: High-boiling point compounds from a previous, more concentrated sample can slowly elute in subsequent runs.
-
Solution: Run a solvent blank after a high-concentration sample to check for carryover. Increase the final oven temperature or hold time of your GC method to ensure all compounds elute.
-
-
Contamination:
-
Septum Bleed: Pieces of the inlet septum can fall into the hot liner and release volatile compounds.
-
Solution: Use high-quality, low-bleed septa and change them regularly.
-
-
Contaminated Syringe: The autosampler syringe can carry over residue from previous injections.
-
Solution: Optimize the syringe wash steps with appropriate solvents.
-
-
Contaminated Gas Lines or Traps: Impurities in the carrier gas or from saturated traps can appear as ghost peaks.
-
Solution: Use high-purity gases and ensure that gas purifiers and traps are replaced regularly.
-
-
Quantitative Data Summary
The following tables provide typical performance data for diglyceride quantification methods. Note that actual performance will vary depending on the specific analytes, matrix, instrumentation, and method parameters.
Table 1: Typical Calibration Curve Parameters for Diglyceride Analysis by GC-MS
| Diglyceride | Linearity Range (µg/mL) | Slope | Intercept | R² |
| 1,2-Dipalmitin | 0.5 - 100 | 15000 | 2500 | >0.995 |
| 1,3-Dipalmitin | 0.5 - 100 | 14800 | 2800 | >0.995 |
| 1,2-Diolein | 0.5 - 100 | 18000 | 3200 | >0.996 |
| 1,3-Diolein | 0.5 - 100 | 17500 | 3500 | >0.996 |
Table 2: Recovery of Diglycerides from Human Plasma using Solid-Phase Extraction (SPE) [7]
| Lipid Class | Average Recovery (%) |
| Diacylglycerols (DG) | 82-88 |
| Triacylglycerols (TG) | 82-88 |
| Free Fatty Acids (FA) | ~100 |
| Phosphatidylcholine (PC) | ~74 |
Note: Recovery rates can be influenced by the non-polar nature of diglycerides and their association with lipoprotein particles in plasma.[7]
Table 3: Intra-day and Inter-day Precision for Diglyceride Quantification by LC-MS/MS
| Analyte | Concentration (µg/mL) | Intra-day RSD (%) | Inter-day RSD (%) |
| 1,2-Dipalmitin | 1 | 5.2 | 8.5 |
| 50 | 3.1 | 5.8 | |
| 1,3-Diolein | 1 | 6.8 | 9.2 |
| 50 | 4.5 | 7.1 |
Experimental Protocols
Protocol 1: GC-MS Quantification of Diglycerides in Edible Oil
This protocol describes the analysis of 1,2- and 1,3-diglycerides in edible oils after derivatization.
1. Sample Preparation and Derivatization:
- Weigh approximately 10 mg of the oil sample into a 2 mL glass vial.
- Add 100 µL of an internal standard solution (e.g., 1,2-diheptadecanoin in pyridine).
- Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.
- Cap the vial tightly and heat at 70°C for 30 minutes.
- Cool to room temperature. The sample is now ready for GC-MS analysis.
2. GC-MS Parameters:
- GC System: Agilent 7890B GC (or equivalent)
- Column: Rxi-65TG (30 m x 0.25 mm, 0.1 µm film thickness) or equivalent
- Inlet: Split/splitless, operated in splitless mode at 340°C
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Oven Program:
- Initial temperature: 200°C, hold for 1 min
- Ramp 1: 15°C/min to 340°C, hold for 10 min
- MS System: Agilent 5977B MSD (or equivalent)
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM)
Protocol 2: Solid-Phase Extraction (SPE) of Diglycerides from Plasma [7]
This protocol details the isolation of diglycerides from plasma samples for subsequent analysis.
1. Lipid Extraction:
- To 100 µL of plasma, add a known amount of a suitable internal standard.
- Add 1 mL of chloroform:methanol (2:1, v/v) and vortex vigorously.
- Centrifuge at 3000 x g for 10 minutes.
- Collect the lower organic layer.
- Evaporate the solvent under a stream of nitrogen.
- Reconstitute the lipid extract in 1 mL of hexane.
2. SPE Procedure:
- Condition an aminopropyl SPE cartridge with 3 mL of hexane.
- Load the reconstituted lipid extract onto the cartridge.
- Wash the cartridge with 3 mL of hexane:ethyl acetate (B1210297) (9:1, v/v) to elute neutral lipids. Discard this fraction.
- Elute the diglycerides with 5 mL of hexane:ethyl acetate (8:2, v/v).[7]
- Evaporate the eluate under nitrogen and reconstitute in a suitable solvent for analysis.
Visual Troubleshooting Guides
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 4. Evaluation of Calibration Equations by Using Regression Analysis: An Example of Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Matrix Effects in 1,3-DAG Lipidomics Analysis
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the lipidomics analysis of 1,3-diacylglycerol (1,3-DAG).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 1,3-DAG?
A1: Matrix effects are the interference of co-eluting compounds from a biological sample with the ionization of a target analyte, such as 1,3-DAG, in a mass spectrometer's ion source.[1][2] This interference can either suppress or enhance the analyte's signal, leading to inaccurate, irreproducible, and unreliable quantification.[1][3][4] Given that 1,3-DAGs are neutral lipids with inherently low ionization efficiency, they are particularly vulnerable to signal suppression from more abundant species.[5]
Q2: What are the most common sources of matrix effects in lipid extracts from biological samples?
A2: In biological matrices like plasma, serum, and tissue homogenates, phospholipids (B1166683) are the most significant cause of matrix effects, particularly ion suppression when using electrospray ionization (ESI).[6][7] Due to their high abundance and amphipathic nature, phospholipids often co-extract and co-elute with target analytes like 1,3-DAG, competing for ionization and reducing analytical sensitivity.[6]
Q3: How can I determine if my 1,3-DAG analysis is being affected by matrix effects?
A3: Common indicators of significant matrix effects include poor reproducibility between replicate injections, low or inconsistent analyte recovery, and a significant discrepancy between calibration curves prepared in a clean solvent versus those prepared in a sample matrix (matrix-matched).[8] A more systematic way to evaluate matrix effects is through a post-extraction spiking experiment, which quantitatively measures the degree of ion suppression or enhancement.[2][9]
Q4: What is the most effective strategy to minimize matrix effects for 1,3-DAG analysis?
A4: A multi-faceted approach is most effective. The cornerstone of this strategy is a rigorous sample preparation procedure designed to selectively remove phospholipids.[1][10] This is often combined with optimized chromatographic separation to resolve 1,3-DAG from any remaining interferences and the use of a suitable internal standard to correct for variability.[11]
Q5: How does a Stable Isotope-Labeled Internal Standard (SIL-IS) help correct for matrix effects?
A5: A SIL-IS is considered the gold standard for quantitative mass spectrometry. It is a version of the analyte where some atoms have been replaced with their heavy isotopes (e.g., ¹³C or ²H). A SIL-IS is chemically identical to the analyte, meaning it has the same extraction efficiency and chromatographic retention time, and experiences the exact same degree of ion suppression or enhancement.[4][12] By adding a known amount of SIL-IS to the sample at the very beginning of the workflow, the ratio of the analyte's signal to the SIL-IS's signal can be used to calculate the analyte's concentration, accurately correcting for both sample loss and matrix effects.
Troubleshooting Guide
This guide provides solutions to common problems encountered during 1,3-DAG analysis that may be indicative of matrix effects.
Issue 1: High Variability and Poor Reproducibility in Replicate Injections
Possible Cause: Inconsistent matrix effects between injections are a primary cause of poor reproducibility. Co-eluting endogenous components can erratically suppress or enhance the ionization of 1,3-DAG, leading to significant variations in signal intensity.[4]
Caption: Troubleshooting workflow for poor reproducibility.
Troubleshooting Steps:
-
Quantify Matrix Effects: Perform a post-extraction spike experiment (see Protocol 3) to confirm the presence and magnitude of matrix effects.
-
Improve Sample Cleanup: If matrix effects are significant, enhance your sample preparation. Simple protein precipitation is often insufficient for removing phospholipids.[10] Implement more effective techniques like Solid-Phase Extraction (SPE) with phospholipid removal plates or a specialized Liquid-Liquid Extraction (LLE) protocol.[6][13][14]
-
Optimize Chromatography: Adjust your LC gradient to better separate the 1,3-DAG peaks from the regions where phospholipids typically elute.
-
Use an Appropriate Internal Standard: If not already in use, incorporate a stable isotope-labeled (SIL) or a structurally similar odd-chain 1,3-DAG internal standard to normalize the signal and correct for variations.[4][15]
-
Check System Stability: If matrix effects are minimal, investigate other sources of variability such as LC pump performance, injector precision, and ion source stability.
Issue 2: Low Analyte Signal and Poor Sensitivity for 1,3-DAG
Possible Cause: Severe ion suppression is a primary cause of reduced sensitivity in LC-MS analysis.[4] Abundant, co-eluting phospholipids can drastically suppress the ionization of your target 1,3-DAG analytes, potentially pushing their signal below the instrument's limit of detection.
Troubleshooting Steps:
-
Evaluate Phospholipid Carryover: Monitor for characteristic phospholipid ions (e.g., precursor ion scan for m/z 184 in positive mode for phosphocholines) in your blank-matrix extracts to confirm their presence.
-
Implement Aggressive Phospholipid Removal: The most direct way to boost the 1,3-DAG signal is to remove the interfering phospholipids. Techniques that offer >99% removal, such as specialized SPE plates or fluorous biphasic LLE, are highly recommended.[6][13][14]
-
Consider Analyte Derivatization: Derivatizing the hydroxyl groups of 1,3-DAG can significantly improve its ionization efficiency, leading to a substantial increase in signal intensity and moving its retention time away from interfering species.[5][16]
-
Optimize Ion Source Parameters: Methodically tune source parameters (e.g., gas flows, temperatures, voltages) to maximize the signal for your specific 1,3-DAG species while minimizing the influence of background ions.
-
Dilute the Sample: As a simple first step, try diluting the final extract. This reduces the concentration of all matrix components and can sometimes alleviate severe suppression, paradoxically increasing the analyte signal.[17][18]
General Workflow for Minimizing Matrix Effects
The following workflow illustrates the key stages for developing a robust method for 1,3-DAG analysis that proactively minimizes matrix effects.
Caption: Recommended workflow for accurate 1,3-DAG analysis.
Data Summary Tables
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Technique | Typical Phospholipid Removal Efficiency | Analyte Recovery | Throughput | Notes |
| Protein Precipitation (PPT) | Low (<50%) | Variable | High | Not recommended due to significant residual phospholipids and high matrix effects.[10] |
| Liquid-Liquid Extraction (LLE) | Moderate to High (70-99+%) | Good, but can be low for polar analytes.[10] | Moderate | Can be highly effective if optimized (e.g., fluorous biphasic LLE removes >99.9% of phospholipids).[13][14] |
| Solid-Phase Extraction (SPE) | High (>95%) | Good to Excellent | High (96-well format) | Mixed-mode and specialized phospholipid removal sorbents are very effective and reproducible.[6][10] |
Table 2: Selection of Internal Standards for 1,3-DAG Analysis
| Internal Standard Type | Example | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) | 1,3-dipalmitoyl(¹³C₃₂)-glycerol | Co-elutes and corrects perfectly for matrix effects and recovery. The "gold standard".[12] | Can be expensive and not always commercially available for all specific DAG species. |
| Odd-Chain Analog | 1,3-dipentadecanoyl-glycerol (1,3-di-C15:0) | Commercially available and structurally similar to endogenous DAGs.[15][16] | May not have identical chromatographic behavior or ionization response as all target DAGs. |
| Structural Analog | 1,2-dipalmitoyl-glycerol | Can be used if a 1,3-isomer is unavailable. | Positional isomers have different fragmentation patterns and may have slightly different retention times.[16] |
Detailed Experimental Protocols
Protocol 1: Phospholipid Removal using Solid-Phase Extraction (SPE)
This protocol describes a general procedure for using a phospholipid removal SPE plate (e.g., HybridSPE-Phospholipid). Always consult the specific manufacturer's instructions.
Materials:
-
Plasma sample
-
Internal standard working solution (e.g., 1,3-di-C15:0 DAG in methanol)
-
Acetonitrile (ACN) with 1% formic acid
-
Phospholipid removal SPE 96-well plate
-
Vacuum manifold
-
Collection plate
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Protein Precipitation: Add 300 µL of cold ACN with 1% formic acid. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
SPE Loading: Place the phospholipid removal SPE plate on a vacuum manifold with a collection plate underneath. Load the supernatant from the previous step directly onto the SPE plate.
-
Elution: Apply a gentle vacuum (~10 in. Hg) to pull the sample through the sorbent. The eluate, now depleted of phospholipids, is collected.[1] No conditioning or wash steps are typically required.
-
Evaporation and Reconstitution: Evaporate the collected eluate to dryness under a stream of nitrogen at 40°C.
-
Analysis: Reconstitute the dried residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Fluorous Biphasic Liquid-Liquid Extraction for DAG Purification
This protocol is adapted from a method demonstrated to achieve >99.9% phospholipid removal for DAG analysis.[13][14]
Materials:
-
Plasma lipid extract (e.g., from a Bligh-Dyer extraction)
-
Tetradecafluorohexane (fluorous solvent)
-
Chloroform/Methanol/Water
-
Perfluoropolyethercarboxylic acid-lanthanum(III) salt complex
Procedure:
-
Initial Extraction: Perform a primary lipid extraction on the plasma sample using a standard method like Bligh-Dyer. Resuspend the dried lipid extract in a non-fluorous solvent mixture (e.g., chloroform/methanol).
-
Complex Formation: Add the perfluoropolyethercarboxylic acid-lanthanum(III) salt to the lipid extract. This complex selectively binds to the phosphate (B84403) headgroup of phospholipids.
-
Fluorous Phase Extraction: Add the fluorous solvent (tetradecafluorohexane) to the mixture and vortex thoroughly.
-
Phase Separation: Centrifuge to separate the two phases. The phospholipids, bound to the fluorous-tagged complex, will partition into the lower fluorous solvent layer.
-
Collection: Carefully collect the upper, non-fluorous layer, which contains the purified DAGs.
-
Analysis: The collected solvent containing the DAGs can be directly injected or evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.[13][14]
Protocol 3: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the calculation of the matrix factor (MF) to determine the extent of ion suppression or enhancement.
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare your 1,3-DAG standards at a known concentration (e.g., mid-range of your calibration curve) in the final mobile phase reconstitution solvent.
-
Set B (Blank Matrix Extract): Process a blank matrix sample (e.g., water or saline in place of plasma) through the entire extraction procedure (Protocol 1 or 2). Analyze this to ensure it is free of the target analyte.
-
Set C (Post-Spiked Matrix): Take the processed blank matrix extract from Set B and spike it with the 1,3-DAG standard to the same final concentration as in Set A.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation: Calculate the Matrix Factor (MF) using the mean peak areas from each set:
MF (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
MF < 100% indicates ion suppression.
-
MF > 100% indicates ion enhancement.
-
An MF between 85% and 115% is often considered acceptable, but this can vary by application.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ovid.com [ovid.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 12. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 13. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Intramyocellular diacylglycerol concentrations and [U-13C]palmitate isotopic enrichment measured by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of 1,3-Dilinoelaidoyl Glycerol and 1,2-Dilinoelaidoyl Glycerol in Cellular Signaling
For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid second messengers is paramount for elucidating cellular signaling pathways and developing targeted therapeutics. Diacylglycerols (DAGs), key players in signal transduction, exist as stereoisomers with distinct biological activities. This guide provides an objective comparison of the functional and metabolic differences between 1,3-Dilinoelaidoyl glycerol (B35011) and 1,2-Dilinoelaidoyl glycerol, supported by established principles and experimental data from analogous compounds.
The primary functional distinction between these two molecules lies in their stereochemistry, which dictates their ability to act as second messengers, particularly in the activation of Protein Kinase C (PKC). The sn-1,2 configuration is the biologically active form for PKC activation, while the sn-1,3 isomer is generally considered inactive in this signaling cascade and serves primarily as a metabolic intermediate.[1]
Core Functional Differences: Signaling vs. Metabolism
-
1,2-Dilinoelaidoyl Glycerol (a sn-1,2-DAG): The Signaling Mediator As a sn-1,2-diacylglycerol, 1,2-Dilinoelaidoyl glycerol is predicted to be a potent activator of conventional and novel PKC isoforms. This activation is a critical step in numerous signal transduction pathways that regulate fundamental cellular processes such as proliferation, differentiation, and apoptosis.[1] The two linoelaidoyl chains at the sn-1 and sn-2 positions of the glycerol backbone allow it to bind to the C1 domain of PKC, leading to its activation at the cell membrane.[1]
-
1,3-Dilinoelaidoyl Glycerol (a sn-1,3-DAG): The Metabolic Intermediate In stark contrast, this compound, with linoelaidic acid at the sn-1 and sn-3 positions, is not a physiological activator of PKC.[1] Its primary role within the cell is as an intermediate in the synthesis and catabolism of triacylglycerols (TAGs).[1] Certain lipases can produce 1,3-DAGs through the hydrolysis of TAGs.[1] Due to its inability to effectively bind to the C1 domain of PKC, this compound does not participate in the same signal transduction pathways as its sn-1,2 counterpart.[1]
Quantitative Data Comparison
Direct quantitative data comparing the PKC activation of this compound and 1,2-Dilinoelaidoyl glycerol is scarce in publicly available literature. However, studies on analogous diacylglycerol isomers consistently demonstrate the signaling incompetence of the 1,3-isomer.
A comparative study on the activation of PKCα by different diacylglycerol isomers revealed that 1,2-diacylglycerols have a considerably higher activating capacity than 1,3-diacylglycerols in mixed micelles and vesicles.[2] For instance, 1,2-sn-dioleoylglycerol (1,2-DOG) was more effective than 1,3-dioleoylglycerol (1,3-DOG) in promoting PKCα binding to vesicles.[2] While specific EC50 values for the linoelaidoyl species are not available, the general principle of sn-1,2-DAGs being potent activators and sn-1,3-DAGs being inactive holds true.
The table below summarizes the expected activity profile based on the well-established roles of sn-1,2 and sn-1,3 diacylglycerol isomers.
| Feature | 1,2-Dilinoelaidoyl Glycerol (Predicted) | This compound |
| Primary Role | Second Messenger[1] | Metabolic Intermediate[1] |
| Protein Kinase C (PKC) Activation | Potent Activator[1] | Inactive or Very Weak Activator[1][2] |
| Binding to PKC C1 Domain | High Affinity[1] | Very Low to No Affinity[1] |
| Metabolic Fate | Substrate for Diacylglycerol Kinases (DGKs) and Diacylglycerol Lipases.[3] | Preferred substrate for Diacylglycerol-O-acyltransferase 2 (DGAT2) for triglyceride synthesis.[4] |
Signaling Pathways and Metabolic Fate
The differential activities of 1,2- and this compound stem from their distinct roles in cellular pathways.
1,2-Dilinoelaidoyl Glycerol Signaling Pathway:
1,2-diacylglycerols are generated at the plasma membrane following the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[1] This process is initiated by the activation of various cell surface receptors. The resulting 1,2-DAG remains in the membrane and acts as a docking site for PKC, leading to its activation and the subsequent phosphorylation of downstream target proteins.
Metabolic Pathways of 1,2- and 1,3-Diacylglycerol Isomers:
The metabolic fates of 1,2- and 1,3-diacylglycerols are distinct and handled by different enzymes. sn-1,2-DAGs can be phosphorylated by diacylglycerol kinases (DGKs) to form phosphatidic acid or further hydrolyzed. In contrast, sn-1,3-DAGs are preferentially utilized by enzymes like diacylglycerol-O-acyltransferase 2 (DGAT2) for the synthesis of triglycerides, effectively channeling them into energy storage pathways.[4]
Experimental Protocols
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol is designed to directly measure the effect of diacylglycerol isomers on the activity of purified PKC isoforms by quantifying the phosphorylation of a specific substrate.
Materials:
-
Purified PKC isozyme
-
1,2-Dilinoelaidoyl glycerol and this compound
-
PKC substrate peptide
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)
-
Stop solution (e.g., 75 mM H₃PO₄)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Preparation of Lipid Vesicles:
-
In a glass tube, combine phosphatidylserine and the diacylglycerol isomer (1,2- or this compound) in chloroform (B151607) at the desired molar ratio.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in assay buffer by vortexing or sonication to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, lipid vesicles, PKC substrate peptide, and the purified PKC isozyme.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a defined period (e.g., 10 minutes).
-
-
Stopping the Reaction and Quantification:
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of the enzyme (e.g., in pmol of phosphate (B84403) incorporated per minute per mg of enzyme) for each condition.
-
Compare the activity in the presence of 1,2-Dilinoelaidoyl glycerol to that with this compound and a no-DAG control.
-
Conclusion
The structural isomerism of diacylglycerols is a critical determinant of their biological function. While 1,2-Dilinoelaidoyl glycerol is poised to act as a significant signaling molecule through the activation of Protein Kinase C, this compound is expected to be biologically inert in this context, primarily serving as a metabolic intermediate. For researchers investigating cellular signaling pathways involving PKC, it is crucial to use the biologically active sn-1,2 isomer. Conversely, this compound can serve as an essential negative control to ensure that the observed effects are specifically due to the signaling-competent structure of the diacylglycerol. This understanding is fundamental for the accurate interpretation of experimental results and for the development of therapeutics targeting lipid-mediated signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1,3-Diacylglycerols: Enzymatic vs. Chemical Routes
For researchers, scientists, and drug development professionals, the synthesis of 1,3-diacylglycerols (1,3-DAGs) is a critical process, driven by their significant roles as surfactants, in drug delivery, and as functional food ingredients. The choice between enzymatic and chemical synthesis pathways is a crucial one, with each offering a distinct set of advantages and disadvantages in terms of efficiency, cost, and environmental impact. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols.
At a Glance: Key Differences Between Enzymatic and Chemical Synthesis
| Feature | Enzymatic Synthesis | Chemical Synthesis |
| Specificity | High (typically sn-1,3 specific lipases are used) | Low (can lead to a mixture of isomers) |
| Reaction Conditions | Mild (lower temperatures, neutral pH) | Harsh (high temperatures, use of strong acids/bases) |
| Byproducts | Minimal, mainly water | Often produces unwanted side products |
| Catalyst | Reusable enzymes (lipases) | Often stoichiometric and toxic reagents |
| Environmental Impact | Generally considered "greener" and more sustainable | Can involve hazardous solvents and catalysts |
| Yield & Purity | Can achieve high yields and purity with optimization | Yields can be variable and purification is often complex |
| Cost | Enzyme cost can be a factor, but reusability mitigates this | Reagent and solvent costs, plus waste disposal, can be high |
Performance Data: A Quantitative Comparison
The following tables summarize quantitative data from various studies, offering a direct comparison of the performance of enzymatic and chemical synthesis methods for 1,3-diacylglycerols.
Table 1: Enzymatic Synthesis of 1,3-Diacylglycerols
| Fatty Acid | Enzyme | Reaction Time (h) | Temperature (°C) | Yield of 1,3-DAG (%) | Purity of 1,3-DAG (%) | Reference |
| Lauric Acid | Lipozyme RM IM | 3 | 50 | 80.3 | 99.1 (after purification) | [1][2] |
| Caprylic Acid | Lipozyme RM IM | 8 | 25 | 84.6 | 98.5 (after purification) | [3][4] |
| Capric Acid | Lipozyme RM IM | - | - | 84.4 | 99.2 (after purification) | [2][3][4] |
| Palmitic Acid | Lipozyme RM IM | - | - | - | 99.5 (after purification) | [1][2] |
| Stearic Acid | Lipozyme RM IM | - | - | - | 99.4 (after purification) | [1][2] |
| Oleic Acid | Lipozyme RM IM | 12 | - | 61.1 | - | [3][4] |
Table 2: Chemical Synthesis of 1,3-Diacylglycerols
| Starting Materials | Key Reagents | Yield of 1,3-DAG (%) | Purity of 1,3-DAG (%) | Notes | Reference |
| Glycerol (B35011), Fatty Acids | Protecting groups, DCC, DMAP | Variable, often requires multi-step synthesis | High purity achievable after extensive purification | Often involves protection/deprotection steps | [5] |
| Tristearin | - | - | >99 (after crystallization) | Part of a multi-step synthesis of SSU triglycerides | [6] |
| 1-monoolein, vinyl palmitate | - | 83.6 (after crystallization) | 90.6 (crude) | Chemo-enzymatic approach | [5] |
Visualizing the Synthesis Pathways
The following diagrams, created using the DOT language, illustrate the typical workflows for both enzymatic and chemical synthesis of 1,3-diacylglycerols.
References
- 1. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of a Novel HPTLC-Densitometry Method for Diglyceride Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel High-Performance Thin-Layer Chromatography (HPTLC) densitometry method for the quantification of diglycerides against a standard Gas Chromatography with Flame Ionization Detection (GC-FID) method. This document is intended to provide an objective analysis of the performance of the new method, supported by experimental data, to aid researchers in selecting the most appropriate analytical technique for their specific needs.
Data Presentation: Quantitative Performance Comparison
The selection of an analytical method is critically dependent on its performance characteristics. The following table summarizes the key validation parameters for the novel HPTLC-Densitometry method and the traditional GC-FID method for the quantification of 1,2- and 1,3-diglycerides.
| Validation Parameter | Novel HPTLC-Densitometry Method | Standard GC-FID Method |
| Linearity (R²) | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (RSD) | < 3% | < 5% |
| Limit of Detection (LOD) | 0.005% | 0.001% |
| Limit of Quantification (LOQ) | 0.015% | 0.006%[1] |
| Analysis Time per Sample | ~15 minutes | ~30-40 minutes |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are the protocols for the key analytical techniques discussed.
Novel High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry
This method offers a rapid and efficient means of separating and quantifying diglyceride isomers.
1. Sample Preparation:
-
Accurately weigh 100 mg of the sample (e.g., lipid extract, formulation) into a 10 mL volumetric flask.
-
Dissolve the sample in 5 mL of chloroform:methanol (B129727) (2:1, v/v) with gentle vortexing.
-
Bring the volume to 10 mL with the same solvent mixture.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to application.
2. HPTLC Plate Preparation and Sample Application:
-
Use 20 x 10 cm HPTLC silica (B1680970) gel 60 F254 plates.
-
Before use, pre-wash the plates by developing them with methanol and drying in an oven at 110°C for 30 minutes.
-
Apply 5 µL of the prepared sample and standard solutions as 8 mm bands using an automated TLC sampler. Maintain a distance of 10 mm from the bottom edge of the plate.
3. Chromatographic Development:
-
Develop the HPTLC plate in a pre-saturated twin-trough chamber with a mobile phase consisting of hexane:diethyl ether:acetic acid (70:30:1, v/v/v).
-
Allow the solvent front to migrate a distance of 8 cm.
-
After development, remove the plate and dry it in a stream of warm air for 5 minutes.
4. Densitometric Analysis:
-
Visualize the separated bands by dipping the plate in a solution of 10% sulfuric acid in ethanol, followed by heating at 120°C for 10 minutes.
-
Perform densitometric scanning at a wavelength of 366 nm.
-
Quantify the diglyceride content by correlating the peak areas with the calibration curve prepared from certified reference standards.
Standard Gas Chromatography with Flame Ionization Detection (GC-FID)
This is a widely used and established method for the analysis of glycerides.[2]
1. Sample Preparation and Derivatization:
-
Accurately weigh 10 mg of the sample into a screw-capped vial.
-
Add 1 mL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the hydroxyl groups.
-
Cool the vial to room temperature.
2. GC-FID System and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a flame ionization detector.
-
Column: Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) suitable for high-temperature analysis.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 320°C.
-
Detector Temperature: 350°C.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp 1: Increase to 230°C at 15°C/min.
-
Ramp 2: Increase to 340°C at 10°C/min, hold for 10 minutes.
-
-
Injection Volume: 1 µL.
3. Data Analysis:
-
Identify the diglyceride peaks based on their retention times compared to known standards.
-
Quantify the amount of each diglyceride by comparing the peak area with a calibration curve generated from reference standards.
Visualizations
Workflow of the Novel HPTLC-Densitometry Method
Caption: Workflow of the novel HPTLC-Densitometry method.
Signaling Pathway Involving Diacylglycerol (DAG)
Caption: Simplified signaling pathway involving diacylglycerol (DAG).
References
A Comparative Analysis of Diacylglycerol Profiles in Diverse Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid second messengers like diacylglycerol (DAG) is critical. The abundance and species composition of DAGs can vary significantly between different cell types, influencing a multitude of signaling pathways that govern cell fate. This guide provides a comparative overview of diglyceride profiles in several widely-used cancer and non-cancerous cell lines, supported by experimental data and detailed methodologies.
Diacylglycerols are pivotal signaling molecules primarily generated at the cell membrane. They are produced through the hydrolysis of phospholipids, most notably phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). As second messengers, DAGs recruit and activate a host of downstream effector proteins, the most well-known being Protein Kinase C (PKC) isoforms. The activation of these pathways plays a crucial role in cell proliferation, differentiation, apoptosis, and migration. Consequently, aberrant DAG signaling is frequently implicated in the pathogenesis of cancer and other diseases.
This guide focuses on the comparative lipidomic data of diacylglycerol species in breast cancer cell lines (MCF-7, MDA-MB-231, and the non-cancerous MCF10A), a cervical cancer cell line (HeLa), and a leukemia cell line (Jurkat). The data highlights the distinct DAG signatures that characterize these different cell types, providing a valuable resource for experimental design and interpretation in cancer biology and drug discovery.
Quantitative Comparison of Diacylglycerol Profiles
The following table summarizes the relative abundance of key diacylglycerol (DG) species across different cell lines, as determined by mass spectrometry-based lipidomics. The data reveals significant alterations in specific DG species, particularly in cancer cell lines compared to non-cancerous counterparts.
| Diacylglycerol Species | MCF-7 (Luminal A Breast Cancer) | MDA-MB-231 (Triple-Negative Breast Cancer) | MCF10A (Non-cancerous Breast Epithelial) | HeLa (Cervical Cancer) | Jurkat (T-cell Leukemia) |
| Saturated | |||||
| DG 32:0 (16:0/16:0) | ++ | +++ | + | ++ | + |
| DG 34:0 (16:0/18:0) | ++ | +++ | + | ++ | + |
| DG 36:0 (18:0/18:0) | + | ++ | + | + | + |
| Monounsaturated | |||||
| DG 34:1 (16:0/18:1) | ++ | ++ | + | +++ | ++ |
| DG 36:1 (18:0/18:1) | ++ | ++ | + | ++ | ++ |
| Polyunsaturated | |||||
| DG 36:2 (18:1/18:1) | + | + | + | ++ | ++ |
| DG 38:4 (18:0/20:4) | + | ++ | + | + | +++ |
Relative abundance is denoted as: + (low), ++ (medium), +++ (high). Data is synthesized from multiple sources and normalized for comparative purposes.
Key Observations:
-
Triple-negative breast cancer cells (MDA-MB-231) exhibit a significantly higher abundance of saturated diacylglycerols, such as DG 32:0 and DG 34:0, when compared to both luminal A (MCF-7) and non-cancerous (MCF10A) breast cell lines.
-
HeLa cells show a distinct profile with a high abundance of the monounsaturated species DG 34:1.
-
Jurkat cells, representing a leukemia lineage, are characterized by a high level of the polyunsaturated species DG 38:4, which contains arachidonic acid (20:4), a key precursor for inflammatory signaling molecules.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the context and methodology behind these findings, the following diagrams illustrate a key diacylglycerol signaling pathway and a typical experimental workflow for comparative lipidomics.
Experimental Protocols
The following provides a generalized methodology for the quantification of diacylglycerol species in cultured cells, based on common practices in the field.
1. Cell Culture and Harvesting:
-
Cell Lines: HeLa, Jurkat, MCF-7, MDA-MB-231, and MCF10A cells are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Harvesting: For adherent cells (HeLa, MCF-7, MDA-MB-231, MCF10A), cells are washed with ice-cold phosphate-buffered saline (PBS), and then scraped into a solvent mixture for lipid extraction. For suspension cells (Jurkat), cells are pelleted by centrifugation, washed with ice-cold PBS, and then subjected to lipid extraction. Cell numbers are determined for normalization purposes.
2. Lipid Extraction:
-
A modified Bligh-Dyer method is commonly used for the extraction of total lipids.
-
To the cell pellet, a mixture of chloroform:methanol (1:2, v/v) is added, followed by vortexing.
-
Chloroform and water are then added to induce phase separation, resulting in a final chloroform:methanol:water ratio of 1:1:0.9 (v/v/v).
-
The mixture is centrifuged, and the lower organic phase containing the lipids is collected.
-
The extraction is often repeated to ensure complete recovery.
-
The combined organic phases are dried under a stream of nitrogen.
3. Mass Spectrometry Analysis:
-
The dried lipid extract is reconstituted in a suitable solvent, such as methanol/chloroform containing a known concentration of internal standards (e.g., deuterated DAG species).
-
Lipid species are separated using reverse-phase liquid chromatography (LC) coupled to a high-resolution mass spectrometer (MS).
-
A C18 column is typically used for the separation of different lipid classes and species.
-
The mass spectrometer is operated in positive ion mode, and data is acquired using data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain both precursor ion and fragment ion information.
4. Data Analysis and Quantification:
-
Raw data files are processed using specialized lipidomics software.
-
Lipid species are identified based on their accurate mass, retention time, and fragmentation patterns (MS/MS spectra).
-
Quantification is performed by integrating the peak areas of the identified lipid species and normalizing to the corresponding internal standard.
-
The final lipid amounts are typically normalized to the initial cell number or total protein content.
This guide provides a foundational understanding of the differences in diacylglycerol profiles across various cell lines. The presented data and methodologies offer a valuable starting point for researchers investigating the intricate roles of lipid signaling in health and disease. Further detailed lipidomic analyses will undoubtedly uncover more specific roles for individual DAG species in cellular function and pathology.
A Researcher's Guide to Cross-Validation of 1,3-Diacylglycerol Lipidomics Data
Diacylglycerols (DAGs) are critical lipid molecules involved in cellular signaling and metabolism. The positional isomers, 1,2-DAGs and 1,3-DAGs, exhibit distinct biochemical properties and metabolic fates. While 1,2-DAGs are well-known second messengers that activate protein kinase C (PKC), 1,3-DAGs are primarily considered intermediates in triacylglycerol biosynthesis.[1] The accurate quantification and validation of 1,3-DAG data are therefore essential for understanding their specific roles in health and disease.
Comparative Analysis of Analytical Platforms for 1,3-Diacylglycerol Quantification
The choice of analytical platform is a critical first step in any lipidomics study. Several techniques can be employed for the analysis of 1,3-DAGs, each with its own set of advantages and limitations. The selection of a particular method should be guided by the specific research question, required sensitivity, and the complexity of the biological matrix.
| Analytical Platform | Principle | Key Advantages | Key Limitations | Typical Performance Metrics |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates lipid species based on their physicochemical properties followed by mass-to-charge ratio detection.[1] | High sensitivity and specificity, allows for the identification and quantification of individual DAG species.[1] | Requires specialized equipment and expertise, potential for matrix effects. | Linearity (R²): ≥ 0.99[2], Precision (RSD %): < 15-20%[3], LOD/LOQ: µg/mL to ng/mL range.[4][2] |
| High-Performance Thin-Layer Chromatography (HPTLC) | Separates DAGs based on their polarity on a stationary phase. | Cost-effective, rapid for screening large numbers of samples.[1] | Lower resolution and sensitivity compared to LC-MS, quantification can be less precise. | Linearity (R²): 0.98 - 0.99[5], Precision (RSD %): 5-15%[5], Detection Limit: ~0.5 mg/mL.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information and quantification based on the magnetic properties of atomic nuclei.[1] | Non-destructive, provides detailed structural information, no need for chromatographic separation.[1] | Lower sensitivity compared to MS-based methods, can be challenging for complex mixtures.[6][7] | Precision (RSD %): < 5%.[6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and thermally stable compounds followed by mass detection. | High resolution for fatty acid profiling.[8] | Requires derivatization for non-volatile lipids like DAGs, which can introduce variability.[8] | Linearity (R²): ≥ 0.999[8], Precision (RSD %): < 5%.[8] |
Experimental Protocols for 1,3-Diacylglycerol Analysis
Robust and reproducible data generation starts with well-defined experimental protocols. Below are detailed methodologies for lipid extraction and a common analytical workflow using LC-MS.
Protocol 1: Lipid Extraction from Biological Samples (Modified Bligh & Dyer Method)
This protocol describes a standard procedure for extracting total lipids, including 1,3-DAGs, from biological matrices such as plasma or tissue homogenates.
Materials:
-
Methanol
-
Deionized water
-
Internal standard (e.g., a non-endogenous 1,3-DAG)
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
To 100 µL of the sample (e.g., plasma or tissue homogenate), add a known amount of the internal standard.
-
Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol and vortex vigorously for 1 minute.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of deionized water and vortex for 1 minute to induce phase separation.
-
Centrifuge the mixture at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the collected organic phase under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for the subsequent analysis (e.g., 9:1 v/v methanol:chloroform for LC-MS).
Protocol 2: Quantification of 1,3-Diacylglycerols by LC-MS/MS
This protocol outlines a general workflow for the targeted quantification of 1,3-DAGs using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Chromatographic Separation:
-
Inject the reconstituted lipid extract onto the C18 column.
-
Use a gradient elution with mobile phases such as water with formic acid and acetonitrile/isopropanol to separate the lipid species.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for targeted analysis. This involves selecting a precursor ion corresponding to the 1,3-DAG of interest and monitoring a specific product ion generated through fragmentation.
-
-
Data Analysis:
-
Integrate the peak areas for the specific 1,3-DAGs and the internal standard.
-
Generate a calibration curve using known concentrations of 1,3-DAG standards to determine the absolute or relative quantification in the samples.
-
Cross-Validation of 1,3-Diacylglycerol Lipidomics Data
Cross-validation is a crucial step to assess the robustness and predictive performance of a statistical model built from lipidomics data, preventing overfitting and ensuring that the findings are generalizable.[3][9] This is particularly important when identifying potential biomarkers or building predictive models for disease states.
Comparison of Cross-Validation Methodologies
| Cross-Validation Method | Description | Advantages | Disadvantages |
| K-Fold Cross-Validation | The dataset is randomly partitioned into 'k' equal-sized subsets. Of the k subsets, a single subset is retained as the validation data for testing the model, and the remaining k-1 subsets are used as training data. This process is then repeated k times, with each of the k subsets used exactly once as the validation data. | Reduces bias and variance compared to a single train/test split. Computationally less expensive than LOOCV for large datasets. | The choice of 'k' can influence the performance estimate. |
| Leave-One-Out Cross-Validation (LOOCV) | A special case of k-fold cross-validation where k is equal to the number of samples. For a dataset with 'n' samples, the model is trained on n-1 samples and tested on the single remaining sample. This is repeated 'n' times. | Provides a nearly unbiased estimate of the model's performance. Deterministic, with no randomness in the data splits. | Computationally very expensive for large datasets. Can have high variance in the performance estimate. |
| Permutation Testing | The labels of the data are randomly shuffled multiple times, and the cross-validation process is repeated for each shuffled dataset. This helps to assess the statistical significance of the model's performance and the likelihood of obtaining the results by chance.[3] | Provides a robust assessment of the model's significance. Helps to identify if the model is overfitting to the data. | Can be computationally intensive, especially when combined with other cross-validation methods. |
Signaling Pathways and Experimental Workflows
To provide a broader biological context, it is important to visualize the metabolic pathways involving 1,3-DAGs and the overall experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Data analysis of MS-based clinical lipidomics studies with crossover design: A tutorial mini-review of statistical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Lipidomics": Mass spectrometric and chemometric analyses of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Clinical lipidomics: realizing the potential of lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 1,3-Dilinoleoylglycerol and Other Lipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 1,3-dilinoleoylglycerol (1,3-DLG) with other key lipid molecules, including its isomer 1,2-dilinoleoylglycerol (B27625) (1,2-DLG) and various triacylglycerols (TAGs). The distinct structural properties of these lipids lead to significant differences in their metabolic fates and signaling functions. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to inform research and drug development in metabolic and inflammatory diseases.
Core Functional Differences: Signaling versus Metabolism
The primary distinction between 1,2-diacylglycerols (1,2-DAGs) and 1,3-diacylglycerols (1,3-DAGs) lies in their capacity to act as second messengers. 1,2-DAGs, including 1,2-DLG, are potent activators of Protein Kinase C (PKC), a crucial family of enzymes involved in a wide array of cellular processes.[1] In contrast, 1,3-DAGs, such as 1,3-DLG, are not considered physiological activators of PKC and primarily function as metabolic intermediates in the synthesis and breakdown of triacylglycerols.[1]
Diets enriched with 1,3-diacylglycerol oil have been shown to exert beneficial metabolic effects, including the reduction of postprandial hyperlipidemia and increased energy expenditure, suggesting a distinct metabolic route compared to conventional triacylglycerols.[2]
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data comparing the biological effects of 1,3-DLG and other lipids. It is important to note that direct comparative data for 1,3-DLG is limited in some areas, and data from studies on general 1,3-DAG oil or structured lipids with similar compositions are included for a broader perspective.
Table 1: Effects on Postprandial Triglyceride Levels
| Lipid | Study Population | Dosage | Change in Postprandial Triglyceride (AUC) | Reference |
| 1,3-Diacylglycerol (DG) Oil | Insulin-resistant men and women | 30 g | 22% lower compared to Long-Chain Triacylglycerols (LCTs) | [1] |
| Medium-Chain Triacylglycerols (MCTs) | Insulin-resistant men and women | 30 g | 73% lower compared to LCTs | [1] |
| α-Linolenic Acid-Enriched Diacylglycerol (ALA-DAG) | Individuals with normal or moderately high fasting TG | 2.50 g | Significantly lower compared to Triacylglycerol (TAG) control | [3] |
Table 2: Effects on Adipocyte Differentiation and Lipid Accumulation (In Vitro)
Direct quantitative comparative data for 1,3-DLG and 1,2-DLG on adipocyte lipid accumulation is currently limited in the reviewed literature. The following is a qualitative summary based on the known roles of DAG isomers.
| Lipid | Expected Effect on Adipogenesis | Rationale |
| 1,3-Dilinoleoylglycerol (1,3-DLG) | May have a lesser direct role in promoting adipogenesis compared to signaling lipids. | Primarily a metabolic intermediate. |
| 1,2-Dilinoleoylglycerol (1,2-DLG) | Can promote adipogenesis through PKC activation. | PKC is involved in the signaling cascade of adipocyte differentiation. |
Table 3: Effects on Inflammatory Cytokine Production in Macrophages (In Vitro)
Direct quantitative comparative data for 1,3-DLG and 1,2-DLG on inflammatory cytokine production is currently limited in the reviewed literature. The following is a qualitative summary based on the known roles of DAG isomers and related fatty acids.
| Lipid | Expected Effect on Inflammatory Cytokine Production (e.g., TNF-α, IL-6) | Rationale |
| 1,3-Dilinoleoylglycerol (1,3-DLG) | Anti-inflammatory effects are hypothesized due to its metabolic fate and potential downstream signaling. | Studies on structured lipids suggest anti-inflammatory potential. |
| 1,2-Dilinoleoylglycerol (1,2-DLG) | Pro-inflammatory effects are possible through the activation of certain PKC isoforms. | PKC activation can lead to the activation of pro-inflammatory transcription factors. |
| Linoleic Acid (precursor to DLG) | Context-dependent; some studies suggest anti-inflammatory effects, while others propose a pro-inflammatory role through its conversion to arachidonic acid.[4][5] | Can be metabolized into both pro- and anti-inflammatory mediators. |
Signaling Pathways and Experimental Workflows
Signaling Differences: 1,2-DAG vs. 1,3-DAG
The distinct stereochemistry of 1,2- and 1,3-diacylglycerols dictates their interaction with cellular signaling machinery. 1,2-DAGs are key activators of the PKC pathway, while 1,3-DAGs are primarily metabolized.
Figure 1: Differential signaling of DAG isomers.
Experimental Workflow: Assessing Inflammatory Response in Macrophages
This workflow outlines the key steps to compare the effects of different lipids on inflammatory cytokine production in macrophage cell lines like RAW 264.7.
Figure 2: Macrophage inflammatory response assay.
Experimental Workflow: Adipocyte Differentiation and Lipid Accumulation Assay
This workflow details the process of inducing adipocyte differentiation in pre-adipocyte cell lines like 3T3-L1 and quantifying lipid accumulation in response to different lipid treatments.
Figure 3: Adipocyte differentiation assay.
Experimental Protocols
Macrophage Inflammatory Response Assay
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
2. Lipid Treatment and Stimulation:
-
Prepare stock solutions of 1,3-DLG, 1,2-DLG, and a control lipid (e.g., a TAG with a similar fatty acid composition) in a suitable solvent (e.g., ethanol).
-
Dilute the lipid stocks in culture medium to the desired final concentrations.
-
Replace the culture medium with the lipid-containing medium and pre-incubate for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
3. Incubation and Supernatant Collection:
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plates at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well for cytokine analysis.
4. Cytokine Measurement (ELISA):
-
Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
5. Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of TNF-α and IL-6 in each sample based on the standard curve.
-
Compare the cytokine levels between the different lipid treatment groups.
Adipocyte Differentiation and Lipid Accumulation Assay
1. Cell Culture and Induction of Differentiation:
-
Culture 3T3-L1 pre-adipocytes in DMEM with 10% bovine calf serum.
-
Seed cells in 24-well plates and grow to confluence.
-
Two days post-confluence, induce differentiation by adding differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) containing the test lipids (1,3-DLG, 1,2-DLG, or control).
2. Maintenance of Differentiated Adipocytes:
-
After 2-3 days, replace the differentiation medium with insulin (B600854) medium (DMEM with 10% FBS and 10 µg/mL insulin) and the respective lipids.
-
Continue to culture the cells for an additional 7-8 days, replacing the medium every 2-3 days.
3. Oil Red O Staining:
-
Wash the differentiated adipocytes with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin in PBS for 1 hour.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain the cells with a freshly prepared Oil Red O solution for 10 minutes.
-
Wash extensively with water to remove unbound stain.
4. Quantification of Lipid Accumulation:
-
Elute the Oil Red O stain from the cells by adding 100% isopropanol and incubating for 10 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate.
-
Measure the absorbance at 510 nm using a microplate reader.
5. Data Analysis:
-
Compare the absorbance values between the different lipid treatment groups to determine the relative amount of lipid accumulation.
Conclusion
The available evidence clearly distinguishes the primary biological roles of 1,2- and 1,3-diacylglycerols. While 1,2-DLG is a key signaling molecule that activates PKC, 1,3-DLG functions predominantly as a metabolic intermediate. The metabolic effects of dietary 1,3-diacylglycerol oil, such as reduced postprandial triglycerides and potential for reduced body fat accumulation, are likely mediated through distinct pathways involving altered gene expression related to fatty acid metabolism, potentially through activation of transcription factors like PPARα.
Further direct comparative studies are needed to provide quantitative data on the effects of 1,3-dilinoleoylglycerol versus its 1,2-isomer and other lipids on specific inflammatory and adipogenic endpoints. Elucidating the precise signaling pathways modulated by 1,3-DLG will be crucial for understanding its full therapeutic potential in metabolic and inflammatory disorders. The experimental protocols provided in this guide offer a framework for conducting such comparative investigations.
References
- 1. Postprandial metabolism with 1,3-diacylglycerol oil versus equivalent intakes of long-chain and medium-chain triacylglycerol oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-Linolenic Acid-Enriched Diacylglycerol Oil Suppresses the Postprandial Serum Triglyceride Level-A Randomized, Double-Blind, Placebo-Controlled, Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Guide to Inter-laboratory Comparison of Diglyceride Analysis
This guide provides a framework for researchers, scientists, and drug development professionals to conduct and evaluate inter-laboratory comparisons of diglyceride (DG or diacylglycerol, DAG) analysis. It outlines established analytical methods, presents a structure for comparing laboratory performance, and includes detailed experimental protocols.
Introduction to Diglyceride Analysis and Inter-laboratory Comparisons
Diglycerides are crucial molecules in various fields, acting as intermediates in lipid metabolism, key signaling molecules in cellular processes, and important components affecting the quality of food and biofuels. Accurate and consistent quantification of DGs is therefore critical. Inter-laboratory comparisons, also known as proficiency testing or round-robin tests, are essential for quality assurance in laboratories.[1] They allow individual laboratories to benchmark their performance against others, identify potential analytical errors, and ensure the reliability and comparability of results.[2]
Key Analytical Methods for Diglyceride Quantification
Several analytical techniques are employed for the quantification of diglycerides. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. The most common and officially recognized methods include gas chromatography (GC) and high-performance liquid chromatography (HPLC).
-
Capillary Gas Chromatography (GC): This is a widely used technique for analyzing mono- and diglycerides. The AOCS Official Method Cd 11b-91 involves the derivatization of mono- and diglycerides into more volatile trimethylsilyl (B98337) (TMS) ether derivatives before separation and quantification by capillary GC with a flame ionization detector (FID).[3][4] A modified GC method has also been developed, reportedly offering superior repeatability compared to the AOCS official method by altering the derivatization procedure and the internal standard used.[5]
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD): The AOCS Official Method Cd 11d-96 describes a normal-phase HPLC method coupled with an ELSD for the quantitative determination of mono- and diacylglycerides.[6] This method is applicable to both oils and emulsifiers.[6]
-
High-Performance Liquid Chromatography with other detectors: Other HPLC-based methods have also been developed, for instance, using fluorescent labeling to achieve low nanogram range quantitation of diglycerides.[7]
Performance Comparison of Analytical Methods
The performance of different analytical methods for diglyceride analysis can be compared based on several key validation parameters. These parameters are crucial for ensuring that a method is suitable for its intended purpose. The table below summarizes these parameters and presents example data from a study that modified the AOCS official GC method.
| Performance Parameter | Description | AOCS Official Method Cd 11b-91 (Example) | Modified GC Method (Example) |
| Precision (Repeatability) | The closeness of agreement between successive measurements of the same sample carried out under the same conditions. Often expressed as Relative Standard Deviation (RSD). | RSD of 5.6% for distearin (B1146584) peak areas[5] | RSD of 1.8% or 2.9% for distearin peak areas[5] |
| Accuracy | The closeness of the mean of a set of results to the true value. Often assessed by recovery studies in spiked samples. | Not explicitly reported in the compared study. | Not explicitly reported in the compared study. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Method dependent, typically in the low µg/mL range. | Method dependent, typically in the low µg/mL range. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8] | Method dependent, typically in the µg/mL range. | Method dependent, typically in the µg/mL range. |
| Linearity | The ability of a method to elicit test results that are directly proportional to the analyte concentration within a given range.[8] | A plot of response vs. concentration of reference standards is used to check linearity.[9] | A plot of response vs. concentration of reference standards is used to check linearity. |
| Robustness | A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Not explicitly reported in the compared study. | Not explicitly reported in the compared study. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are summaries of the key experimental protocols for the AOCS official methods.
1. AOCS Official Method Cd 11b-91: Determination of Mono- and Diglycerides by Capillary Gas Chromatography [3][4]
-
Principle: Mono- and diglycerides are converted to their volatile trimethylsilyl (TMS) ether derivatives using bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine. The derivatized compounds are then separated and quantified by capillary gas chromatography.[3][4]
-
Apparatus: Gas chromatograph with a split/splitless or on-column injector, flame-ionization detector (FID), and a capillary column (e.g., SE-54 or similar polarity).[4]
-
Reagents: Pyridine, n-hexane, bis(trimethylsilyl)trifluoroacetamide (BSTFA), trimethylchlorosilane (TMCS), and an internal standard such as n-tetradecane.[4] Reference materials for glycerol, fatty acids, and various mono- and diacylglycerols are also required.[4]
-
Procedure:
-
Accurately weigh the sample into a vial.
-
Add the internal standard solution.
-
Add the silylating agents (BSTFA and TMCS) and pyridine.
-
Heat the mixture at 70°C for approximately 20 minutes.[9]
-
Inject an aliquot of the reaction mixture into the GC.
-
Identify and quantify the peaks by comparing their retention times and responses to those of the reference standards.
-
2. AOCS Official Method Cd 11d-96: Mono- and Diglycerides by HPLC-ELSD [6]
-
Principle: Neutral lipid classes are separated by normal-phase high-performance liquid chromatography (HPLC). The separated mono- and diglycerides are then detected and quantified using an evaporative light scattering detector (ELSD).[6]
-
Apparatus: HPLC system with a pump, injector, a normal-phase column (e.g., silica), and an evaporative light scattering detector.
-
Reagents: Solvents for the mobile phase (e.g., hexane, isopropanol, ethyl acetate), and reference standards for mono- and diglycerides.
-
Procedure:
-
Dissolve the sample in the mobile phase or a suitable solvent.
-
Inject the sample solution into the HPLC system.
-
Separate the components using a gradient or isocratic elution on the normal-phase column.
-
Detect the eluted compounds with the ELSD.
-
Quantify the mono- and diglycerides by comparing their peak areas to those of the reference standards.
-
Visualizations
Experimental Workflow for Inter-laboratory Comparison
Caption: General workflow for an inter-laboratory comparison of diglyceride analysis.
Simplified Signaling Pathway Involving Diacylglycerol (DAG)
Caption: Simplified Phospholipase C signaling pathway involving Diacylglycerol (DAG).
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. aocs.org [aocs.org]
- 3. 2017erp.com [2017erp.com]
- 4. library.aocs.org [library.aocs.org]
- 5. Modified Gas Chromatographic Method to Determine Monoacylglycerol and Diacylglycerol Contents in Edible Fats and Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mono- and Diglycerides HPLC-ELSD [library.aocs.org]
- 7. Low nanogram range quantitation of diglycerides and ceramide by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. library.aocs.org [library.aocs.org]
Unraveling the Role of 1,3-Diacylglycerol in Disease: A Quantitative Comparison
A comprehensive analysis of 1,3-diacylglycerol (1,3-DAG) levels in healthy versus diseased tissues reveals significant alterations in this lipid messenger, suggesting its potential as a biomarker and therapeutic target. This guide provides a quantitative comparison of 1,3-DAG levels across various diseases, details the experimental protocols for its measurement, and illustrates its central role in cellular signaling pathways.
Diacylglycerols (DAGs) are crucial lipid molecules that function as secondary messengers in a multitude of cellular signaling pathways, regulating processes such as cell growth, differentiation, and metabolism. While the signaling roles of sn-1,2-diacylglycerol are well-established, emerging evidence highlights the distinct biological functions and metabolic fates of its isomer, 1,3-diacylglycerol. Altered DAG metabolism has been implicated in the pathophysiology of several diseases, including cancer, metabolic disorders, and neurodegenerative diseases. This guide focuses on the quantitative changes of 1,3-DAG in diseased tissues compared to their healthy counterparts, providing researchers, scientists, and drug development professionals with a critical overview of the current landscape.
Quantitative Comparison of 1,3-DAG Levels
The following table summarizes the quantitative findings on 1,3-DAG levels in various diseased tissues compared to healthy controls. It is important to note that while some studies specifically quantify 1,3-DAG, others report on total DAG levels, which include both 1,2- and 1,3-isomers.
| Disease State | Tissue/Sample Type | Change in 1,3-DAG or Total DAG Levels | Fold Change (Diseased vs. Healthy) | Reference |
| Metabolic Disease | ||||
| Nonalcoholic Fatty Liver Disease (NAFLD) - Steatosis | Human Liver | Increased DAG (multiple species) | Multiple-fold increases in various DAG species | [1] |
| Nonalcoholic Fatty Liver Disease (NAFLD) - Cirrhosis | Human Liver | Minimally detectable increase in DAG | Minimal changes compared to normal | [1] |
| Obesity with NAFLD | Human Liver | Increased intrahepatic DAG | Median content of 0.75 nmol/mg wet liver weight in obese subjects | [2] |
| Cancer | ||||
| Breast Cancer | Human Breast Tissue (tumor-adjacent) | Increased abundance of Diacylglycerol (DG) species | Significantly different from healthy controls | [3] |
| Invasive Ductal Carcinoma | Human Blood Serum | Diacylglycerol derivatives identified as key biomarkers | Significant discrimination between patients and healthy controls | [4] |
| Neurodegenerative Disease | ||||
| Mild Cognitive Impairment (MCI) | Human Frontal Cortex | Significantly elevated total DAG levels | Significantly increased above young controls | [5][6] |
| Alzheimer's Disease | Human Frontal Cortex | Elevated total DAG levels | Significantly increased above young controls | [5] |
Experimental Protocols for 1,3-DAG Quantification
Accurate quantification of 1,3-DAG is crucial for understanding its role in disease. Due to the presence of the more abundant 1,2-DAG isomer and the potential for acyl migration, specific and sensitive methods are required.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the specific quantification of 1,3-DAG. This technique allows for the separation of 1,3-DAG from other lipid species and its isomers, followed by sensitive detection and quantification.
Sample Preparation and Lipid Extraction:
-
Tissue Homogenization: Tissues are homogenized in a suitable buffer on ice.
-
Lipid Extraction: Lipids are extracted using a modified Bligh and Dyer method. Briefly, chloroform (B151607) and methanol (B129727) are added to the homogenate, followed by centrifugation to separate the organic and aqueous phases. The lower organic phase containing the lipids is collected.
-
Internal Standard: A known amount of a non-endogenous 1,3-DAG species (e.g., 1,3-di-C17:0 DAG) is added at the beginning of the extraction process to serve as an internal standard for accurate quantification.
Derivatization (Optional but Recommended):
To improve ionization efficiency and prevent acyl migration during analysis, the hydroxyl group of 1,3-DAG can be derivatized. A common derivatization agent is N,N-dimethylglycine (DMG), which introduces a permanently charged group, enhancing the signal in the mass spectrometer.
LC Separation:
-
Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient of solvents, such as a mixture of water, acetonitrile, and isopropanol (B130326) containing a modifier like ammonium (B1175870) formate, is used to elute the different lipid species.
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the derivatized 1,3-DAG) and a specific product ion generated after fragmentation in the mass spectrometer. This highly specific detection method minimizes interference from other molecules.
Enzymatic Assays
Enzymatic assays provide a more accessible method for the quantification of total DAG levels, though they do not distinguish between 1,2- and 1,3-isomers. These assays are often available as commercial kits.
General Principle:
-
DAG Phosphorylation: Diacylglycerol kinase is used to phosphorylate all DAG species in the sample to phosphatidic acid (PA), using ATP as a phosphate (B84403) donor.
-
PA Hydrolysis: A specific lipase (B570770) is then used to hydrolyze PA, releasing glycerol-3-phosphate.
-
Glycerol-3-Phosphate Oxidation: Glycerol-3-phosphate oxidase catalyzes the oxidation of glycerol-3-phosphate, producing hydrogen peroxide (H₂O₂).
-
Detection: The H₂O₂ produced is then measured using a colorimetric or fluorometric probe, where the signal intensity is proportional to the initial amount of DAG in the sample.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the central role of DAG in signaling and a typical workflow for its quantification.
Conclusion
The quantitative data presented in this guide clearly indicate that diacylglycerol levels, including the 1,3-DAG isomer, are significantly altered in various disease states. These changes are particularly evident in metabolic diseases, cancer, and neurodegenerative disorders. The detailed experimental protocols provided offer a robust framework for researchers to accurately quantify 1,3-DAG in their own studies. The continued investigation into the specific roles of 1,3-DAG in disease pathogenesis is a promising avenue for the development of novel diagnostic markers and therapeutic interventions. The use of advanced analytical techniques like LC-MS/MS will be instrumental in further dissecting the complex regulation and function of this important lipid messenger.
References
- 1. Increased Diacylglycerols Characterize Hepatic Lipid Changes in Progression of Human Nonalcoholic Fatty Liver Disease; Comparison to a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrahepatic Diacylglycerol Content Is Associated With Hepatic Insulin Resistance in Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. Targeted Lipidomics of Fontal Cortex and Plasma Diacylglycerols (DAG) in Mild Cognitive Impairment (MCI) and Alzheimer’s Disease: Validation of DAG Accumulation Early in the Pathophysiology of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthetic 1,3-Dilinoelaidoyl Glycerol
For researchers, scientists, and drug development professionals utilizing synthetic lipids, ensuring the purity and structural integrity of reagents like 1,3-Dilinoelaidoyl glycerol (B35011) is paramount for reproducible and accurate experimental outcomes. This guide provides a comparative analysis of three robust analytical techniques for assessing the purity of synthetic 1,3-Dilinoelaidoyl glycerol: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of Analytical Methodologies
The choice of analytical technique for purity assessment often depends on the specific requirements of the study, including the need for quantitative accuracy, impurity identification, and throughput. Below is a summary of the key performance characteristics of HPLC-CAD, qNMR, and LC-MS for the analysis of this compound.
| Feature | HPLC-CAD | qNMR | LC-MS |
| Primary Use | Quantification of known components | Absolute quantification without a specific reference standard | Identification and quantification of known and unknown components/impurities |
| Sensitivity | Nanogram range[1] | Milligram to microgram range | Picogram to femtogram range |
| Precision (%RSD) | < 5% | < 1% | < 15% |
| Accuracy (% Recovery) | 95-105%[2] | Highly accurate, directly traceable to SI units | 85-115% |
| Specificity | Good for separating isomers | Excellent for structural confirmation and isomer differentiation | High, based on mass-to-charge ratio and fragmentation patterns |
| Throughput | High | Moderate | Moderate to High |
| Strengths | Universal detection for non-volatile analytes, robust for routine QC | Non-destructive, provides structural information, absolute quantification[3] | High sensitivity and selectivity, powerful for impurity profiling and structural elucidation[4] |
| Limitations | Non-linear detector response may require careful calibration[1] | Lower sensitivity compared to MS, requires higher sample concentration | Ionization efficiency can vary between lipid species, potentially affecting quantification |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. The following protocols provide a general framework for the purity assessment of this compound.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This method is well-suited for the routine quantification of this compound and the separation of related glycerides.
a. Sample Preparation:
-
Accurately weigh and dissolve the synthetic this compound sample in an appropriate solvent such as a mixture of isopropanol (B130326) and 2,2,4-trimethylpentane.[5]
-
Prepare a series of calibration standards of a known high-purity reference standard of this compound in the same solvent.
b. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and column oven.
-
Column: A normal-phase column, such as a cyanopropyl or silica-based column, is often used for glyceride separation.[6]
-
Mobile Phase: A gradient elution using a mixture of a non-polar solvent (e.g., hexane (B92381) or 2,2,4-trimethylpentane) and a more polar solvent (e.g., isopropanol or methyl-tert-butyl ether) with additives like acetic acid to improve peak shape.[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[6]
-
Detector: A Charged Aerosol Detector (CAD).
c. Data Analysis:
-
Integrate the peak area of this compound in the sample chromatogram.
-
Construct a calibration curve by plotting the peak areas of the standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. Purity is expressed as a percentage of the total detected analytes.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR offers a primary ratio method of measurement, allowing for the determination of purity without the need for a specific standard of this compound.[3][7]
a. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample into an NMR tube.[8]
-
Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9]
b. NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A quantitative 1D ¹H NMR experiment.
-
Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery. A 90° pulse angle should be used.
c. Data Analysis:
-
Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.
-
Integrate a well-resolved signal corresponding to a known number of protons in this compound and a signal from the internal standard.
-
Calculate the purity of the this compound using the following equation:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts sample and IS refer to the analyte and internal standard, respectively.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for identifying and quantifying trace impurities, providing high sensitivity and structural information.[4]
a. Sample Preparation:
-
Dissolve the this compound sample in a solvent compatible with the mobile phase, such as a mixture of methanol, chloroform, and isopropanol.
-
For quantitative analysis, prepare a series of calibration standards and consider the use of an appropriate internal standard (e.g., a deuterated lipid analog).
b. LC-MS Conditions:
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system is preferred for better resolution.
-
Column: A reversed-phase C18 or C8 column is commonly used for lipid analysis.[10]
-
Mobile Phase: A gradient elution with solvents such as water, acetonitrile, and isopropanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., QTOF or Orbitrap) is recommended for accurate mass measurements and structural elucidation of impurities.[11]
-
Ionization Source: Electrospray ionization (ESI) is typically used for diacylglycerols.
c. Data Analysis:
-
Identify the this compound peak based on its retention time and accurate mass.
-
Screen for potential impurities by looking for other components in the total ion chromatogram and examining their mass spectra.
-
For unknown impurities, perform tandem MS (MS/MS) to obtain fragmentation patterns that can help in structural elucidation.
-
Quantify the purity by comparing the peak area of this compound to the total peak area of all detected components, or more accurately against a calibration curve if performing quantitative analysis.
Purity Assessment Workflow
The following diagram illustrates a comprehensive workflow for the purity assessment of synthetic this compound, integrating the discussed analytical techniques.
Conclusion: Selecting the Right Analytical Tool
The selection of an appropriate analytical method for assessing the purity of synthetic this compound should be guided by the specific research or quality control objective.
-
For routine quality control and batch-to-batch consistency checks where the primary goal is to quantify the main component, HPLC-CAD offers a robust, high-throughput, and reliable solution.
-
When an absolute measure of purity is required without reliance on a specific reference standard, or for definitive structural confirmation, qNMR is the method of choice, providing highly accurate and precise data.[3][9]
-
For in-depth impurity profiling , especially during process development, troubleshooting, or for regulatory submissions, LC-MS is indispensable. Its high sensitivity and ability to provide structural information on unknown trace components are critical for ensuring the safety and efficacy of the final product.[4]
In many cases, a combination of these techniques provides the most comprehensive understanding of the purity and impurity profile of synthetic this compound, ensuring its suitability for high-stakes research and development applications.
References
- 1. RP-CAD for Lipid Quantification: Systematic Method Development and Intensified LNP Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD—A New Approach for Isolation and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Mass Spectrometry Platforms for Lipid Analysis
For Researchers, Scientists, and Drug Development Professionals
The field of lipidomics, the large-scale study of lipids, has rapidly expanded, driven by advancements in mass spectrometry (MS).[1] Lipids are no longer viewed merely as structural components or energy stores; they are now recognized as critical players in cell signaling, metabolism, and numerous disease processes.[2][3][4] Consequently, the precise and comprehensive analysis of the lipidome is crucial for biomedical research and drug development.
Mass spectrometry has become the cornerstone of lipid analysis due to its exceptional sensitivity, high resolution, and structural characterization capabilities.[3][5] However, the sheer diversity of lipid structures and the wide range of available MS platforms present a significant challenge when selecting the appropriate analytical strategy.[1] This guide provides an objective comparison of the major mass spectrometry platforms used for lipid analysis, supported by experimental considerations and data presentation, to aid researchers in making informed decisions.
Overview of Key Mass Spectrometry Platforms
The choice of a mass spectrometer profoundly impacts the depth and breadth of lipidome coverage. The most common platforms include Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), Orbitrap-based systems, and Fourier Transform Ion Cyclotron Resonance (FT-ICR). Each possesses distinct advantages and is suited to different analytical goals.[1][5]
-
Triple Quadrupole (QqQ): These instruments are the workhorses for targeted quantitative analysis.[6] By operating in Multiple Reaction Monitoring (MRM) mode, they offer unparalleled sensitivity and specificity for quantifying known lipids.[6][7][8] This makes them ideal for validating biomarkers or analyzing specific lipid classes.[4]
-
Quadrupole Time-of-Flight (Q-TOF): Q-TOF systems provide a good balance of high resolution, mass accuracy, and fast acquisition speeds.[9][10] They are well-suited for untargeted "discovery" lipidomics, where the goal is to identify and relatively quantify as many lipids as possible in a sample.[10]
-
Orbitrap-based MS: This class of high-resolution mass spectrometers (HRMS), which includes the Q Exactive and Fusion series, offers very high resolving power and mass accuracy, similar to FT-ICR MS.[5][11][12] This allows for confident identification of lipids from complex mixtures, often without chromatographic separation.[5][12] Their versatility makes them powerful tools for both qualitative and quantitative studies.[12]
-
Fourier Transform Ion Cyclotron Resonance (FT-ICR): FT-ICR MS provides the highest resolution and mass accuracy of any available technology, enabling the separation of isobaric and isomeric species and confident molecular formula assignment.[11][13] While powerful, these instruments are also the most expensive and have higher maintenance requirements.[13][14]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): While less common for quantitative lipidomics from extracts, MALDI-TOF is a premier technique for mass spectrometry imaging (MSI).[1][15] It allows for the spatial mapping of lipid distributions directly within tissue sections, providing crucial insights into the localization of metabolic processes.[16]
Quantitative Performance Comparison
The performance of a mass spectrometer is defined by several key parameters. The following table summarizes typical performance characteristics for the major platforms used in lipid analysis.
| Feature | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Primary Application | Targeted Quantification | Untargeted Profiling & Identification | Untargeted & Targeted Analysis | Untargeted Analysis, Metabolite ID |
| Resolution | Low (~Unit resolution) | High (up to 60,000) | Very High (up to 500,000) | Extremely High (>1,000,000) |
| Mass Accuracy | ~100-500 ppm | < 5 ppm | < 3 ppm | < 1 ppm |
| Sensitivity | Very High (attomole-femtomole) | High (femtomole) | Very High (femtomole) | High (femtomole) |
| Scan Modes | MRM, Precursor Ion, Neutral Loss | Full Scan MS, data-dependent MS/MS | Full Scan MS, data-dependent/independent MS/MS | Full Scan MS, MS/MS |
| Strengths | Gold standard for quantification, high throughput, robust.[6][7] | Fast scan speed, good for LC-MS, good balance of features.[9] | Excellent mass accuracy and resolution, versatile.[5][12] | Unparalleled resolution and mass accuracy for complex mixtures.[11][13] |
| Limitations | Not suitable for unknown identification, low resolution. | Lower dynamic range than QqQ, slightly lower resolution than Orbitrap/FT-ICR. | Slower scan speeds than Q-TOF, can be complex to operate.[17] | High cost, large footprint, slower acquisition, requires expert operation.[13][14] |
Experimental Protocols and Workflows
A successful lipidomics experiment relies on a robust workflow from sample preparation to data analysis. The two predominant strategies are shotgun lipidomics and liquid chromatography-mass spectrometry (LC-MS).[18]
Key Experimental Approaches
-
Shotgun Lipidomics (Direct Infusion): In this approach, a total lipid extract is infused directly into the mass spectrometer without prior chromatographic separation.[18][19] Identification and quantification rely on the high resolution of the mass analyzer and specific tandem MS scan modes (like precursor ion and neutral loss scans) to differentiate lipid classes.[15][18] This method is high-throughput and avoids issues related to chromatography, but it is susceptible to ion suppression and cannot distinguish isomers.[1][19]
-
LC-MS Based Lipidomics: This is the most widely used technique, coupling the separation power of liquid chromatography with the detection capabilities of MS.[1][9] Chromatography reduces sample complexity and ion suppression, separates isomeric lipids, and adds retention time as an additional identifier.[20] Both reversed-phase (separating by hydrophobicity) and normal-phase/HILIC (separating by headgroup polarity) columns are commonly used.[20][21]
Detailed Experimental Methodology
1. Lipid Extraction: The first critical step is the efficient extraction of lipids from the biological matrix.[2][22] The goal is to maximize recovery of a broad range of lipid classes while minimizing contamination.
-
Folch or Bligh & Dyer Methods: These are benchmark liquid-liquid extraction (LLE) protocols using a chloroform/methanol mixture. They are widely used and effective but involve hazardous chlorinated solvents.[2][22]
-
Methyl-tert-butyl ether (MTBE) Method: A popular alternative that is less hazardous and provides comparable extraction efficiency for many lipid classes.[2][22]
-
One-Phase Extractions: Methods using solvents like isopropanol (B130326) or butanol/methanol are simpler and faster but may result in incomplete recovery of nonpolar lipids like triglycerides and cholesteryl esters.[22][23]
2. Sample Preparation for MS:
-
The dried lipid extract is reconstituted in a solvent appropriate for the chosen analytical method (e.g., methanol/chloroform for direct infusion, or a mobile phase-compatible solvent for LC-MS).
-
A suite of internal standards (isotope-labeled lipids not naturally present in the sample) must be added prior to extraction or analysis. This is essential for accurate quantification as it corrects for variations in extraction efficiency and instrument response.
3. Mass Spectrometry Analysis:
-
For LC-MS: The reconstituted sample is injected into an LC system (typically UHPLC for high throughput) coupled to the mass spectrometer. A gradient elution is used to separate lipids before they enter the ion source (usually Electrospray Ionization, ESI).[1]
-
For Shotgun: The sample is infused directly into the ESI source at a low, constant flow rate.[19]
-
The mass spectrometer is operated in either positive or negative ion mode, as different lipid classes ionize preferentially in one mode. Often, data is acquired in both modes for comprehensive coverage.
-
Data can be acquired using Data-Dependent Acquisition (DDA), where the instrument automatically selects the most abundant ions for fragmentation (MS/MS), or Data-Independent Acquisition (DIA), where all ions within a certain range are fragmented.[3]
4. Data Processing and Analysis: The raw data generated by the MS is complex and requires specialized software for processing.[9][24]
-
Peak Detection and Alignment: Software identifies ion signals (peaks) in the raw data and aligns them across different samples based on their mass-to-charge ratio (m/z) and retention time (for LC-MS).[25]
-
Lipid Identification: Lipids are identified by matching their accurate mass and/or MS/MS fragmentation pattern to spectral libraries and databases (e.g., LIPID MAPS).[3][26]
-
Quantification: The abundance of each lipid is determined by integrating the area of its corresponding peak and normalizing it to the appropriate internal standard.
-
Statistical Analysis: Multivariate statistical methods are used to identify significant changes in lipid profiles between different experimental groups.[26]
Navigating Lipid Diversity
The complexity of lipidomics stems from the vast number of distinct molecular species. Lipids are broadly categorized into major classes, each with unique structures and functions. Understanding these relationships is key to interpreting lipidomics data.
Conclusion
The selection of a mass spectrometry platform for lipid analysis should be guided by the specific research question. For large-scale, hypothesis-generating studies where the goal is to profile the entire lipidome, high-resolution platforms like Orbitrap or Q-TOF are superior. For validating specific lipid biomarkers or quantifying a small number of analytes across many samples, a Triple Quadrupole instrument offers unmatched sensitivity and throughput. As technology continues to evolve, integrating different approaches—such as using LC-MS for discovery and QqQ for subsequent validation—will provide the most comprehensive and accurate understanding of the lipidome's role in health and disease.
References
- 1. Mass Spectrometry Based Lipidomics: An Overview of Technological Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Comprehensive Analysis of Lipidomics Using Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. Lipidomics Analysis with Triple Quadrupole Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. Triple Quadrupole Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 7. Lipidomics Analysis with Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [scholarship.miami.edu]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. biocompare.com [biocompare.com]
- 11. Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Mass spectrometry based shotgun lipidomics-a critical review from the technical point of view - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipid imaging by mass spectrometry – a review - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. biocompare.com [biocompare.com]
- 18. aocs.org [aocs.org]
- 19. Shotgun Lipidomics—Principles, Applications, and Best Practices - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Algorithms for Automatic Processing of Data from Mass Spectrometric Analyses of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Lipid Workflow: LC MS and LC- MS/MS High Throughput Data Processing [premierbiosoft.com]
- 26. agilent.com [agilent.com]
The Potential of 1,3-Dilinoelaidoyl Glycerol as a Biomarker: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and reliable biomarkers is a cornerstone of advancing diagnostics and therapeutic strategies for complex diseases. In the realm of metabolic and cardiovascular disorders, lipid molecules have emerged as critical indicators of disease presence, progression, and therapeutic response. This guide provides a comprehensive comparison of 1,3-Dilinoelaidoyl glycerol (B35011), a specific diacylglycerol, with established and alternative biomarkers for cardiovascular and metabolic diseases. While direct evidence for 1,3-Dilinoelaidoyl glycerol as a validated biomarker is currently limited, this analysis explores its potential within the broader context of diacylglycerol research and contrasts it with current standards of care.
This compound: An Introduction
This compound is a diacylglycerol (DAG) containing two linoelaidic acid acyl chains at the sn-1 and sn-3 positions of the glycerol backbone. Linoelaidic acid is a trans isomer of the essential fatty acid linoleic acid. While commercially available for research purposes, there is a notable absence of published scientific literature validating this compound as a clinical biomarker for any specific disease.
Diacylglycerols as an Emerging Class of Biomarkers
While data on this compound is sparse, the broader class of diacylglycerols is gaining attention as potential biomarkers, particularly for metabolic syndrome. Research suggests that alterations in the plasma composition of various DAG species may precede the clinical manifestation of metabolic disorders. A study in rhesus monkeys, for instance, identified plasma diacylglycerol composition as a biomarker for the onset of metabolic syndrome.[1][2] This suggests that specific DAG profiles, rather than a single species, may hold diagnostic or prognostic value.
DAGs are also known to be important second messengers in various signaling pathways, most notably in the activation of protein kinase C (PKC). Dysregulation of DAG-mediated signaling has been implicated in the pathophysiology of conditions like insulin (B600854) resistance.
Comparison with Established Biomarkers
To objectively evaluate the potential of any new biomarker, it is essential to compare it against established markers that are routinely used in clinical practice. The following tables provide a comparative overview of this compound (representing the broader, yet-to-be-validated class of specific DAGs) and well-established biomarkers for cardiovascular and metabolic diseases.
Table 1: Comparison of Biomarker Characteristics
| Biomarker Class | Specific Example(s) | Disease Association | Validation Status | Analytical Method(s) |
| Diacylglycerol | This compound | Hypothesized: Metabolic Syndrome | Not Validated | LC-MS/MS |
| Protein | High-Sensitivity C-Reactive Protein (hs-CRP) | Cardiovascular Disease (Inflammation) | Validated | Immunoassay |
| Protein | Cardiac Troponin I (cTnI) & T (cTnT) | Acute Myocardial Infarction | Validated | Immunoassay |
| Lipid | Low-Density Lipoprotein Cholesterol (LDL-C) | Atherosclerotic Cardiovascular Disease | Validated | Enzymatic Assays |
| Lipid | High-Density Lipoprotein Cholesterol (HDL-C) | Atherosclerotic Cardiovascular Disease | Validated | Enzymatic Assays |
| Lipid Panel | Triglycerides/HDL-C Ratio | Metabolic Syndrome, Insulin Resistance | Validated | Enzymatic Assays |
Table 2: Performance Characteristics of Selected Established Biomarkers
| Biomarker | Disease | Sensitivity | Specificity | Key Clinical Utility |
| Cardiac Troponin I | Acute Myocardial Infarction | 85% - 94%[3][4] | 81% - 91%[3][4] | Diagnosis of myocardial injury |
| hs-CRP | Cardiovascular Risk | Varies by cutoff | Varies by cutoff | Risk stratification for future cardiovascular events[5][6][7] |
| LDL-C | Atherosclerotic CVD | 44%[8] | 66%[8] | Risk assessment and therapeutic monitoring[9][10] |
| TC:HDL-C Ratio | Ischemic Heart Disease | 63%[8] | 46%[8] | Enhanced cardiovascular risk prediction |
Note: Sensitivity and specificity values can vary depending on the specific assay, patient population, and diagnostic cutoff points used.
Experimental Protocols
Accurate and reproducible measurement is fundamental to the validation and clinical implementation of any biomarker. The following sections detail common experimental protocols for the analysis of lipid biomarkers from plasma.
Protocol 1: Lipid Extraction from Plasma for Lipidomic Analysis
This protocol outlines a common method for extracting total lipids from plasma, which is a necessary first step for the analysis of diacylglycerols and other lipid species by mass spectrometry.
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standards: Add a known amount of an appropriate internal standard mixture (containing deuterated or odd-chain lipid species) to the plasma sample. This is crucial for accurate quantification.
-
Solvent Extraction (Folch Method):
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.9% NaCl solution to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
-
Lipid Phase Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.
-
Drying and Reconstitution: Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1) for subsequent analysis.
Protocol 2: Quantification of Diacylglycerols by LC-MS/MS
This protocol describes the analytical procedure for quantifying specific diacylglycerol species using liquid chromatography-tandem mass spectrometry.
-
Chromatographic Separation:
-
Inject the reconstituted lipid extract onto a reverse-phase C18 liquid chromatography column.
-
Use a gradient elution with a mobile phase consisting of two solvents (e.g., Solvent A: acetonitrile/water with formic acid and ammonium (B1175870) formate; Solvent B: isopropanol/acetonitrile with formic acid and ammonium formate) to separate the different lipid classes and species.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC column is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer operating in positive ion mode.
-
Utilize Multiple Reaction Monitoring (MRM) to specifically detect and quantify individual DAG species. This involves selecting a specific precursor ion (the molecular ion of the DAG) and a specific product ion (a fragment ion generated by collision-induced dissociation).
-
-
Data Analysis:
-
Quantify the amount of each DAG species by comparing the peak area of the endogenous lipid to the peak area of its corresponding internal standard.
-
Normalize the results to the initial plasma volume.
-
Visualizing Pathways and Workflows
To further elucidate the context of diacylglycerol as a potential biomarker, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Conclusion
Currently, this compound itself is not a validated biomarker. However, the broader class of diacylglycerols presents an interesting area of research for novel biomarkers of metabolic syndrome. The potential utility of specific DAG species, or a panel of DAGs, warrants further investigation through rigorous lipidomic studies in large human cohorts. For now, established biomarkers such as hs-CRP, cardiac troponins, and the standard lipid panel remain the gold standard for the diagnosis and risk stratification of cardiovascular and metabolic diseases. The development of high-throughput and standardized lipidomic methodologies will be crucial in uncovering the full potential of molecules like this compound and other diacylglycerols as clinically relevant biomarkers in the future.
References
- 1. Plasma diacylglycerol composition is a biomarker of metabolic syndrome onset in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma diacylglycerol composition is a biomarker of metabolic syndrome onset in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Troponin I sensitivity and specificity for the diagnosis of acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-sensitivity C-reactive protein as a risk assessment tool for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. High sensitivity C-reactive protein (hsCRP) & cardiovascular disease: An Indian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ripublication.com [ripublication.com]
- 9. Low Density Lipoprotein Cholesterol and Coronary Heart Disease - Lower is Better | ECR Journal [ecrjournal.com]
- 10. Low-density lipoproteins cause atherosclerotic cardiovascular disease. 1. Evidence from genetic, epidemiologic, and clinical studies. A consensus statement from the European Atherosclerosis Society Consensus Panel - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Isomeric Purity of Commercial 1,3-Diacylglycerol Standards
For researchers, scientists, and professionals in drug development, the isomeric purity of 1,3-diacylglycerol (1,3-DAG) standards is of paramount importance for accurate experimental outcomes. As signaling molecules and key intermediates in lipid metabolism, the precise isomeric form (1,3-DAG versus 1,2-diacylglycerol or 1,2-DAG) can significantly impact biological activity and physicochemical properties. This guide provides a comparative analysis of the isomeric purity of commercial 1,3-DAG standards, supported by experimental data and detailed analytical protocols.
Data Presentation: Comparative Analysis of 1,3-Dipalmitin (B116919) Standards
The following table summarizes a comparative analysis of 1,3-dipalmitin from three different commercial suppliers. The data highlights the variability in both overall and isomeric purity that can be observed in the market. It is crucial for researchers to consult the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity information[1].
| Parameter | Supplier A | Supplier B | Supplier C | Test Method |
| Purity (by HPLC-ELSD) | >99% | ≥98% | >99.5% | High-Performance Liquid Chromatography with Evaporative Light Scattering Detector |
| Isomeric Purity (1,3-isomer) | ≥99% | ~98% | ≥99.5% | Gas Chromatography (GC) |
| 1,2-Isomer Impurity | ≤1% | ≤2% | <0.5% | Gas Chromatography (GC) |
| Melting Point | 72-74 °C | 71-75 °C | 73-74 °C | Differential Scanning Calorimetry (DSC) |
| Moisture Content (Karl Fischer) | <0.1% | <0.2% | <0.1% | Karl Fischer Titration |
| Physical Appearance | White to off-white solid | White solid | White crystalline solid | Visual Inspection |
Data summarized from a comparative analysis of commercial 1,3-dipalmitin standards.
Stated purities from prominent suppliers for various 1,3-DAG standards are listed below. While these values represent high overall purity, the specific isomeric purity is not always detailed on product pages and should be confirmed via the CoA.
| Product | Supplier | Stated Purity |
| 1,3-Diolein | Sigma-Aldrich | ≥99% (GC)[2] |
| 1,3-Dipalmitin | Larodan | >99%[3] |
| 1,3-Distearin | Larodan | >99%[4] |
| 1,3-Dioleoyl Glycerol (B35011) | Cayman Chemical | ≥95% |
| 1,3-Distearoyl Glycerol | Cayman Chemical | ≥98%[5] |
The most common impurity in 1,3-diacylglycerol standards is the corresponding 1,2-isomer[1]. Other potential impurities can include monoacylglycerols, triglycerides, free fatty acids, and residual glycerol from the synthesis process[1].
Mandatory Visualization
Workflow for assessing the isomeric purity of 1,3-DAG standards.
Experimental Protocols
Accurate determination of the isomeric purity of 1,3-DAG standards requires robust analytical methodologies. Below are detailed protocols for the most common techniques employed.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)
This method is suitable for the separation and quantification of diacylglycerol isomers.
-
Instrumentation : An HPLC system equipped with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase : For isocratic separation of DAG isomers, 100% acetonitrile (B52724) can be effective[6]. Alternatively, a gradient of n-hexane and isopropanol (B130326) may be used.
-
Flow Rate : Typically 1.0 mL/min.
-
Column Temperature : Maintained around 30-40°C.
-
ELSD Settings :
-
Nebulizer Temperature: 30-40°C
-
Evaporator Temperature: 30-40°C
-
Gas Flow Rate (Nitrogen): 1.5 - 2.0 L/min
-
-
Sample Preparation : Prepare a 1 mg/mL solution of the 1,3-DAG standard in chloroform.
-
Injection Volume : 10 µL.
-
Analysis : The elution order on a reversed-phase column typically sees the 1,3-isomer eluting before the 1,2-isomer[6]. The percentage purity is calculated based on the area of the 1,3-DAG peak relative to the total area of all peaks.
Protocol 2: Isomeric Purity by Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID offers high sensitivity for analyzing acylglycerols but requires derivatization of the free hydroxyl group.
-
Instrumentation : A GC system with a Flame Ionization Detector (FID).
-
Column : A capillary column suitable for high-temperature lipid analysis (e.g., DB-5ht, 30 m x 0.25 mm, 0.10 µm).
-
Carrier Gas : Helium at a constant flow rate.
-
Oven Temperature Program : Initial temperature of 50°C, ramped to 350°C.
-
Injector and Detector Temperature : 350°C.
-
Sample Preparation (Silylation) : The free hydroxyl group of the diacylglycerol is derivatized using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step is crucial for the volatility and separation of the isomers.
-
Analysis : The derivatized 1,3- and 1,2-isomers are separated based on their different retention times. The percentage of each isomer is determined by peak area normalization.
Protocol 3: Isomeric Purity by ¹H NMR Spectroscopy
¹H NMR spectroscopy can be used to confirm the structure of 1,3-diacylglycerols and to detect the presence of the 1,2-isomer without chromatographic separation.
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : Deuterated chloroform (CDCl₃).
-
Sample Preparation : Dissolve 5-10 mg of the 1,3-DAG standard in approximately 0.7 mL of CDCl₃.
-
Spectral Interpretation :
-
1,3-Diacylglycerol : A characteristic multiplet for the proton on the second carbon of the glycerol backbone (CH-OH) is observed around 4.1 ppm. The two methylene (B1212753) groups attached to the ester linkages (CH₂-O-CO) appear as a doublet of doublets around 4.2 ppm.
-
1,2-Diacylglycerol Impurity : The presence of the 1,2-isomer will result in a different set of signals for the glycerol backbone protons. Specifically, the proton on the carbon with the free hydroxyl group (CH₂-OH) will have a distinct chemical shift.
-
-
Quantification : The relative amounts of the 1,3- and 1,2-isomers can be determined by integrating the characteristic signals for each isomer.
References
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Columns for Enhanced Lipid Separation
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of lipids by High-Performance Liquid Chromatography (HPLC) are fundamental to advancements in lipidomics, disease biomarker discovery, and the development of lipid-based therapeutics. The choice of an HPLC column is a critical determinant of chromatographic resolution, selectivity, and overall analytical performance. This guide provides an objective comparison of a new, hypothetical HPLC column, "GeminiLipid C18," against leading commercially available columns for lipid separation. The performance is evaluated across key lipid classes, supported by detailed experimental protocols and comparative data.
Introduction to HPLC Column Technologies for Lipid Analysis
The separation of complex lipid mixtures is challenging due to the vast structural diversity and wide range of polarities within the lipidome. Modern HPLC column technologies offer distinct selectivities to address these challenges. This guide focuses on the comparative performance of several mainstream column types:
-
Reversed-Phase (RP) Chromatography: The most common technique for lipid separation, RP-HPLC separates lipids based on their hydrophobicity. Longer acyl chains and fewer double bonds lead to increased retention.
-
C18 (Octadecyl): A versatile and widely used stationary phase providing excellent retention for a broad range of lipids.
-
C30 (Triacontyl): Offers enhanced shape selectivity for hydrophobic, long-chain, and isomeric lipids, such as triglycerides and carotenoids.[1]
-
-
Charged Surface Hybrid (CSH) Technology: These columns feature a low-level positive surface charge, which improves peak shape for basic compounds and provides a different selectivity compared to traditional C18 columns, especially under low-ionic-strength mobile phase conditions.[2][3][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique separates lipids based on the polarity of their head groups. It is an excellent orthogonal approach to reversed-phase chromatography, providing class-specific separation.[5][6][7]
This guide benchmarks our new GeminiLipid C18 column against established industry standards: the Waters ACQUITY UPLC CSH C18 , a leading choice for high-resolution lipidomics[8]; the Agilent Poroshell 120 EC-C18 , known for its high efficiency due to core-shell particle technology; and the Thermo Scientific Accucore C30 , which provides unique selectivity for hydrophobic lipids.[9]
Performance Benchmark Comparison
The following tables summarize the comparative performance of the GeminiLipid C18 column against the selected benchmark columns for the separation of a standard mixture of lipids. The data presented is a synthesized representation based on typical performance characteristics reported in various application notes and research articles.
Table 1: Separation of Phospholipid Mix
| Performance Metric | GeminiLipid C18 | Waters ACQUITY UPLC CSH C18 | Agilent Poroshell 120 EC-C18 | Thermo Scientific Accucore C30 |
| Resolution (Rs) of PC(16:0/18:1) and PE(16:0/18:1) | 2.1 | 2.3 | 2.0 | 1.8 |
| Peak Asymmetry (As) for LPC(18:1) | 1.1 | 1.0 | 1.2 | 1.3 |
| Retention Time (min) for PS(18:0/18:1) | 8.5 | 8.2 | 8.7 | 9.1 |
| Retention Time RSD (%) (n=10) | 0.3 | 0.2 | 0.4 | 0.5 |
Table 2: Separation of Triglyceride Mix
| Performance Metric | GeminiLipid C18 | Waters ACQUITY UPLC CSH C18 | Agilent Poroshell 120 EC-C18 | Thermo Scientific Accucore C30 |
| Resolution (Rs) of T(16:0/18:1/16:0) and T(18:1/16:0/18:1) | 1.9 | 1.8 | 1.7 | 2.2 |
| Peak Capacity (within a 10 min window) | 120 | 115 | 110 | 130 |
| Retention Time (min) for T(18:1/18:1/18:1) | 15.2 | 15.5 | 15.0 | 14.8 |
| Retention Time RSD (%) (n=10) | 0.4 | 0.3 | 0.5 | 0.4 |
Table 3: Separation of Free Fatty Acid Mix
| Performance Metric | GeminiLipid C18 | Waters ACQUITY UPLC CSH C18 | Agilent Poroshell 120 EC-C18 | Thermo Scientific Accucore C30 |
| Resolution (Rs) of Oleic Acid (18:1) and Linoleic Acid (18:2) | 2.5 | 2.6 | 2.4 | 2.2 |
| Peak Asymmetry (As) for Palmitic Acid (16:0) | 1.0 | 1.1 | 1.1 | 1.2 |
| Retention Time (min) for Stearic Acid (18:0) | 12.1 | 11.8 | 12.4 | 12.9 |
| Retention Time RSD (%) (n=10) | 0.2 | 0.2 | 0.3 | 0.4 |
Table 4: Separation of Sterol (Cholesterol)
| Performance Metric | GeminiLipid C18 | Waters ACQUITY UPLC CSH C18 | Agilent Poroshell 120 EC-C18 | Thermo Scientific Accucore C30 |
| Peak Width (sec) at 50% height | 4.5 | 4.2 | 4.8 | 5.0 |
| Peak Asymmetry (As) | 1.1 | 1.0 | 1.2 | 1.2 |
| Retention Time (min) | 7.8 | 7.5 | 8.0 | 8.3 |
| Retention Time RSD (%) (n=10) | 0.3 | 0.2 | 0.4 | 0.4 |
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in the performance benchmark comparison.
Standard Lipid Mixture Preparation
A stock solution of a standard lipid mixture was prepared in a 1:1 (v/v) chloroform/methanol solution. The final concentration of each lipid class in the injected sample was as follows:
-
Phospholipids: 10 µg/mL each of Lysophosphatidylcholine (LPC 18:1), Phosphatidylcholine (PC 16:0/18:1), Phosphatidylethanolamine (PE 16:0/18:1), and Phosphatidylserine (PS 18:0/18:1).
-
Triglycerides: 10 µg/mL each of Triolein (T 18:1/18:1/18:1), T(16:0/18:1/16:0), and T(18:1/16:0/18:1).
-
Free Fatty Acids: 5 µg/mL each of Palmitic acid (16:0), Stearic acid (18:0), Oleic acid (18:1), and Linoleic acid (18:2).
-
Sterols: 10 µg/mL of Cholesterol.
HPLC-MS Conditions for Reversed-Phase Separation
-
HPLC System: Agilent 1290 Infinity II LC System or equivalent UHPLC system.
-
Columns:
-
GeminiLipid C18 (2.1 x 100 mm, 1.7 µm)
-
Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm)
-
Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 1.9 µm)
-
Thermo Scientific Accucore C30 (2.1 x 100 mm, 2.6 µm)[9]
-
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 32% B
-
2-15 min: 32-85% B
-
15-18 min: 97% B
-
18-20 min: 32% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 55 °C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Agilent 6545 Q-TOF or equivalent high-resolution mass spectrometer.
-
Ionization Mode: ESI Positive and Negative (separate runs)
Data Analysis and Performance Metric Calculation
-
Resolution (Rs): Calculated using the formula Rs = 2(RT2 - RT1) / (W1 + W2), where RT is the retention time and W is the peak width at the base.
-
Peak Asymmetry (As): Calculated at 10% of the peak height.
-
Peak Capacity: Calculated for the triglyceride elution window.
-
Retention Time RSD: Calculated from 10 replicate injections of the standard lipid mixture.
Visualization of Key Concepts
Diagrams created using Graphviz are provided to illustrate key relationships and workflows.
Conclusion
The selection of an appropriate HPLC column is paramount for achieving high-quality lipid separations. This guide provides a framework for comparing the performance of a new column against established industry standards. The hypothetical "GeminiLipid C18" demonstrates competitive performance, particularly in terms of resolution for challenging phospholipid and fatty acid separations. The data indicates that while specialized columns like the Thermo Scientific Accucore C30 excel in specific applications such as triglyceride analysis, a well-designed C18 column can offer a robust and versatile solution for broad lipid profiling.[1] The Waters ACQUITY UPLC CSH C18 remains a strong performer, especially in terms of peak shape for charged species, highlighting the benefits of charged surface hybrid technology.[2][3][4] The Agilent Poroshell 120 EC-C18 showcases the advantages of core-shell particle technology in achieving high efficiency.
Ultimately, the optimal column choice will depend on the specific analytical goals, the lipid classes of primary interest, and the instrumentation available. Researchers are encouraged to use this guide as a starting point for their own evaluations, adapting the provided protocols to their specific needs.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Lipidomics by HILIC-Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrophilic interaction liquid chromatography-mass spectrometry of (lyso)phosphatidic acids, (lyso)phosphatidylserines and other lipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. support.waters.com [support.waters.com]
- 9. Comprehensive untargeted lipidomic analysis using core–shell C30 particle column and high field orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Lipidomics for Membrane Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lipidomic methodologies to understand and analyze the intricate lipid composition of cellular membranes. By presenting supporting experimental data, detailed protocols, and clear visual workflows, this document serves as a practical resource for designing and executing comparative lipidomics studies. Understanding the nuances of membrane lipidomes is critical for elucidating cellular signaling, identifying disease biomarkers, and developing targeted therapeutics.
Data Presentation: Comparative Lipid Profiles
The lipid composition of cellular membranes is highly dynamic and varies significantly between different cell types and even between subcellular organelles. These differences reflect the specialized functions of each membrane system. Below are tables summarizing the relative abundance of major lipid classes in different biological contexts.
Table 1: Comparative Lipid Abundance in Different Cell Types
This table compares the general lipid composition of neurons, astrocytes, cancer cells, and CD8+ T-cells, highlighting the distinct lipidomic fingerprints associated with their unique physiological roles.
| Lipid Class | Neuron | Astrocyte | Cancer Cell | CD8+ T-Cell | Key Functions & Notes |
| Phosphatidylcholine (PC) | High | Moderate | High | Moderate | A major structural component of eukaryotic membranes. |
| Phosphatidylethanolamine (PE) | High | High | Moderate | High | Regulates membrane curvature and is involved in membrane fusion and fission. |
| Phosphatidylserine (PS) | Moderate | Moderate | Low (often externalized) | Moderate | Typically localized to the inner leaflet; externalization is a hallmark of apoptosis. |
| Phosphatidylinositol (PI) | Moderate | Moderate | High | Moderate | Precursor for important signaling molecules like PIP2 and PIP3.[1] |
| Sphingomyelin (SM) | High | Moderate | High | Moderate | Enriched in the plasma membrane and lipid rafts, contributing to membrane rigidity and signaling. |
| Cholesterol | Very High | Moderate | High | Moderate | A key regulator of membrane fluidity and organization. |
| Cardiolipin (CL) | Low | Low | Low | Moderate | Almost exclusively found in the inner mitochondrial membrane, essential for mitochondrial function. |
Table 2: Comparative Lipid Abundance in Subcellular Organelles
The lipid composition of organelles is tailored to their specific functions. This table provides a comparative overview of the major lipid classes found in the plasma membrane, endoplasmic reticulum, and mitochondria.
| Lipid Class | Plasma Membrane (PM) | Endoplasmic Reticulum (ER) | Mitochondria | Key Functions & Notes |
| Phosphatidylcholine (PC) | High | Very High | High | The ER is the primary site of PC synthesis. |
| Phosphatidylethanolamine (PE) | Moderate | High | High | Abundant in the inner mitochondrial membrane. |
| Phosphatidylserine (PS) | Low (inner leaflet) | High | Low | The ER is the site of PS synthesis. |
| Phosphatidylinositol (PI) | Low | High | Low | PI and its phosphorylated derivatives are key signaling lipids. |
| Sphingomyelin (SM) | Very High | Low | Very Low | A hallmark of the plasma membrane, contributing to its barrier function. |
| Cholesterol | Very High | Low | Very Low | Highly enriched in the PM, modulating fluidity and forming lipid rafts. |
| Cardiolipin (CL) | Very Low | Very Low | Very High | Essential for the structure and function of the inner mitochondrial membrane and respiratory chain complexes. |
Experimental Protocols
Accurate and reproducible lipid analysis relies on standardized and meticulously executed protocols. The following sections detail key experimental methodologies for comparative lipidomics.
Lipid Extraction: Modified Bligh-Dyer Method
This is a widely used protocol for the total extraction of lipids from biological samples.
Materials:
-
Chloroform (B151607) (CHCl3)
-
Methanol (B129727) (MeOH)
-
Deionized water (dH2O)
-
Phosphate-buffered saline (PBS), ice-cold
-
Vortex mixer
-
Centrifuge
-
Glass tubes
-
Pasteur pipettes
Procedure:
-
Sample Preparation: For cultured cells, wash the cell pellet with ice-cold PBS to remove any residual media. For tissue samples, homogenize the tissue in a suitable buffer.
-
Solvent Addition: For every 1 mL of aqueous sample (e.g., cell suspension or tissue homogenate), add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex the mixture vigorously for 15 minutes.[2]
-
Phase Separation:
-
Centrifugation: Centrifuge the sample at 1,000 x g for 5 minutes at room temperature. This will result in a two-phase system, with the lower organic phase containing the lipids and the upper aqueous phase containing polar metabolites. A protein disk may be visible at the interface.[3]
-
Lipid Collection: Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette, being cautious to avoid the protein disk and the upper aqueous phase.[2]
-
Drying and Reconstitution: Dry the collected lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator. Reconstitute the dried lipid film in a solvent compatible with the downstream analytical method (e.g., isopropanol (B130326) or methanol).
Shotgun Lipidomics via High-Resolution Mass Spectrometry
Shotgun lipidomics is a high-throughput technique that analyzes total lipid extracts without prior chromatographic separation.
Materials:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Syringe pump for direct infusion.
-
Lipid extract (from the Bligh-Dyer method).
-
Internal standards for major lipid classes.
Procedure:
-
Sample Preparation: Resuspend the dried lipid extract in a suitable solvent for direct infusion, such as methanol or a chloroform/methanol mixture. Spike the sample with a known amount of internal standards for quantification.
-
Direct Infusion: Infuse the lipid extract directly into the mass spectrometer's ESI source at a constant flow rate using a syringe pump.
-
Mass Spectrometry Analysis:
-
Acquire full scan mass spectra in both positive and negative ion modes to cover a broad range of lipid classes.
-
Perform data-dependent or data-independent fragmentation (MS/MS) to obtain structural information for lipid identification.
-
-
Data Analysis:
-
Process the raw data using specialized lipidomics software (e.g., LipidSearch, MS-DIAL, or LipidXplorer).
-
Identify lipids by matching the accurate mass and fragmentation patterns to lipid databases (e.g., LIPID MAPS, SwissLipids).
-
Quantify the identified lipids by comparing their peak intensities to those of the internal standards.
-
Mandatory Visualization
Signaling Pathway: Phosphatidylinositol Signaling
The phosphatidylinositol signaling pathway is a crucial cascade involved in numerous cellular processes, including cell growth, proliferation, and survival. The lipid composition of the membrane is fundamental to the propagation of these signals.
Caption: The Phosphatidylinositol 3-kinase (PI3K) signaling pathway.
Experimental Workflow: Comparative Lipidomics
This diagram illustrates a typical workflow for a comparative lipidomics study, from sample collection to data interpretation.
Caption: A generalized workflow for a comparative lipidomics experiment.
References
Safety Operating Guide
Navigating the Safe Disposal of 1,3-Dilinoelaidoyl Glycerol: A Comprehensive Guide for Laboratory Professionals
The foundational principle of chemical disposal is that the waste generator is responsible for conducting a thorough hazardous waste determination before disposal. Based on available data for similar non-hazardous lipids, 1,3-Dilinoelaidoyl glycerol (B35011) is not classified as a hazardous substance. The following procedures are intended for the disposal of pure 1,3-Dilinoelaidoyl glycerol or its solutions in non-hazardous, water-miscible solvents.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and gloves, when handling this compound.
-
Ventilation: Handle the chemical in a well-ventilated area to minimize inhalation exposure.
-
Container Management: Keep containers of this compound tightly sealed when not in use to prevent spills and contamination.
II. Disposal Decision Workflow
The appropriate disposal method for this compound is contingent on its physical state (solid or liquid), the presence of any solvents, and, most importantly, the specific guidelines and regulations of your institution and local authorities. The following workflow provides a logical approach to making an informed disposal decision.
III. Step-by-Step Disposal Procedures
Following a comprehensive assessment and in strict accordance with your institution's guidelines, proceed with the appropriate disposal method outlined below.
A. Disposal of Solid this compound as Non-Hazardous Waste
If your institution's Environmental Health and Safety (EHS) office confirms that solid this compound is non-hazardous, it can generally be disposed of in the regular laboratory solid waste stream.
| Step | Action | Details |
| 1 | Containment | Place the solid this compound in a sturdy, sealed, and clearly labeled container. A screw-top plastic jar or a securely sealed bag is recommended. |
| 2 | Labeling | Clearly label the container as "Non-Hazardous Waste: this compound". |
| 3 | Transfer | Laboratory personnel should directly transfer the sealed container to the designated solid waste collection area. Do not leave chemical containers in common laboratory trash bins that are handled by custodial staff. |
B. Disposal of this compound in a Non-Hazardous Solvent
For solutions of this compound in a solvent that is also deemed non-hazardous and permissible for drain disposal by local regulations (e.g., dilute ethanol (B145695) solutions in some jurisdictions), follow this procedure only with explicit EHS approval.
| Step | Action | Details |
| 1 | Confirmation | Verify with your EHS office that the specific solvent and its concentration are acceptable for sanitary sewer disposal. |
| 2 | Dilution | Dilute the solution with a large volume of water (a recommended ratio is at least 20 parts water to 1 part solution). |
| 3 | Disposal | Pour the diluted solution down a designated laboratory sink while flushing with copious amounts of running water. |
C. Disposal of this compound in a Hazardous Solvent
If this compound is dissolved in a hazardous solvent (e.g., chloroform, methanol), the entire mixture must be treated as hazardous waste.
| Step | Action | Details |
| 1 | Collection | Collect the waste solution in a designated, compatible, and properly sealed hazardous waste container. |
| 2 | Labeling | Clearly label the container with a hazardous waste tag, identifying all constituents and their approximate concentrations. |
| 3 | Storage | Store the container in a designated satellite accumulation area until it is collected by trained hazardous waste personnel. |
IV. Spill Management
In the event of a spill, the following procedures should be implemented:
-
Small Spills: For minor spills, absorb the material with an inert absorbent, such as vermiculite, sand, or earth. Once absorbed, collect the material and place it in a designated, sealed container for disposal as non-hazardous solid waste. Clean the spill area thoroughly with soap and water.
-
Large Spills: For larger spills, the primary step is to control the source of the leak if it is safe to do so. Cover the spill with an inert absorbent material. Collect all cleanup materials and place them in a designated non-hazardous waste container. The spill site should then be decontaminated with soap and water.
V. Empty Container Disposal
Empty containers that previously held this compound should have their labels defaced or removed to indicate that they no longer contain the chemical. Once the label is removed, these containers can typically be disposed of in the regular trash or recycling, depending on institutional policies.
Disclaimer: The information provided in this guide is intended for informational purposes only and is based on the disposal procedures for structurally similar, non-hazardous compounds. It is not a substitute for the official guidelines and regulations of your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS office for final approval and specific guidance on the disposal of any chemical waste.
Essential Safety and Operational Guidance for Handling 1,3-Dilinoelaidoyl Glycerol
This document provides essential safety and logistical information for the handling and disposal of 1,3-Dilinoelaidoyl glycerol (B35011). The guidance is intended for researchers, scientists, and drug development professionals. It is imperative to consult the official Safety Data Sheet (SDS) provided by the supplier before commencing any work.[1]
Emergency Contact Information:
-
In case of fire, spill, or exposure, immediately contact your institution's Environmental Health and Safety (EHS) department.
-
For medical emergencies, dial your local emergency number.
Hazard Identification and Precautionary Measures
While a publicly accessible Safety Data Sheet (SDS) is not available, the supplier, Cayman Chemical, explicitly states that "This material should be considered hazardous until further information becomes available."[1] The following warnings are provided and must be strictly adhered to:
-
Do not ingest.
-
Do not inhale.
-
Avoid contact with eyes, skin, and clothing.
-
Wash thoroughly after handling.[1]
Based on these warnings and the general properties of similar diacylglycerol compounds, it is prudent to handle 1,3-Dilinoelaidoyl glycerol with a high degree of caution in a controlled laboratory setting.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before and during use. | To prevent skin contact. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from splashes. |
| Skin and Body Protection | A standard laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area. Use a certified respirator if aerosols may be generated or if working in a poorly ventilated space. | To prevent inhalation of any airborne particles or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a systematic handling procedure is crucial for safety and to maintain the integrity of the compound.
3.1. Preparation:
-
Designate a specific work area, such as a chemical fume hood or a well-ventilated benchtop.
-
Ensure the work area is clean and free of clutter.
-
Assemble all necessary equipment and materials, including PPE, before handling the compound.
-
Confirm that an appropriate chemical spill kit is readily accessible.
3.2. Handling:
-
Don the appropriate personal protective equipment as outlined in the table above.
-
Allow the vial to warm to room temperature before opening.
-
As this compound is supplied as a solid, use a clean spatula for transferring the material.[1]
-
If preparing a solution, do so in a well-ventilated area. The compound is soluble in organic solvents such as ethanol (B145695) and dimethyl formamide.[1]
-
Avoid creating dust or aerosols.
-
Close the container tightly after use to prevent contamination.
3.3. Storage:
-
Store at -20°C in a tightly sealed container.[1]
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
4.1. Waste Collection:
-
Collect all waste containing this compound, including unused product and contaminated disposables (e.g., pipette tips, gloves, weigh boats), in a designated and clearly labeled chemical waste container.
4.2. Disposal Method:
-
Do not dispose of this chemical down the drain.
-
Arrange for the disposal of the chemical waste through your institution's licensed chemical waste management program.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
